Product packaging for (2-Chloro-4-methoxyphenyl)acetonitrile(Cat. No.:CAS No. 170737-93-6)

(2-Chloro-4-methoxyphenyl)acetonitrile

Cat. No.: B1592387
CAS No.: 170737-93-6
M. Wt: 181.62 g/mol
InChI Key: UKYXNWLFQOJYNQ-UHFFFAOYSA-N
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Description

(2-Chloro-4-methoxyphenyl)acetonitrile is a useful research compound. Its molecular formula is C9H8ClNO and its molecular weight is 181.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO B1592387 (2-Chloro-4-methoxyphenyl)acetonitrile CAS No. 170737-93-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYXNWLFQOJYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624853
Record name (2-Chloro-4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170737-93-6
Record name (2-Chloro-4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2-Chloro-4-methoxyphenyl)acetonitrile CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Chloro-4-methoxyphenyl)acetonitrile

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound, bearing the CAS Number 170737-93-6, is a pivotal intermediate in the landscape of modern pharmaceutical synthesis.[1] Its unique substitution pattern—a chloro group ortho to the acetonitrile moiety and a methoxy group in the para position—renders it a versatile building block for a range of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, a robust synthesis protocol grounded in established chemical principles, and a discussion of its applications in drug development. The content herein is curated for researchers, medicinal chemists, and process development scientists, offering both theoretical understanding and practical, actionable methodologies.

Core Molecular Attributes and Physicochemical Properties

Understanding the fundamental properties of this compound is paramount for its effective utilization in synthesis and for ensuring safe laboratory handling. The compound is a substituted benzeneacetonitrile, a class of molecules widely recognized for their utility as precursors to phenethylamines and other pharmacologically active scaffolds.

Structural and Chemical Identity
  • IUPAC Name: 2-(2-Chloro-4-methoxyphenyl)acetonitrile

  • CAS Number: 170737-93-6[1]

  • Molecular Formula: C₉H₈ClNO[1]

  • Synonyms: 2-Chloro-4-methoxybenzeneacetonitrile, 2-Chloro-4-methoxybenzyl cyanide[1]

Physicochemical Data

The physical properties of this compound dictate its behavior in various solvent systems and its requirements for purification and storage. The data presented below has been consolidated from chemical supplier databases.

PropertyValueSource(s)
Molecular Weight 181.62 g/mol [1]
Appearance White to dark brown crystalline powder[1]
Melting Point 42-44 °C[1]
Boiling Point 300.7 ± 27.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Solubility Insoluble in water; soluble in common organic solvents[1]
Flash Point 135.7 ± 23.7 °C[1]
Refractive Index 1.536[1]
XLogP3 2.19[1]

Synthesis Pathway: Nucleophilic Cyanation of a Benzyl Halide

The most direct and industrially scalable synthesis of this compound involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This is a classic Sₙ2 reaction, valued for its efficiency and reliability. The causality behind this choice of pathway lies in the high reactivity of benzyl halides and the potent nucleophilicity of the cyanide ion.

Reaction Scheme

The synthesis initiates from the commercially available 2-chloro-4-methoxybenzyl alcohol, which is first converted to the more reactive benzyl chloride. This intermediate is then subjected to cyanation without the need for extensive purification.

Synthesis_Pathway cluster_0 Step 1: Halogenation cluster_1 Step 2: Cyanation (Sₙ2) start 2-Chloro-4-methoxybenzyl Alcohol reagent1 Thionyl Chloride (SOCl₂) or Conc. Hydrochloric Acid intermediate 2-Chloro-4-methoxybenzyl Chloride reagent2 Sodium Cyanide (NaCN) in DMSO product This compound Applications cluster_transformations Chemical Transformations cluster_products Resulting Scaffolds / Drug Classes Intermediate This compound Reduction Reduction of Nitrile (e.g., with LAH, H₂/Catalyst) Intermediate->Reduction Hydrolysis Hydrolysis of Nitrile (Acid or Base Catalyzed) Intermediate->Hydrolysis Cyclization Cyclization Reactions Intermediate->Cyclization Amines Substituted Phenethylamines (SSRIs, CNS Agents) Reduction->Amines Acids Substituted Phenylacetic Acids (Anti-inflammatory Agents) Hydrolysis->Acids Heterocycles Nitrogen-containing Heterocycles (Various Therapeutic Areas) Cyclization->Heterocycles

Sources

(2-Chloro-4-methoxyphenyl)acetonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Chloro-4-methoxyphenyl)acetonitrile: Properties, Synthesis, and Applications

Introduction

This compound, also known as 2-Chloro-4-methoxybenzeneacetonitrile, is a substituted aromatic nitrile with the chemical formula C₉H₈ClNO.[1] This compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules for the pharmaceutical and chemical industries.[2] Its structure, featuring a chlorinated and methoxylated phenyl ring attached to an acetonitrile moiety, provides multiple reactive sites, making it a versatile building block. The presence of the chloro and methoxy groups is particularly significant in drug discovery, as these substituents can modulate a molecule's physicochemical properties, metabolic stability, and binding interactions with biological targets.[3] This guide offers a detailed examination of its chemical properties, synthesis, reactivity, applications, and safety protocols for researchers and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are crucial for designing synthetic routes, purification procedures, and formulation strategies.

PropertyValueReference
CAS Number 170737-93-6[1][2]
Molecular Formula C₉H₈ClNO[1][2]
Molecular Weight 181.62 g/mol [1][2]
Appearance White or dark brown powder[2]
Melting Point 42-44 °C[2]
Boiling Point 300.7 ± 27.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
Water Solubility Insoluble[2]
Flash Point 135.7 ± 23.7 °C[2]
Vapor Pressure 0.001 mmHg at 25°C[2]
Refractive Index 1.536[2]
XLogP3 2.19[2]

Synthesis Methodologies

General Synthetic Workflow: Cyanation of a Benzyl Halide

The following protocol is a representative procedure adapted from established methods for similar compounds, such as the synthesis of p-methoxyphenylacetonitrile.[4] The key transformation is the conversion of a 2-chloro-4-methoxybenzyl halide (e.g., chloride or bromide) to the desired nitrile.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Cyanation A 2-Chloro-4-methoxybenzyl alcohol C 2-Chloro-4-methoxybenzyl halide A->C Reaction B Halogenating Agent (e.g., SOCl₂, HCl) B->C Reagent D 2-Chloro-4-methoxybenzyl halide G This compound D->G Nucleophilic Substitution E Cyanide Salt (e.g., NaCN, KCN) E->G Reagent F Solvent (e.g., Acetone, DMF) F->G Medium

Caption: General two-step synthesis of this compound.

Experimental Protocol: Synthesis via Benzyl Halide

Disclaimer: This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments. Work involving cyanide salts must be performed in a well-ventilated chemical fume hood with extreme caution.[4]

  • Preparation of 2-Chloro-4-methoxybenzyl Chloride (Intermediate):

    • To a stirred solution of 2-chloro-4-methoxybenzyl alcohol in a suitable solvent (e.g., dichloromethane), add a halogenating agent (e.g., thionyl chloride) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction carefully with ice-water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude benzyl chloride, which is often used immediately in the next step due to potential instability.[4]

  • Synthesis of this compound:

    • In a flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium cyanide (NaCN) in an anhydrous polar aprotic solvent like DMF or acetone.[4][5] Causality: Anhydrous conditions are preferred to prevent the hydrolysis of the benzyl halide back to the alcohol and to minimize the formation of isonitrile byproducts.[4]

    • Add the crude 2-chloro-4-methoxybenzyl chloride solution dropwise to the stirred cyanide solution.

    • Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC or GC).

    • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Remove the solvent by distillation under reduced pressure.

    • Dissolve the resulting residue in an organic solvent (e.g., ethyl acetate) and wash thoroughly with water to remove any remaining cyanide salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Key Reactions and Mechanistic Insights

The chemical reactivity of this compound is dominated by the nitrile functional group and the activated methylene bridge.

G cluster_reactions Key Reactions Main This compound Hydrolysis Carboxylic Acid / Amide Main->Hydrolysis H₃O⁺ / OH⁻, Δ Reduction Primary Amine Main->Reduction H₂, Catalyst or LiAlH₄, NaBH₄ Alpha_Alkylation C-C Bond Formation (Alkylation/Condensation) Main->Alpha_Alkylation 1. Base (e.g., NaH) 2. Electrophile (R-X) Decyanation Benzylic C-H Product Main->Decyanation Photocatalyst, hν (Radical Pathway)

Caption: Reactivity map for this compound.

  • Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions. Partial hydrolysis yields the corresponding carboxamide, while complete hydrolysis affords (2-chloro-4-methoxyphenyl)acetic acid, another important synthetic intermediate.

  • Reduction: The nitrile can be reduced to the corresponding primary amine, 2-(2-chloro-4-methoxyphenyl)ethanamine. Common reducing agents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni).

  • Alpha-Carbon Reactivity: The protons on the carbon adjacent to the nitrile group (α-carbon) are acidic (pKa ≈ 25-30 in DMSO) and can be removed by a strong base (e.g., NaH, LDA) to form a resonance-stabilized carbanion. This nucleophile can then participate in various carbon-carbon bond-forming reactions, such as alkylations with alkyl halides or condensation reactions with aldehydes and ketones.[6]

  • Photocatalytic Decyanation: Modern synthetic methods have enabled the radical-mediated removal of the cyanide group. For instance, a photocatalytic approach using a diphenylboryl radical can selectively cleave the benzylic C(sp³)–CN bond via an N-borylimidoyl radical intermediate, resulting in the formation of a new C-H bond.[7] This reaction is valuable for late-stage functionalization where removal of the nitrile is desired.[7]

Applications in Research and Drug Development

Phenylacetonitrile derivatives are cornerstone intermediates in medicinal chemistry. The title compound, with its specific substitution pattern, holds potential in several areas.

  • Scaffold for Bioactive Molecules: As a bulk drug intermediate, it provides a structural framework for building more complex molecules.[2] The nitrile group can be transformed into amines, amides, or carboxylic acids, which are common functional groups in active pharmaceutical ingredients (APIs).

  • Intermediate for Anesthetic and CNS Agents: Related hydroxymethoxyphenylacetonitriles are documented as key intermediates in the synthesis of the intravenous anesthetic agent propanidid.[8] Furthermore, substituted phenylacetonitriles are critical for the synthesis of CNS-active drugs like the antidepressant Venlafaxine.[9]

  • Role in Regenerative Medicine: Research has shown that certain phenylacetonitrile derivatives can act as small molecule inducers of Oct3/4, a key transcription factor for pluripotency.[10] This suggests a potential application for compounds derived from this scaffold in the field of induced pluripotent stem cells (iPSCs) and regenerative medicine.[10]

  • Modulation of Pharmacokinetic Properties: The chloro and methoxy groups are frequently employed by medicinal chemists to fine-tune the properties of drug candidates.[3] A chlorine atom can block metabolic oxidation sites and enhance binding through halogen bonding, while a methoxy group can alter solubility and serve as a hydrogen bond acceptor.

Safety and Handling

This compound, like other organic nitriles, requires careful handling due to its potential toxicity. The following information is synthesized from safety data sheets of structurally related compounds.[11][12][13][14]

  • Hazard Identification:

    • Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[12][13][15]

    • Irritation: Causes skin irritation and serious eye irritation.[11][16] May cause respiratory irritation.[11][15]

    • Reactivity: Contact with strong acids can cause the release of highly toxic and flammable hydrogen cyanide (HCN) gas.[14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12][13]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[11][13]

    • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[11] If exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]

  • Handling and Storage:

    • Avoid all personal contact, including inhalation of dust or vapors. Do not eat, drink, or smoke when using this product.[17]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

    • Store away from incompatible materials, including strong oxidizing agents, strong acids, and strong bases.[12][13]

  • First-Aid Measures:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.[16][17]

    • If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[11][12]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11][12]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]

References

  • 4-METHOXYPHENYL ACETONITRILE. Sdfine. [Link]
  • Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. PubMed. [Link]
  • 2-(3-chloro-4-methoxyphenyl)acetonitrile (C9H8ClNO). PubChem. [Link]
  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]
  • Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
  • Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • 2-(4-METHOXYPHENYL)ACETONITRILE | CAS 104-47-2.
  • Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile.
  • (2-Methoxyphenyl)acetonitrile. NIST WebBook. [Link]
  • 4-METHOXYBENZYL CYANIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
  • 4-Chloro-2-Methoxybenzyl cyanide | CAS#:170737-92-5. Chemsrc. [Link]
  • Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Deriv
  • Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI. [Link]
  • para Methoxy phenyl aceto nitrile.

Sources

(2-Chloro-4-methoxyphenyl)acetonitrile molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Chloro-4-methoxyphenyl)acetonitrile: A Core Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction

This compound is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its strategic combination of a chlorinated and methoxylated phenyl ring with a reactive nitrile group makes it a versatile intermediate for constructing a wide array of molecular architectures. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will explore its fundamental physicochemical properties, detailed synthesis protocols, applications in medicinal chemistry, and essential safety protocols, offering field-proven insights into its practical use.

Physicochemical Properties and Compound Identification

The precise characterization of this compound is foundational to its application in reproducible and scalable synthetic chemistry. The compound presents as a white to off-white or sometimes dark brown solid powder under standard conditions, with a melting point that makes it convenient to handle in a laboratory setting.[1][2] Its insolubility in water necessitates the use of organic solvents for reactions and purification processes.[1][2]

A summary of its key physicochemical data is presented below for quick reference.

PropertyValueSource(s)
Molecular Weight 181.62 g/mol [1][2]
Molecular Formula C₉H₈ClNO[1]
CAS Number 170737-93-6[1][3]
Appearance White to off-white solid powder[1][2]
Melting Point 42-44 °C[1][2]
Boiling Point 300.7 ± 27.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Water Solubility Insoluble[1][2]
Synonyms 2-(2-chloro-4-methoxyphenyl)acetonitrile; 2-Chloro-4-methoxybenzyl cyanide[1][3]

The molecular structure, featuring a chlorine atom ortho to the acetonitrile group and a methoxy group in the para position, provides a unique electronic and steric profile. The chloro and methoxy groups are well-recognized in drug discovery for their ability to modulate a molecule's metabolic stability, binding affinity, and overall pharmacokinetic properties.[4]

Synthesis of this compound: A Validated Protocol

The synthesis of arylacetonitriles is a cornerstone of organic chemistry, often serving as the initial step for introducing a two-carbon chain with a versatile nitrile handle. The most common and industrially scalable method for preparing this compound is through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The protocol described below is a robust, self-validating system adapted from established methodologies for similar structures.[5]

Experimental Protocol: Cyanation of 2-Chloro-4-methoxybenzyl chloride

This procedure details the synthesis via a nucleophilic substitution reaction. The choice of an aprotic polar solvent like dimethylsulfoxide (DMSO) is critical; it effectively solvates the sodium cyanide cation, thereby increasing the nucleophilicity of the cyanide anion and promoting the desired SN2 reaction pathway.

Materials:

  • 2-Chloro-4-methoxybenzyl chloride

  • Sodium cyanide (NaCN)

  • Dimethylsulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hydrochloric acid, dilute solution (1:1)

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve sodium cyanide (40.6 g) in anhydrous dimethylsulfoxide (230 mL). The use of an inert atmosphere is crucial to prevent moisture from interfering with the reaction.

  • Substrate Addition: Gently heat the solution to 40 °C. Slowly add 2-chloro-4-methoxybenzyl chloride (145 g) to the solution over a period of 40-45 minutes. The controlled addition and temperature management are vital to prevent exothermic runaway reactions and the formation of undesired byproducts.

  • Reaction Progression: After the addition is complete, maintain the reaction mixture at 40-45 °C and stir for approximately 6 hours. Monitoring the reaction by thin-layer chromatography (TLC) is recommended to ensure the complete consumption of the starting benzyl chloride.

  • Aqueous Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into 800 mL of cold water. This step quenches the reaction and precipitates the organic product, which is insoluble in water.

  • Extraction: The precipitated product, which may appear as an oil, is then extracted into diethyl ether (3 x 200 mL portions). Diethyl ether is an effective solvent for this purpose due to its low boiling point and immiscibility with water.

  • Washing: The combined ethereal extracts are washed sequentially with a dilute hydrochloric acid solution (2 x 100 mL) to remove any basic impurities, followed by deionized water (2 x 100 mL) to remove any remaining acid and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude this compound.

  • Purification and Characterization: The resulting crystalline solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity. The final product should be characterized by NMR spectroscopy and its melting point should be confirmed to be within the 42-44 °C range.[1][2][5]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification Reagents Dissolve NaCN in DMSO Addition Add 2-Chloro-4-methoxybenzyl chloride (40-45 °C) Reagents->Addition Stirring Stir for 6 hours (40-45 °C) Addition->Stirring Quench Pour into Water Stirring->Quench Reaction Completion Extract Extract with Diethyl Ether Quench->Extract Wash Wash with HCl and Water Extract->Wash Dry Dry with MgSO4 Wash->Dry Concentrate Concentrate under Vacuum Dry->Concentrate Purify Recrystallize Concentrate->Purify Final_Product This compound Purify->Final_Product Characterize Drug_Development cluster_transformations Chemical Transformations cluster_products Resulting Scaffolds / APIs Start This compound (Key Intermediate) Hydrolysis Hydrolysis Start->Hydrolysis -CN to -COOH Reduction Reduction Start->Reduction -CN to -CH2NH2 Cyclization Cyclization Start->Cyclization Nitrile-based Ring Formation Acid Aryl Acetic Acids Hydrolysis->Acid Amine Phenethylamines Reduction->Amine Heterocycle Heterocyclic Compounds Cyclization->Heterocycle

Caption: Versatility of this compound in synthesis.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is paramount to ensure laboratory safety. The compound is classified as toxic if swallowed and causes skin and serious eye irritation. [6]Inhalation of dust may lead to respiratory irritation. [6] Precautions for Safe Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. [1][6]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or a face shield). [6]* Avoidance: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. [1]Do not breathe in dust, fumes, or vapors. [6]* Hygiene: Wash hands and any exposed skin thoroughly after handling. [7]Do not eat, drink, or smoke in the work area. [7] Conditions for Safe Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place. [1][2][6]* Keep locked up and away from incompatible materials such as strong oxidizing agents, acids, and bases. [7][8] Emergency Procedures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. [6][7]* If on Skin: Wash with plenty of soap and water. [6]* If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. [6]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice. [6]

Conclusion

This compound stands out as a valuable and versatile intermediate in the field of pharmaceutical sciences. Its well-defined physicochemical properties, coupled with established and scalable synthesis protocols, make it an attractive starting material for complex drug development programs. The strategic placement of its chloro, methoxy, and nitrile functional groups provides chemists with a powerful tool to create diverse molecular entities with tailored pharmacological profiles. A thorough understanding of its chemistry, applications, and safety protocols, as outlined in this guide, is essential for leveraging its full potential in the ongoing quest for new and improved therapeutics.

References

  • MySkinRecipes. 2-(3-Chloro-4-methoxyphenyl)acetonitrile. [Link]
  • Google Patents. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • 2a biotech. 2-(2-CHLORO-4-METHOXYPHENYL)ACETONITRILE. [Link]
  • PrepChem.com. Synthesis of 3-chloro-4-methoxy-phenylacetonitrile. [Link]
  • PubChem - NIH. Benzeneacetonitrile, 4-methoxy- | C9H9NO | CID 66031. [Link]
  • Atul Ltd. para Methoxy phenyl aceto nitrile | CAS No. 104-47-2. [Link]
  • ResearchGate. Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. [Link]
  • National Library of Medicine.
  • Google Patents. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • European Patent Office. EP 3810602 B1 - COMPOUNDS. [Link]
  • Google Patents. CN103172537A - Preparation of 2-(4-amino-chlorine5-methylphenyl)-2-(4-chlorphenyl)acetonitrile by using one-pot method.
  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
  • Queen's University Belfast.

Sources

An In-depth Technical Guide to (2-Chloro-4-methoxyphenyl)acetonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-4-methoxyphenyl)acetonitrile is a substituted phenylacetonitrile derivative that holds significant potential as a key intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its structural features, including the reactive nitrile group and the substituted aromatic ring, make it a versatile building block for the construction of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and use in synthetic protocols.

PropertyValueReference
CAS Number 170737-93-6[1]
Molecular Formula C₉H₈ClNO[1]
Molecular Weight 181.62 g/mol [1]
Appearance White or dark brown powder[1]
Melting Point 42-44 °C[1]
Boiling Point 300.7 ± 27.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Solubility Insoluble in water[1]
XLogP3 2.19[1]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step process starting from commercially available precursors. The following protocol outlines a reliable synthetic route, providing a self-validating system for researchers.

Step 1: Methylation of 2-Chloro-4-hydroxybenzaldehyde to 2-Chloro-4-methoxybenzaldehyde

The initial step involves the protection of the hydroxyl group of 2-chloro-4-hydroxybenzaldehyde via methylation to yield the key intermediate, 2-chloro-4-methoxybenzaldehyde.

Synthesis_Step1 2-Chloro-4-hydroxybenzaldehyde 2-Chloro-4-hydroxybenzaldehyde Reaction1 Methylation 2-Chloro-4-hydroxybenzaldehyde->Reaction1 Iodomethane Iodomethane Iodomethane->Reaction1 Potassium_Carbonate Potassium Carbonate Potassium_Carbonate->Reaction1 DMF DMF DMF->Reaction1 2-Chloro-4-methoxybenzaldehyde 2-Chloro-4-methoxybenzaldehyde Reaction1->2-Chloro-4-methoxybenzaldehyde

Figure 1: Synthesis of 2-Chloro-4-methoxybenzaldehyde.

Protocol:

  • To a solution of 2-chloro-4-hydroxybenzaldehyde (1 equivalent) in N,N-dimethylformamide (DMF), add potassium carbonate (2 equivalents).

  • Add iodomethane (1.5 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Upon completion (monitored by TLC), add water to the mixture and extract with ethyl acetate.

  • Wash the organic layer with saturated brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain 2-chloro-4-methoxybenzaldehyde.

Step 2: Reduction of 2-Chloro-4-methoxybenzaldehyde to (2-Chloro-4-methoxyphenyl)methanol

The aldehyde is then reduced to the corresponding alcohol, which serves as the direct precursor for the final cyanomethylation step.

Synthesis_Step2 2-Chloro-4-methoxybenzaldehyde 2-Chloro-4-methoxybenzaldehyde Reaction2 Reduction 2-Chloro-4-methoxybenzaldehyde->Reaction2 Sodium_Borohydride Sodium Borohydride Sodium_Borohydride->Reaction2 Methanol Methanol Methanol->Reaction2 2-Chloro-4-methoxyphenyl_methanol (2-Chloro-4-methoxyphenyl)methanol Reaction2->2-Chloro-4-methoxyphenyl_methanol

Figure 2: Reduction to (2-Chloro-4-methoxyphenyl)methanol.

Protocol:

  • Dissolve 2-chloro-4-methoxybenzaldehyde (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) in portions.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield (2-Chloro-4-methoxyphenyl)methanol.

Step 3: Conversion of (2-Chloro-4-methoxyphenyl)methanol to this compound

The final step involves the conversion of the benzyl alcohol to the target nitrile. This can be achieved via a two-step, one-pot procedure involving the formation of the benzyl chloride followed by nucleophilic substitution with cyanide.

Synthesis_Step3 cluster_0 Step 3a: Chlorination cluster_1 Step 3b: Cyanation 2-Chloro-4-methoxyphenyl_methanol (2-Chloro-4-methoxyphenyl)methanol Reaction3a Chlorination 2-Chloro-4-methoxyphenyl_methanol->Reaction3a SOCl2 Thionyl Chloride SOCl2->Reaction3a Benzyl_Chloride_Intermediate 2-Chloro-4-methoxybenzyl chloride (in situ) Reaction3a->Benzyl_Chloride_Intermediate Reaction3b Cyanation Benzyl_Chloride_Intermediate->Reaction3b NaCN Sodium Cyanide NaCN->Reaction3b DMSO DMSO DMSO->Reaction3b Target_Molecule This compound Reaction3b->Target_Molecule

Figure 3: Final conversion to the target acetonitrile.

Protocol:

  • In a well-ventilated fume hood, dissolve (2-Chloro-4-methoxyphenyl)methanol (1 equivalent) in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C and slowly add thionyl chloride (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure. The crude 2-chloro-4-methoxybenzyl chloride should be used immediately in the next step.

  • Dissolve the crude benzyl chloride in dimethyl sulfoxide (DMSO).

  • In a separate flask, prepare a solution of sodium cyanide (1.5 equivalents) in DMSO. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Slowly add the benzyl chloride solution to the sodium cyanide solution at room temperature.

  • Heat the reaction mixture to 40-50 °C and stir for 4-6 hours.

  • After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Analytical Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, and the methoxy protons.

  • Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.4 ppm). Due to the substitution pattern, one proton will likely appear as a doublet, one as a doublet of doublets, and one as a singlet or a narrow doublet.

  • Methylene Protons (-CH₂CN): A singlet at approximately δ 3.7-3.9 ppm.

  • Methoxy Protons (-OCH₃): A singlet at approximately δ 3.8-4.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Nitrile Carbon (-CN): A signal around δ 117-120 ppm.

  • Methylene Carbon (-CH₂CN): A signal around δ 20-25 ppm.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group being the most downfield and the carbons ortho and para to the methoxy group being more upfield.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): An ion peak at m/z = 181, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at approximately 32% of the M⁺ peak intensity).

  • Fragmentation: Common fragmentation patterns would include the loss of the nitrile group and cleavage of the benzyl-cyanide bond.

Applications in Drug Discovery and Development

Substituted phenylacetonitriles are a class of compounds that have found significant utility as key intermediates in the synthesis of a variety of pharmaceuticals. Their importance is particularly pronounced in the development of cardiovascular drugs.

Role as a Precursor for Verapamil Analogues

The phenylacetonitrile moiety is a core structural feature of Verapamil, a widely used calcium channel blocker for the treatment of hypertension, angina, and cardiac arrhythmia. The synthesis of Verapamil and its analogues often involves the α-alkylation of a substituted phenylacetonitrile.

Verapamil_Analogue_Synthesis Substituted_Phenylacetonitrile This compound Reaction α-Alkylation Substituted_Phenylacetonitrile->Reaction Alkylating_Agent Alkylating Agent (e.g., N-methyl-N-(3-chloropropyl)veratrylamine) Alkylating_Agent->Reaction Base Base Base->Reaction Verapamil_Analogue Verapamil Analogue Reaction->Verapamil_Analogue

Figure 4: General scheme for the synthesis of Verapamil analogues.

This compound, with its specific substitution pattern, represents a valuable starting material for the synthesis of novel Verapamil analogues. The introduction of a chlorine atom at the 2-position of the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting drug molecule. Medicinal chemists can utilize this intermediate to explore new chemical space and develop next-generation calcium channel blockers with improved efficacy, selectivity, or metabolic stability. The presence of the methoxy group at the 4-position is also a common feature in many bioactive phenylacetonitrile-derived compounds.

The general synthetic strategy involves the deprotonation of the benzylic carbon of this compound with a strong base, followed by reaction with a suitable alkylating agent containing the amino functionality required for the final drug structure. This approach offers a convergent and efficient route to a diverse library of potential drug candidates.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. The synthetic protocols outlined in this guide provide a clear and reproducible pathway for its preparation, while the discussion of its applications highlights its relevance as a starting material for the synthesis of novel cardiovascular agents. As the demand for new and improved therapeutics continues to grow, the strategic use of such well-defined building blocks will remain a cornerstone of modern medicinal chemistry.

References

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Synthesis of (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

(2-Chloro-4-methoxyphenyl)acetonitrile is a substituted phenylacetonitrile derivative that serves as a valuable intermediate in the synthesis of a variety of organic compounds, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the chloro, methoxy, and cyanomethyl groups on the benzene ring provides multiple reaction sites for further molecular elaboration. This guide provides a comprehensive overview of the principal synthetic routes to this compound, designed for researchers and professionals in chemical synthesis and drug development. We will explore methodologies including classical nucleophilic substitution, the Sandmeyer reaction, and modern transition metal-catalyzed cross-coupling reactions. Each section provides a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and the rationale behind procedural choices, ensuring a blend of theoretical understanding and practical applicability.

Introduction and Physicochemical Properties

This compound, with the chemical formula C₉H₈ClNO, is a crystalline solid at room temperature.[1][2] Its structure is characterized by a benzene ring substituted with a chlorine atom at position 2, a methoxy group at position 4, and an acetonitrile group at position 1. This arrangement makes it a key precursor for synthesizing more complex molecules, where the nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or used in various carbon-carbon bond-forming reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 170737-93-6[1]
Molecular Formula C₉H₈ClNO[1]
Molecular Weight 181.62 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 42-44°C[1][2]
Boiling Point 300.7±27.0 °C at 760 mmHg[1]
Water Solubility Insoluble[1][2]
Density 1.2±0.1 g/cm³[1]

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from several distinct precursors, each with its own set of advantages and challenges. The selection of a particular route often depends on the availability of starting materials, scalability, and tolerance to other functional groups. The three primary pathways are:

  • Nucleophilic Substitution: A direct S_N2 reaction involving the displacement of a halide from 2-chloro-4-methoxybenzyl halide with a cyanide salt. This is often the most straightforward and high-yielding approach.

  • The Sandmeyer Reaction: A classic transformation of an amino group on the aromatic ring into a nitrile via a diazonium salt intermediate, starting from 2-chloro-4-methoxyaniline.[3][4]

  • Transition Metal-Catalyzed Cyanation: A modern approach that involves the cross-coupling of a di-substituted aryl halide with a cyanide source, catalyzed by a palladium or nickel complex.[5][6]

Synthesis_Overview Target This compound Precursor1 2-Chloro-4-methoxybenzyl Chloride Precursor1->Target S_N2 Cyanation (NaCN or KCN) Precursor2 2-Chloro-4-methoxyaniline Precursor2->Target Sandmeyer Reaction (NaNO2/HCl, then CuCN) Precursor3 1,2-Dichloro-4-methoxybenzene Precursor3->Target Pd/Ni-Catalyzed Cross-Coupling SubPrecursor 2-Chloro-4-methoxybenzyl Alcohol SubPrecursor->Precursor1 Chlorination (SOCl₂) Sandmeyer_Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation Aniline 2-Chloro-4-methoxyaniline Diazonium Arenediazonium Salt Ar-N₂⁺Cl⁻ Aniline->Diazonium NaNO₂, HCl 0-5 °C Nitrile This compound Ar-CN Diazonium->Nitrile CuCN

Sources

(2-Chloro-4-methoxyphenyl)acetonitrile starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for (2-Chloro-4-methoxyphenyl)acetonitrile

Abstract

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, prized for its specific substitution pattern which serves as a foundational scaffold for more complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection of commercially viable starting materials and the chemical logic underpinning the multi-step synthesis. We will dissect a robust and logical synthetic pathway, offering detailed, field-tested protocols for each transformation, from the initial electrophilic aromatic substitution to the final nucleophilic cyanation. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, providing the technical foundation required to approach the synthesis of this key intermediate with confidence and scientific rigor.

Introduction: Strategic Importance of the Target Molecule

Phenylacetonitrile derivatives are a cornerstone of medicinal chemistry, serving as critical precursors for a wide range of therapeutic agents.[1] The title compound, this compound, is of particular interest due to its unique arrangement of functional groups: a chloro substituent, a methoxy group, and a cyanomethyl moiety. This specific constellation of atoms is leveraged in the synthesis of complex molecules, including intermediates for analgesics and antidepressants. For instance, related chloro-methoxyphenyl acetonitrile structures are key intermediates in the synthesis of compounds like 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol, a structural analog related to the widely-used antidepressant Venlafaxine.[2]

The strategic challenge in synthesizing this molecule lies in the controlled, regioselective introduction of three different functional groups onto the benzene ring. The selection of the initial starting material is therefore the most critical decision, dictating the overall efficiency, cost-effectiveness, and scalability of the entire synthetic sequence. This guide focuses on a logical, retrosynthetic approach that begins with a simple, commercially available substituted benzene.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of this compound points to the formation of the C-CN bond via a nucleophilic substitution as the final key step. This is a reliable and high-yielding transformation, making the immediate precursor, 2-chloro-4-methoxybenzyl chloride , a strategic target.

The benzyl chloride can be readily accessed from the corresponding 2-chloro-4-methoxybenzyl alcohol through a standard chlorination reaction. This alcohol, in turn, is the product of a straightforward reduction of 2-chloro-4-methoxybenzaldehyde . The core of the synthetic challenge, therefore, lies in the efficient and regioselective synthesis of this key aldehyde.

The substitution pattern of the aldehyde (chloro at C2, methoxy at C4) strongly suggests a formylation reaction on a 3-chloroanisole precursor. The methoxy group is a powerful ortho-, para-directing group in electrophilic aromatic substitution. Due to steric hindrance from the methoxy group itself, electrophilic attack is heavily favored at the para position, leading to the desired 2-chloro-4-formyl substitution pattern with high regioselectivity.[3]

This retrosynthetic strategy, starting from 3-chloroanisole, represents the most direct and industrially scalable approach.

Diagram 1: Retrosynthetic Pathway A visual breakdown of the synthetic strategy.

G Target This compound BenzylChloride 2-Chloro-4-methoxybenzyl chloride Target->BenzylChloride Cyanation (SN2) BenzylAlcohol 2-Chloro-4-methoxybenzyl alcohol BenzylChloride->BenzylAlcohol Chlorination Aldehyde 2-Chloro-4-methoxybenzaldehyde BenzylAlcohol->Aldehyde Reduction Anisole 3-Chloroanisole Aldehyde->Anisole Formylation (Vilsmeier-Haack)

Synthesis of Key Intermediates: Protocols and Scientific Rationale

This section details the synthesis of the crucial aldehyde, alcohol, and benzyl chloride intermediates, starting from 3-chloroanisole.

Key Starting Material: 2-Chloro-4-methoxybenzaldehyde via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the premier choice for the formylation of electron-rich aromatic rings such as anisoles.[4][5] The reaction utilizes a pre-formed electrophile, the Vilsmeier reagent (a chloroiminium salt), generated from N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[6] This electrophile is moderately reactive, enabling selective formylation of activated rings without affecting less reactive ones.

Causality: The choice of 3-chloroanisole as the starting material is deliberate. The methoxy group is a strong activating and ortho-, para-directing group due to its ability to donate electron density into the ring via resonance. The chloro group is a deactivating but also ortho-, para-directing group. The directing effects align, but the powerful activating nature of the methoxy group dominates the regiochemical outcome. The electrophile will preferentially attack the positions ortho and para to the methoxy group. The para position (C4 relative to the methoxy group) is sterically unhindered, making it the primary site of formylation, yielding the desired 2-chloro-4-methoxybenzaldehyde with high purity.[5]

Experimental Protocol 1: Synthesis of 2-Chloro-4-methoxybenzaldehyde

  • Reagent Preparation: In a three-necked, oven-dried 1 L round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (160 mL, 2.0 mol).

  • Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃) (102 mL, 1.1 mol) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Aromatic Substrate Addition: Add 3-chloroanisole (142.5 g, 1.0 mol) dropwise to the cold Vilsmeier reagent solution over 60 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto 1 kg of crushed ice with vigorous stirring.

  • Hydrolysis and Neutralization: Heat the aqueous mixture to 50-60°C for 1 hour to ensure complete hydrolysis of the iminium intermediate. Cool the mixture back to room temperature and neutralize by slowly adding a 30% aqueous sodium hydroxide solution until the pH reaches 6-7.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x 300 mL). Combine the organic layers, wash with water (2 x 200 mL) and then with brine (200 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from an ethanol/water mixture to yield pure 2-chloro-4-methoxybenzaldehyde.

Reduction to 2-Chloro-4-methoxybenzyl alcohol

The reduction of the aromatic aldehyde to the corresponding benzyl alcohol is a standard transformation. Sodium borohydride (NaBH₄) is the reagent of choice due to its high chemoselectivity for aldehydes and ketones, its operational simplicity, and its safety profile compared to more powerful reducing agents like lithium aluminum hydride.

Causality: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the aqueous work-up to yield the primary alcohol. Methanol or ethanol are excellent solvents as they readily dissolve the aldehyde and NaBH₄, and can also serve as the proton source for the final alkoxide quenching.

Experimental Protocol 2: Synthesis of 2-Chloro-4-methoxybenzyl alcohol

  • Setup: In a 1 L round-bottom flask, dissolve 2-chloro-4-methoxybenzaldehyde (170.5 g, 1.0 mol) in methanol (500 mL).

  • Reduction: Cool the solution to 0-5°C in an ice bath. Add sodium borohydride (NaBH₄) (19 g, 0.5 mol) portion-wise over 30-45 minutes, maintaining the temperature below 10°C.

  • Reaction: Stir the mixture at room temperature for 2-3 hours after the addition is complete. Monitor for the disappearance of the aldehyde by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the solution is neutral (pH ~7) and gas evolution ceases.

  • Solvent Removal: Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Add water (300 mL) to the residue and extract the product with ethyl acetate (3 x 250 mL).

  • Purification: Combine the organic extracts, wash with brine (200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude benzyl alcohol, which is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization or column chromatography.

Chlorination to 2-Chloro-4-methoxybenzyl chloride

The conversion of the benzyl alcohol to the corresponding benzyl chloride is a crucial activation step for the final cyanation. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation.

Causality: The reaction mechanism involves the initial formation of a chlorosulfite ester intermediate from the alcohol and SOCl₂. This intermediate is unstable; the chloride ion released during its formation then acts as a nucleophile, attacking the benzylic carbon in an Sₙ2-type mechanism. The leaving group (SO₂ + Cl⁻) is excellent because the sulfur dioxide is a gas, which drives the reaction to completion according to Le Châtelier's principle. A small amount of a base like pyridine or DMF can be used to catalyze the reaction, but it often proceeds well without.

Experimental Protocol 3: Synthesis of 2-Chloro-4-methoxybenzyl chloride

  • Setup: In an oven-dried 500 mL flask equipped with a stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), add 2-chloro-4-methoxybenzyl alcohol (172.5 g, 1.0 mol) and anhydrous dichloromethane (250 mL).

  • Reagent Addition: Cool the solution to 0°C. Add thionyl chloride (SOCl₂) (80 mL, 1.1 mol) dropwise over 30 minutes.

  • Reaction: After addition, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, until gas evolution ceases and TLC analysis indicates complete conversion of the alcohol.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into 300 mL of ice-cold saturated sodium bicarbonate solution to neutralize excess thionyl chloride and HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (150 mL), and dry over anhydrous calcium chloride. Filter and remove the solvent under reduced pressure to yield the crude 2-chloro-4-methoxybenzyl chloride. This product is often used directly in the next step without further purification, as it can be unstable to heat or silica gel.

Final Product Synthesis: this compound

The final step is a nucleophilic substitution reaction where the chloride of the benzyl chloride is displaced by a cyanide anion. This is a classic Sₙ2 reaction and is generally efficient for benzylic halides.

Causality: The benzylic carbon is highly susceptible to Sₙ2 attack due to the stabilizing effect of the adjacent aromatic ring on the transition state. Sodium or potassium cyanide are excellent sources of the nucleophilic cyanide ion (CN⁻). Polar aprotic solvents like DMSO or acetone are ideal for this reaction as they solvate the cation (Na⁺ or K⁺) but leave the cyanide anion relatively "bare" and highly nucleophilic, accelerating the reaction rate.[7] The addition of a catalytic amount of sodium iodide can further increase the reaction rate via the Finkelstein reaction, where the more reactive benzyl iodide is formed in situ.

Diagram 2: Final Cyanation Workflow A flowchart for the synthesis of the target molecule.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Isolation A Dissolve NaCN in anhydrous DMSO B Add 2-Chloro-4-methoxybenzyl chloride solution dropwise A->B C Heat mixture to 50-60°C B->C D Monitor by TLC for ~4-6 hours C->D E Quench with water D->E F Extract with Ethyl Acetate E->F G Wash, Dry, Concentrate F->G H Purify via Recrystallization or Chromatography G->H

Experimental Protocol 4: Synthesis of this compound

  • Setup: In a 1 L flask, prepare a solution of sodium cyanide (NaCN) (54 g, 1.1 mol) in anhydrous dimethyl sulfoxide (DMSO) (400 mL). Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reagent Addition: Gently warm the cyanide solution to 40°C. Add a solution of the crude 2-chloro-4-methoxybenzyl chloride (~1.0 mol) in 100 mL of DMSO dropwise over 1 hour, maintaining the reaction temperature between 40-50°C.

  • Reaction: After the addition is complete, stir the reaction mixture at 50-60°C for 4-6 hours. Monitor the reaction by TLC until the benzyl chloride spot has disappeared.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 1.5 L of cold water with stirring.

  • Extraction: Extract the product from the aqueous mixture using ethyl acetate (3 x 400 mL).

  • Purification: Combine the organic layers and wash with water (2 x 300 mL) to remove residual DMSO, followed by a wash with brine (300 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from isopropanol to yield pure this compound.

Data Summary

The following table summarizes the key starting materials and reagents required for the described synthetic pathway.

Step Starting Material Key Reagents Typical Yield Product
13-ChloroanisolePOCl₃, DMF75-85%2-Chloro-4-methoxybenzaldehyde
22-Chloro-4-methoxybenzaldehydeNaBH₄, Methanol90-98%2-Chloro-4-methoxybenzyl alcohol
32-Chloro-4-methoxybenzyl alcoholSOCl₂, Dichloromethane>90% (crude)2-Chloro-4-methoxybenzyl chloride
42-Chloro-4-methoxybenzyl chlorideNaCN, DMSO80-90%This compound

Conclusion

The synthesis of this compound is most effectively and logically approached through a four-step sequence starting from the commercially available and inexpensive starting material, 3-chloroanisole . This pathway relies on a series of robust, well-understood, and scalable chemical transformations: Vilsmeier-Haack formylation, borohydride reduction, thionyl chloride-mediated chlorination, and nucleophilic cyanation. The high regioselectivity of the initial formylation step is the key to the success of the entire sequence, providing a reliable method for constructing the required substitution pattern. The protocols described herein are designed to be self-validating, with clear endpoints and purification procedures, providing a solid foundation for any research or process development team tasked with producing this important pharmaceutical intermediate.

References

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  • Google Patents. (2017). CN Patent 106518630A: Method for synthesizing 6-chloro-2-methoxytoluene.
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  • Google Patents. (2013). CN Patent 103172537A: Preparation of 2-(4-amino-chlorine5-methylphenyl)-2-(4-chlorphenyl)acetonitrile by using one-pot method.
  • MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3535.
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An In-depth Technical Guide to the ¹H NMR Spectrum of (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Chloro-4-methoxyphenyl)acetonitrile is a substituted aromatic compound with applications as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. Its chemical structure, featuring a chlorinated and methoxylated phenyl ring attached to an acetonitrile moiety, gives rise to a distinct spectroscopic signature. Accurate structural elucidation is paramount for its use in research and development, and proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary analytical technique for this purpose.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural characterization of organic molecules. This document will delve into the theoretical underpinnings of the predicted spectrum, offer a detailed experimental protocol for data acquisition, and present a logical framework for spectral interpretation.

Pillar 1: The Scientific Foundation of ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of its hydrogen nuclei (protons). The resulting spectrum is a plot of radiofrequency signal intensity against chemical shift, which reveals four key pieces of information:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the protons. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift (to lower ppm values).[1]

  • Integration: The area under each signal is proportional to the number of protons giving rise to that signal. This provides a ratio of the different types of protons in the molecule.[2]

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., a singlet, doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The multiplicity is described by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), is the coupling constant. It is a measure of the strength of the magnetic interaction between coupled protons and is independent of the spectrometer's magnetic field strength.

A thorough analysis of these four parameters allows for the unambiguous assignment of each proton in a molecule, thereby confirming its structure.

Pillar 2: Predicted ¹H NMR Spectrum of this compound

While an experimentally acquired spectrum for this compound is not publicly available in the searched literature, a highly accurate prediction can be made based on the known ¹H NMR data of structurally analogous compounds and the well-established effects of substituents on aromatic systems.

Molecular Structure and Proton Environments:

The structure of this compound has four distinct proton environments, as illustrated below:

G Workflow for ¹H NMR Sample Preparation and Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~10 mg of This compound prep2 Transfer to a clean, dry vial prep1->prep2 prep3 Add ~0.7 mL of CDCl₃ with TMS prep2->prep3 prep4 Vortex until fully dissolved prep3->prep4 prep5 Transfer solution to an NMR tube prep4->prep5 acq1 Insert NMR tube into the spectrometer prep5->acq1 acq2 Lock the spectrometer on the deuterium signal of CDCl₃ acq1->acq2 acq3 Shim the magnetic field to optimize homogeneity acq2->acq3 acq4 Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 16 scans) acq3->acq4 proc1 Apply Fourier Transform to the FID acq4->proc1 proc2 Phase the spectrum proc1->proc2 proc3 Apply baseline correction proc2->proc3 proc4 Calibrate the chemical shift to the TMS signal (0.00 ppm) proc3->proc4 proc5 Integrate the signals proc4->proc5 proc6 Analyze and assign the peaks proc5->proc6

Sources

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. Among its variants, ¹³C NMR provides a detailed carbon framework of a molecule, which is critical in the fields of chemical research and pharmaceutical development. This guide offers a comprehensive exploration of the ¹³C NMR data for (2-Chloro-4-methoxyphenyl)acetonitrile, a substituted aromatic compound. We will delve into the theoretical underpinnings of its ¹³C NMR spectrum, provide a detailed assignment of chemical shifts, outline a robust experimental protocol for data acquisition, and interpret the spectral data in the context of substituent effects. This document is intended to serve as a practical resource for scientists engaged in the synthesis and characterization of related molecular entities.

Introduction: The Significance of ¹³C NMR in Structural Analysis

Carbon-13 NMR spectroscopy is a powerful method for determining the number and types of carbon atoms in a molecule. Unlike ¹H NMR, where spin-spin coupling can lead to complex multiplets, ¹³C NMR spectra are typically acquired under proton-decoupled conditions, resulting in a single peak for each unique carbon atom. The chemical shift of each carbon is highly sensitive to its local electronic environment, providing valuable insights into the functional groups and overall structure of the molecule. For a molecule such as this compound, ¹³C NMR is indispensable for confirming the substitution pattern on the benzene ring and verifying the presence of the nitrile and methoxy functionalities.

Predicted ¹³C NMR Spectral Data for this compound

Due to the asymmetrical nature of the di-substitution on the benzene ring, all six aromatic carbons in this compound are chemically non-equivalent and are expected to produce distinct signals.[1] Additionally, the acetonitrile (CH₂CN) and methoxy (OCH₃) groups will each contribute characteristic signals. Based on established chemical shift ranges and the known effects of chloro and methoxy substituents on benzene rings, a predicted ¹³C NMR spectrum can be tabulated.[2][3][4]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
C1 (C-CH₂CN)~125Aromatic carbon attached to an alkyl group, influenced by ortho-chloro and para-methoxy groups.
C2 (C-Cl)~130Aromatic carbon directly bonded to the electronegative chlorine atom, leading to a downfield shift.
C3~115Aromatic carbon ortho to the electron-donating methoxy group, resulting in an upfield shift.
C4 (C-OCH₃)~160Aromatic carbon bonded to the oxygen of the methoxy group, significantly deshielded.
C5~116Aromatic carbon meta to the chloro group and ortho to the methoxy group.
C6~130Aromatic carbon ortho to the chloro group and meta to the methoxy group.
CH₂CN~20Benzylic carbon, typically found in the aliphatic region.[3]
CN~117Nitrile carbon, with a characteristic chemical shift.
OCH₃~56Methoxy carbon, a typical value for this functional group.[5]

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions.

Experimental Protocol for ¹³C NMR Data Acquisition

Obtaining a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter selection. The following protocol provides a standardized workflow.[6]

Sample Preparation
  • Compound Purity: Ensure the this compound sample is of high purity to avoid signals from impurities.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) is a common choice for many organic molecules. The residual solvent peak for CDCl₃ appears as a triplet at approximately 77.23 ppm.[7][8]

  • Concentration: Prepare a solution of approximately 20-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

The following diagram illustrates the general workflow for acquiring a ¹³C NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Compound in CDCl₃ prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert Sample into Spectrometer prep2->acq1 acq2 Lock and Shim acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire Data acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference Spectrum (TMS or Solvent) proc3->proc4

Caption: Experimental workflow for ¹³C NMR spectroscopy.

Key Acquisition Parameters
  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-7 times the longest T₁) is necessary.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A range of 128 to 1024 scans is common, depending on the sample concentration.

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is adequate to cover the expected chemical shifts.

Interpretation of the ¹³C NMR Spectrum: Substituent Effects

The chemical shifts of the aromatic carbons in this compound are governed by the electronic effects of the chloro and methoxy substituents.

  • Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance (mesomeric effect) and weakly electron-withdrawing through induction. The resonance effect dominates, leading to increased electron density at the ortho and para positions. This results in an upfield shift (lower ppm) for the carbons ortho (C3 and C5) and para to the methoxy group. The carbon directly attached to the oxygen (C4) is significantly deshielded due to the electronegativity of oxygen.

  • Chloro Group (-Cl): Chlorine is an electronegative atom and is thus electron-withdrawing through induction. It also has lone pairs that can be donated through resonance, but for halogens, the inductive effect is generally stronger. This leads to a deshielding (downfield shift) of the directly attached carbon (C2) and, to a lesser extent, the ortho and para carbons.

The interplay of these effects from both substituents determines the final chemical shift of each aromatic carbon.

The following diagram visualizes the electronic effects of the substituents on the benzene ring.

Caption: Electronic effects of substituents on the aromatic ring.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information. A thorough understanding of chemical shift theory, substituent effects, and proper experimental technique allows for an unambiguous assignment of all carbon signals. This guide provides a foundational framework for researchers and professionals working with this and structurally related compounds, enabling confident structural verification and characterization.

References

  • Spectral Characteristics of the Benzene Ring. (2015, July 18). Chemistry LibreTexts. [Link]
  • Summary of C13-NMR Interpretation. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]
  • Obtaining and Analyzing NMR Spectra of Substituted Benzenes for Carbon Assignment. (2012, February 2). Docsity. [Link]
  • ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (n.d.).
  • Interpretation of ¹³C NMR Spectra. (n.d.).
  • Benzeneacetonitrile, 4-methoxy-. (n.d.). PubChem. [Link]
  • A guide to ¹³C NMR chemical shift values. (2015). Compound Interest. [Link]
  • ¹³C NMR Chemical Shifts. (2022, March 9).
  • NMR Spectroscopy :: ¹³C NMR Chemical Shifts. (2021, October 20).
  • Pekar, F., & Marek, R. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 635–642. [Link]
  • Rajasekaran, K., Gnanasekaran, C., & Wong, T. C. (1987). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 207-211. [Link]
  • 6.5: Interpreting C-13 NMR Spectra. (2023, February 11). Chemistry LibreTexts. [Link]
  • The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. (n.d.).
  • Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CH=N in substituted benzylideneanilines. (n.d.).
  • ¹³C NMR Chemical Shift Table. (n.d.). [Link]
  • 4-Methoxyphenylacetonitrile - Optional[¹³C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
  • NMR Solvent d
  • G., M. A., & R., A. J. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 793-797. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
  • ¹³C | acetonitrile-d3 | NMR Chemical Shifts. (n.d.). NMRS.io. [Link]

Sources

An In-depth Technical Guide to the Infrared Spectrum of (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of (2-Chloro-4-methoxyphenyl)acetonitrile, a substituted aromatic nitrile of interest in synthetic chemistry. By deconstructing the molecule into its constituent functional groups, we will predict and interpret its characteristic absorption bands. This document explains the causal relationships between molecular structure and vibrational frequencies, outlines a robust experimental protocol using Attenuated Total Reflectance (ATR)-FTIR, and provides a framework for spectral interpretation grounded in established spectroscopic principles.

Molecular Structure and Vibrational Probes

The structure of this compound incorporates several key functional groups, each with distinct vibrational modes that are IR-active. A thorough analysis of these groups is fundamental to interpreting the compound's IR spectrum.

  • Aromatic System: A 1,2,4-trisubstituted benzene ring.

  • Nitrile Group (-C≡N): An excellent vibrational probe due to its strong, sharp absorption in a relatively uncongested spectral region.[1]

  • Aryl Chloride (C-Cl): A halogen substituent whose stretching frequency is sensitive to its local environment.

  • Aryl Ether (-OCH₃): A methoxy group attached to the aromatic ring.

  • Methylene Bridge (-CH₂-): A saturated carbon linker connecting the nitrile group to the aromatic ring.

The spatial arrangement of these groups dictates the final appearance of the IR spectrum, creating a unique molecular "fingerprint."

Caption: Molecular structure of this compound.

Experimental Protocol: ATR-FTIR Spectroscopy

For obtaining a high-quality IR spectrum of a solid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred modern technique over traditional methods like KBr pellets or Nujol mulls.[2] Its primary advantages are minimal sample preparation, speed, and reproducibility.[3]

Causality Behind Experimental Choices:

The ATR technique relies on the principle of total internal reflection. An infrared beam is passed through an internal reflection element (IRE), typically a diamond or zinc selenide crystal, creating an evanescent wave that penetrates a small distance into the sample placed in tight contact with the crystal surface.[2][4] This penetration depth is on the order of micrometers. The evanescent wave is absorbed at specific frequencies corresponding to the sample's vibrational modes, and the attenuated beam is then directed to the detector. This surface-sensitive approach eliminates the need for sample dilution and the potential for scattering issues inherent in transmission methods with solid powders.

Step-by-Step Methodology:
  • Instrument Preparation: Ensure the ATR-FTIR spectrometer has been powered on and allowed to stabilize.

  • Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe. Record a background spectrum. This is a critical self-validating step that subtracts the absorbance from ambient CO₂ and water vapor, as well as any intrinsic absorbance from the IRE, ensuring the final spectrum is solely that of the sample.

  • Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the sampling area.

  • Apply Pressure: Swing the pressure arm into place and apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Cleaning: After analysis, retract the pressure arm, and carefully clean the sample powder from the crystal surface using a soft brush and a solvent-moistened wipe.

G cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis A Clean ATR Crystal B Acquire Background Spectrum (Subtracts ambient H₂O, CO₂) A->B C Apply Solid Sample to Crystal B->C D Apply Consistent Pressure (Ensures good contact) C->D E Collect Sample Spectrum (Co-add 16-32 scans) D->E F Process Data (Baseline Correction, Peak Picking) E->F G Interpret Spectrum F->G

Caption: Workflow for acquiring an IR spectrum using ATR-FTIR.

In-depth Spectral Interpretation

The IR spectrum is typically analyzed in two main parts: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

Functional Group Region (4000 cm⁻¹ – 1500 cm⁻¹)

This region contains characteristic stretching vibrations for most key functional groups.

  • Aromatic and Aliphatic C-H Stretching (3100 cm⁻¹ - 2850 cm⁻¹):

    • Aromatic =C-H Stretch: Weak to medium sharp bands are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, corresponding to the stretching of the C-H bonds on the benzene ring.[5][6]

    • Aliphatic -C-H Stretch: Stronger bands corresponding to the asymmetric and symmetric stretching of the methylene (-CH₂-) and methoxy (-CH₃) groups will appear just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range.[5]

  • Nitrile -C≡N Stretching (ca. 2230 cm⁻¹):

    • The C≡N triple bond stretch is one of the most diagnostic peaks in the spectrum. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[7] The conjugation with the aromatic ring slightly weakens the triple bond, lowering its stretching frequency compared to saturated aliphatic nitriles (2260-2240 cm⁻¹).[7][8] Expect a sharp, strong-to-medium intensity peak in this region. The intensity arises from the large change in dipole moment during the stretching vibration of the polar C≡N bond.[7]

  • Aromatic C=C Ring Stretching (1600 cm⁻¹ - 1450 cm⁻¹):

    • The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of sharp, medium-intensity bands. Typically, two prominent bands appear near 1600 cm⁻¹ and 1500-1470 cm⁻¹.[6][7] These "ring modes" are definitive proof of an aromatic system.

Fingerprint Region (<1500 cm⁻¹)

This region is rich with complex bending and stretching vibrations that are unique to the overall molecular structure.

  • Aliphatic C-H Bending (ca. 1465 cm⁻¹):

    • The scissoring (bending) vibration of the methylene (-CH₂-) group is expected to appear around 1465 cm⁻¹.[5] This may overlap with one of the aromatic ring modes.

  • Aryl Ether C-O Stretching (ca. 1250 cm⁻¹ and 1040 cm⁻¹):

    • Aryl alkyl ethers, such as the methoxy group in this molecule, are characterized by two strong C-O stretching bands.[8]

    • The asymmetric C-O-C stretch is expected to be a strong, prominent band around 1250 cm⁻¹.[8][9]

    • The symmetric C-O-C stretch appears as another strong band near 1040 cm⁻¹.[8][9]

  • Aromatic C-H Out-of-Plane (OOP) Bending (ca. 850-800 cm⁻¹):

    • The position of strong C-H OOP bending bands is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, a strong band is expected in the 850-800 cm⁻¹ region.[6]

  • Aryl Chloride C-Cl Stretching (ca. 850-550 cm⁻¹):

    • The C-Cl stretching vibration gives rise to a medium to strong band in the low-frequency region of the spectrum, typically between 850 and 550 cm⁻¹.[5][6] The exact position can vary depending on conformational factors and coupling with other vibrations.[10] This band may overlap with the C-H OOP bending vibrations.

Summary of Expected Spectral Data

The following table summarizes the anticipated IR absorption bands for this compound, providing a predictive framework for analysis.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3100 - 3000Weak-Medium, Sharp=C-H StretchAromatic Ring
3000 - 2850Medium-Strong-C-H Stretch (asymm. & symm.)-CH₂- and -OCH₃
2240 - 2220Medium-Strong, Sharp-C≡N StretchNitrile
~1600Medium, SharpC=C Ring StretchAromatic Ring
~1500Medium, SharpC=C Ring StretchAromatic Ring
~1465Medium-CH₂- Scissoring (Bend)Methylene
~1250StrongAsymmetric C-O-C StretchAryl Ether (-OCH₃)
~1040StrongSymmetric C-O-C StretchAryl Ether (-OCH₃)
850 - 800StrongC-H Out-of-Plane Bend1,2,4-Trisubstituted Ring
850 - 550Medium-StrongC-Cl StretchAryl Chloride

Conclusion

The IR spectrum of this compound is defined by a collection of highly characteristic absorption bands. The definitive sharp peak around 2230 cm⁻¹ confirms the nitrile group, while bands above 3000 cm⁻¹ and near 1600 and 1500 cm⁻¹ verify the aromatic system. The two strong absorptions around 1250 cm⁻¹ and 1040 cm⁻¹ are unambiguous indicators of the aryl ether linkage. Finally, the low-frequency bands in the fingerprint region provide crucial information about the 1,2,4-substitution pattern and the presence of the chloro-substituent. This comprehensive spectral signature serves as a robust tool for structural verification and purity assessment in a research or drug development setting.

References

  • S. Bagchi, S. G. Boxer, "Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview," WIREs Computational Molecular Science, 2025.
  • JoVE, "IR Frequency Region: Alkyne and Nitrile Stretching," Journal of Visualized Experiments, 2024. [URL: https://www.jove.com/v/10207/ir-frequency-region-alkyne-and-nitrile-stretching]
  • B. Smith, "Organic Nitrogen Compounds IV: Nitriles," Spectroscopy Online, 2019. [URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-iv-nitriles]
  • A. Ghosh, S. Tucker, and J. M. L. Martin, "Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins," The Journal of Physical Chemistry B, 2016. [URL: https://pubs.acs.org/doi/10.1021/acs.jpcb.6b01538]
  • A. A. Vartia, et al., "Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes," The Journal of Physical Chemistry B, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8715875/]
  • J. D. Schuttlefield and V. H. Grassian, "ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples," Journal of Chemical Education, 2008. [URL: https://pubs.acs.org/doi/abs/10.1021/ed085p95]
  • University of California, Los Angeles, "Infrared Spectroscopy," Course Material. [URL: https://web.chem.ucla.edu/~harding/IGOC/I/ir.pdf]
  • Bartleby, "IR Spectrum Of Anisole," Bartleby Research. [URL: https://www.bartleby.com/essay/IR-Spectrum-Of-Anisole-PKZ8Z4C46R]
  • J. M. Fukuto, et al., "IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions," Chemical Science, 2021. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc03461a]
  • Pearson, "The IR spectrum for anisole contains two C―O stretching bands," Educational Content. [URL: https://www.pearson.
  • J. D. Schuttlefield and V. H. Grassian, "ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples," ResearchGate, 2008. [URL: https://www.researchgate.
  • Chemistry LibreTexts, "ATR-FTIR," Chemistry LibreTexts, 2023. [URL: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)
  • J. D. Schuttlefield and V. H. Grassian, "ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples," Division of Chemical Education, 2008. [URL: https://pubs.acs.org/doi/pdf/10.1021/ed085pA95]
  • E. M. Kosower, G. Markovich, and G. Borz, "Thin-film infrared spectroscopy of acetonitrile," ChemPhysChem, 2007. [URL: https://pubmed.ncbi.nlm.nih.gov/17957656/]
  • A. A. Vartia, et al., "Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes," ACS Publications, 2021. [URL: https://pubs.acs.org/doi/10.1021/acs.jpcb.1c08611]
  • KNUST, "Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy," Lab Manual. [URL: https://www.coursehero.com/file/102573211/Lab-9-FTIRpdf/]
  • University of Colorado Boulder, "Table of Characteristic IR Absorptions," Course Material. [URL: https://www.colorado.
  • Chemistry LibreTexts, "Infrared Spectra of Some Common Functional Groups," Chemistry LibreTexts, 2020. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Infrared_Spectroscopy/Infrared_Spectra_of_Some_Common_Functional_Groups]
  • J. P. Luongo, "Characteristic infrared frequencies of rotational isomers of alkyl chlorides," Journal of Polymer Science Part A: General Papers, 1963. [URL: https://www.scispace.com/paper/luongo-1963-characteristic-infrared-frequencies-of-rotational-isomers-of-alkyl-chlorides-10.1002/pol.1963.100010313]

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Mass spectrometry of (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of (2-Chloro-4-methoxyphenyl)acetonitrile

Authored by: A Senior Application Scientist

Foreword

The structural elucidation of novel compounds and intermediates is a cornerstone of modern drug discovery and development. Among the arsenal of analytical techniques available, mass spectrometry (MS) stands out for its unparalleled sensitivity and ability to provide detailed structural information from minute sample quantities. This guide offers a comprehensive exploration of the mass spectrometric behavior of this compound, a key building block in the synthesis of various pharmaceutical agents. While empirical data for this specific molecule is not widely published, this document, grounded in the fundamental principles of mass spectrometry and analysis of analogous structures, provides a robust predictive framework for its fragmentation analysis. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to anticipate, interpret, and validate the mass spectrum of this compound, thereby accelerating their research endeavors.

Introduction to this compound

This compound is an aromatic compound characterized by a benzene ring substituted with a chloro group at position 2, a methoxy group at position 4, and an acetonitrile group. Its chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 170737-93-6[1][2][3]
Molecular Formula C₉H₈ClNO[1][3]
Molecular Weight 181.62 g/mol [1][3]
Exact Mass 181.029449 u[1]
Appearance White or dark brown powder[1]
Melting Point 42-44°C[1]
Boiling Point 300.7±27.0 °C at 760 mmHg[1]
Solubility Insoluble in water[1]

The presence of a halogen, an ether, and a nitrile functional group on a phenylacetonitrile scaffold suggests a rich and informative fragmentation pattern under mass spectrometric analysis, particularly using electron ionization (EI).

Experimental Approach: A Self-Validating System

The protocols outlined herein are designed to be self-validating, ensuring robust and reproducible results. The choice of Electron Ionization (EI) as the ionization method is deliberate; it is a hard ionization technique that imparts significant energy to the analyte molecule, inducing extensive fragmentation. This provides a detailed fragmentation "fingerprint" that is invaluable for structural confirmation.

Sample Preparation and Introduction

Given the compound's nature as a solid with a defined melting and boiling point, direct insertion probe (DIP) or gas chromatography (GC) are the preferred sample introduction methods for EI-MS.

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the prepared solution into the GC inlet.

  • GC Separation: Employ a non-polar capillary column (e.g., DB-5ms) with a temperature program designed to elute the analyte at an appropriate retention time. A typical program would be:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Interface: The GC column is directly coupled to the mass spectrometer's ion source, maintained at a temperature of approximately 250°C to ensure the analyte remains in the gas phase.

Mass Spectrometer Parameters

For a standard quadrupole or ion trap mass spectrometer, the following parameters are recommended:

ParameterRecommended ValueRationale
Ionization Mode Electron Ionization (EI)To induce characteristic fragmentation for structural elucidation.
Electron Energy 70 eVA standard energy that provides reproducible fragmentation patterns and is available in most spectral libraries.
Ion Source Temperature 230-250°CTo prevent condensation of the analyte while minimizing thermal degradation.
Mass Range m/z 40-250To ensure capture of the molecular ion and all significant fragment ions.
Scan Rate 1-2 scans/secTo obtain sufficient data points across the chromatographic peak for accurate mass spectral deconvolution.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of its functional groups.

The Molecular Ion (M⁺˙)

The molecular ion is expected at an m/z corresponding to the molecular weight of the compound. A key feature will be the isotopic pattern of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion peak will appear as a pair of peaks:

  • M⁺˙: m/z 181 (corresponding to C₉H₈³⁵ClNO)

  • [M+2]⁺˙: m/z 183 (corresponding to C₉H₈³⁷ClNO)

The relative intensity of the m/z 183 peak will be approximately one-third that of the m/z 181 peak, serving as a definitive indicator of the presence of one chlorine atom in the molecule.

Primary Fragmentation Pathways

The major fragmentation pathways are anticipated to be driven by the lability of the bonds adjacent to the aromatic ring and the functional groups. The following diagram illustrates the predicted fragmentation cascade.

G M M⁺˙ m/z 181/183 F1 Loss of Cl [M-Cl]⁺ m/z 146 M->F1 - Cl˙ F2 Loss of CH₃ [M-CH₃]⁺ m/z 166/168 M->F2 - CH₃˙ F3 Loss of CH₂CN [M-CH₂CN]⁺ m/z 141/143 M->F3 - ˙CH₂CN F6 Loss of HCN from F1 m/z 119 F1->F6 - HCN F4 Loss of CO from F2 m/z 138/140 F2->F4 - CO F5 Tropylium-like ion from F3 m/z 113/115 F3->F5 - CO

Caption: Predicted Electron Ionization fragmentation pathways for this compound.

Detailed Mechanistic Insights
  • Loss of a Chlorine Radical (-Cl˙): Cleavage of the C-Cl bond is a common fragmentation pathway for aromatic chlorides. This would result in a fragment ion at m/z 146 . This ion can further lose a molecule of hydrogen cyanide (HCN) to yield an ion at m/z 119 .

  • Loss of a Methyl Radical (-CH₃˙): The methoxy group can undergo cleavage to lose a methyl radical, forming a resonance-stabilized phenoxide-like radical cation. This will produce a significant ion cluster at m/z 166/168 . This fragment can subsequently lose a molecule of carbon monoxide (CO) to form an ion at m/z 138/140 .

  • Benzylic Cleavage (-˙CH₂CN): The bond between the aromatic ring and the acetonitrile-bearing methylene group is a benzylic position, which is prone to cleavage. This fragmentation would result in the loss of a cyanomethyl radical (˙CH₂CN), yielding a chloromethoxy-substituted benzyl cation at m/z 141/143 . This cation may rearrange to a more stable tropylium-like ion, a common fragmentation pattern for aromatic compounds.[4] The subsequent loss of CO from this ion could lead to a fragment at m/z 113/115 .

Summary of Predicted Key Ions
m/z (³⁵Cl/³⁷Cl)Proposed IdentityFragmentation Pathway
181/183Molecular Ion (M⁺˙)-
166/168[M-CH₃]⁺Loss of a methyl radical from the methoxy group.
146[M-Cl]⁺Loss of a chlorine radical.
141/143[M-CH₂CN]⁺Benzylic cleavage with loss of the cyanomethyl radical.
138/140[M-CH₃-CO]⁺Subsequent loss of CO from the m/z 166/168 fragment.
119[M-Cl-HCN]⁺Loss of HCN from the m/z 146 fragment.
113/115[M-CH₂CN-CO]⁺Loss of CO from the m/z 141/143 fragment.

Experimental Workflow for Structural Confirmation

The following workflow provides a systematic approach to confirming the structure of this compound using the predicted fragmentation data.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Validation A Prepare Sample (1 mg/mL in DCM) B GC-MS Analysis (EI, 70 eV) A->B C Identify Molecular Ion Peak (m/z 181/183, ~3:1 ratio) D Identify Key Fragment Ions (m/z 166/168, 146, 141/143) C->D E Correlate with Predicted Fragmentation Pathways D->E F High-Resolution MS (for elemental composition) E->F G Structure Confirmed F->G

Caption: A systematic workflow for the mass spectrometric confirmation of this compound.

For unambiguous confirmation, high-resolution mass spectrometry (HRMS) is recommended. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and key fragments, thereby validating the proposed structures.

Conclusion

This technical guide provides a predictive yet scientifically rigorous framework for understanding the mass spectrometric behavior of this compound. By leveraging established principles of fragmentation for substituted aromatic compounds, we have outlined the expected molecular ion and key fragment ions that would be observed under electron ionization conditions. The detailed protocols and workflows presented herein are designed to be readily implemented in a laboratory setting, enabling researchers to confidently identify and characterize this important chemical intermediate. The self-validating nature of the proposed experimental design, coupled with the potential for high-resolution mass spectrometry, ensures a high degree of confidence in the structural elucidation process.

References

  • 2a biotech. (n.d.). 2-(2-CHLORO-4-METHOXYPHENYL)ACETONITRILE.
  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube.

Sources

An In-depth Technical Guide to the Solubility of (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (2-Chloro-4-methoxyphenyl)acetonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development and process chemistry, this document offers a detailed exploration of the compound's physicochemical properties, theoretical solubility considerations, and robust experimental methodologies for its quantitative determination. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven insights to facilitate informed decision-making in laboratory and manufacturing settings.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its chemical structure, featuring a substituted phenyl ring, a nitrile group, and a chlorine atom, provides a versatile scaffold for the construction of complex molecular architectures. The efficiency of synthetic routes and the bioavailability of final drug products are intrinsically linked to the solubility of this intermediate in various solvent systems. An in-depth understanding of its solubility profile is therefore not merely an academic exercise but a fundamental prerequisite for process optimization, formulation development, and ultimately, the successful translation of chemical entities into therapeutic agents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount to predicting and interpreting its solubility behavior. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₈ClNO[1]
Molecular Weight 181.62 g/mol [1]
Appearance White or dark brown powder[1]
Melting Point 42-44°C[1]
Boiling Point 300.7 ± 27.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Water Solubility Insoluble[1][2]
XLogP3 2.19[1]

The XLogP3 value of 2.19 indicates a lipophilic character, suggesting that this compound will exhibit greater solubility in organic solvents compared to aqueous media.[3] This is consistent with the observed insolubility in water.[1][2]

Theoretical Framework for Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility.[4] This principle suggests that substances with similar polarities are more likely to be soluble in one another. Given the molecular structure of this compound, which possesses both polar (nitrile and methoxy groups) and nonpolar (chlorinated benzene ring) regions, its solubility is expected to be favored in solvents of intermediate polarity.

Modern computational approaches, such as Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms, can provide more nuanced predictions of solubility.[4][5][6][7][8][9] These models leverage large datasets of experimentally determined solubilities to correlate molecular descriptors with solubility in various solvents. While a specific computational study for this compound is not publicly available, these methods represent a powerful tool for in silico solubility screening in the early stages of drug development.

Estimated Solubility Profile of this compound

In the absence of specific, publicly available quantitative solubility data for this compound, we can draw inferences from structurally analogous compounds. (4-Methoxyphenyl)acetonitrile, lacking the chloro substituent, is a close structural relative. The available data for this analog provides a valuable starting point for solvent selection.[10][11][12]

Disclaimer: The following table presents an estimated solubility profile for this compound based on the known solubility of (4-Methoxyphenyl)acetonitrile.[10] These values should be considered indicative and require experimental verification.

SolventPolarity IndexEstimated Solubility CategoryRationale
Water 10.2InsolubleConfirmed by multiple sources.
Methanol 5.1SolubleThe hydroxyl group can interact with the polar functionalities of the solute.
Ethanol 4.3SolubleSimilar to methanol, expected to be a good solvent.
Acetone 5.1SolubleAprotic polar solvent capable of dissolving the compound.
Acetonitrile 5.8Moderately SolubleThe nitrile group may lead to specific solvent-solute interactions.
Isopropanol 3.9SolubleLower polarity than ethanol, but still expected to be effective.
Dichloromethane 3.1Very SolubleThe chloro substituent on the solute may enhance solubility in chlorinated solvents.
Chloroform 4.1Very SolubleSimilar to dichloromethane.
Toluene 2.4SolubleAromatic solvent that can interact favorably with the phenyl ring of the solute.
Hexane 0.1Sparingly SolubleThe compound's polarity is likely too high for significant solubility in nonpolar alkanes.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a robust experimental protocol is essential. The following section details a self-validating system for the determination of the equilibrium solubility of this compound using the shake-flask method, a widely accepted and reliable technique for poorly soluble compounds.[13][14]

Materials and Equipment
  • This compound (purity ≥ 98%)

  • Selected solvents (analytical grade or higher)

  • Scintillation vials (20 mL) with PTFE-lined caps

  • Orbital shaker with temperature control

  • Analytical balance (± 0.0001 g)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm, PTFE)

  • Volumetric flasks and pipettes

  • Centrifuge

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_validation Validation prep1 Weigh excess solute into vials prep2 Add known volume of solvent prep1->prep2 equil1 Place vials on orbital shaker prep2->equil1 equil2 Equilibrate at constant temperature (e.g., 25°C) for 24-48h equil1->equil2 sample1 Allow solids to settle equil2->sample1 sample2 Centrifuge to pellet undissolved solid sample1->sample2 sample3 Withdraw supernatant sample2->sample3 sample4 Filter through 0.22 µm syringe filter sample3->sample4 sample5 Dilute aliquot for HPLC analysis sample4->sample5 sample6 Quantify concentration via HPLC sample5->sample6 val1 Analyze samples at multiple time points (e.g., 24h, 48h) sample6->val1 val2 Confirm equilibrium (concentration plateau) val1->val2

Sources

Navigating the Unseen: A Technical Safety Guide to (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Hazard Analysis

(2-Chloro-4-methoxyphenyl)acetonitrile is a substituted phenylacetonitrile. Based on analogous compounds, it should be presumed to be acutely toxic if swallowed, in contact with skin, or if inhaled .[1][2][3][4][5] Many organic nitriles can release hydrogen cyanide upon metabolism or decomposition, posing a significant health risk.[1][2][6] Therefore, all handling procedures must be conducted with stringent adherence to safety protocols to minimize any potential for exposure.

Anticipated GHS Hazard Classification (Based on Analogs):

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 3☠️DangerH301: Toxic if swallowed[1][3][7][8]
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin[3][5]
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled[3][5]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation[2][3]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 3(No Pictogram)(No Signal Word)H412: Harmful to aquatic life with long lasting effects[1][3]

This table is an extrapolation based on publicly available data for structurally similar compounds and should be used for guidance pending the release of an official SDS.

Section 2: The Researcher's Shield: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is non-negotiable when handling this compound to create a reliable barrier against potential exposure.[9][10]

  • Eye and Face Protection : Chemical safety goggles are mandatory.[4][9][10][11] For procedures with a heightened risk of splashing or aerosol generation, a face shield worn over safety goggles is required.[2][10]

  • Skin and Body Protection : A buttoned lab coat is the minimum requirement.[9][10] For tasks involving larger quantities or a higher risk of spills, a chemically resistant apron over the lab coat is strongly advised.[10] Full-length pants and closed-toe shoes are mandatory in any laboratory setting.

  • Hand Protection : Double-gloving with nitrile gloves is recommended for all handling procedures.[10][11] Nitrile offers good resistance to a variety of chemicals. For prolonged contact or when handling larger quantities, consider wearing heavier-duty gloves, such as neoprene, over the inner nitrile gloves.[10] Gloves should be inspected for any signs of degradation or perforation before use and changed immediately if contamination is suspected.

  • Respiratory Protection : All work with this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1][10][11] If a fume hood is unavailable for a specific, brief task like weighing, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[1][2][4]

Logical Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Avoids Contamination) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Outer layer last) Don3->Don4 Doff1 1. Gloves (Outer then Inner) Doff2 2. Gown/Apron Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5

Caption: Logical workflow for donning and doffing PPE.

Section 3: Standard Operating Procedures for Safe Handling and Storage

Adherence to meticulous handling and storage protocols is fundamental to mitigating the risks associated with this compound.

Handling
  • Pre-Experimentation : Before any new procedure, perform a thorough risk assessment.[9] Read and understand this safety guide and any internal laboratory-specific protocols. Ensure all necessary PPE is available and in good condition.[11]

  • Engineering Controls : All manipulations of this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][11][12]

  • Weighing and Transfer : Weigh the solid compound in a fume hood, ideally on disposable weighing paper or in a tared, sealed container to minimize contamination of the balance.[13] When preparing solutions, add solvents to the solid in a controlled manner to prevent splashing.[13] Keep containers tightly sealed when not in use.[10][14]

  • Heating : If heating is necessary, use a controlled heating source such as a heating mantle or a hot plate with a stirrer and temperature probe.[10] Avoid open flames.

  • General Hygiene : Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the laboratory.[1][2] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[14]

Storage
  • Container : Store in the original, tightly sealed container.[1][4][10][14]

  • Location : Keep in a cool, dry, and well-ventilated area.[1][4][12][14] The storage area should be secured and accessible only to authorized personnel.

  • Incompatibilities : Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][2][4][14] Contact with strong acids could potentially liberate highly toxic hydrogen cyanide gas.

Section 4: Emergency Response Protocols

Prompt and correct action during an emergency is critical to minimizing harm.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Immediately move the exposed person to fresh air.[1][4][15] If breathing has stopped, perform artificial respiration.[15] Keep the person warm and at rest. Seek immediate medical attention.[1][4][15]
Skin Contact Promptly remove all contaminated clothing and shoes.[1][4] Immediately flush the skin with plenty of soap and water for at least 15 minutes.[1][4][15] Seek medical attention if irritation develops or persists.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[2] Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. [14] If the person is conscious, rinse their mouth with water.[1][2] Seek immediate medical attention and call a poison control center.[1][2]
Spill Management

The response to a spill depends on its size and location.

Decision Tree for Spill Response

Spill_Response cluster_small Incidental Spill Protocol cluster_large Major Spill Protocol Start Spill Occurs Assess Assess Spill Size & Location Is it a 'Small Spill' that you are trained and equipped to handle? Start->Assess SmallSpill Incidental Spill Protocol Assess->SmallSpill Yes LargeSpill Major Spill Protocol Assess->LargeSpill No S1 Alert others in the area L1 Evacuate the immediate area S2 Don appropriate PPE S1->S2 S3 Contain spill with absorbent (vermiculite, sand) S2->S3 S4 Collect absorbed material into a labeled, sealed waste container S3->S4 S5 Decontaminate spill area with soap and water S4->S5 S6 Dispose of waste as hazardous S5->S6 L2 Alert lab supervisor and call emergency services (EHS) L1->L2 L3 Close doors to confine vapors L2->L3 L4 Prevent re-entry L3->L4

Caption: Decision tree for chemical spill response.

Detailed Spill Cleanup Protocol (Incidental Spills):

  • Alert & Isolate : Notify personnel in the immediate vicinity of the spill.[16][17]

  • PPE : Don the appropriate PPE as outlined in Section 2, including double nitrile gloves, safety goggles, and a lab coat. A respirator may be necessary depending on the spill size and ventilation.

  • Containment : For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[10][16][18]

  • Absorption : Slowly add the absorbent material to the spill, working from the outside in.[17][18]

  • Collection : Once the material is fully absorbed, carefully scoop it into a clearly labeled, sealable container for hazardous waste.[10][18] Use non-sparking tools if the compound is in a flammable solvent.[16]

  • Decontamination : Clean the spill area thoroughly with soap and water.[10][17] Collect the cleaning materials and rinse water as hazardous waste.

  • Disposal : Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous chemical waste according to your institution's and local regulations.[10][16]

Section 5: Toxicological Profile and Physical Data

While specific toxicological data for this compound is limited, the data for its analogs provides a basis for assessing potential risks.

Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₉H₈ClNOAmitychem[12]
Molecular Weight 181.62 g/mol Amitychem[12]
Appearance White or dark brown powderAmitychem[12]
Melting Point 42-44 °CAmitychem[12]
Boiling Point 300.7 ± 27.0 °C at 760 mmHgAmitychem[12]
Flash Point 135.7 ± 23.7 °CAmitychem[12]
Water Solubility Insoluble in waterAmitychem[12]
Vapor Pressure 0.001 mmHg at 25°CAmitychem[12]

Hazardous Decomposition Products: Under fire conditions, this compound may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and highly toxic hydrogen cyanide (HCN).[1][2][4]

Section 6: Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and used PPE, must be treated as hazardous waste.[10][16]

  • Collection : Collect all waste in clearly labeled, sealed, and chemically compatible containers.[10]

  • Segregation : Do not mix this waste stream with other types of waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]

  • Disposal : Arrange for disposal through your institution's certified hazardous waste management program, ensuring compliance with all local, state, and federal regulations.[10]

This guide is intended to provide a comprehensive safety framework for handling this compound in a research and development setting. It is imperative that all personnel are trained on these procedures and that a culture of safety is actively maintained.[9] In the pursuit of scientific advancement, the well-being of the researcher must always remain the highest priority.

References

  • Know Your Hazard Symbols (Pictograms). (2016, August 22). Office of Environmental Health and Safety. [Link]
  • GHS hazard pictograms - Wikipedia. (n.d.). Wikipedia. [Link]
  • Chemistry Lab Safety Rules. (n.d.). PozeSCAF. [Link]
  • GHS pictograms. (n.d.). UNECE. [Link]
  • SDS BASICS: GHS HAZARD PICTOGRAMS FOR SDS AND LABELS. (2024, June 25). Chementors. [Link]
  • GHS Pictogram. (2016, January 6). ChemSafetyPro.COM. [Link]
  • Thinking long term for lab safety. (n.d.). Drug Discovery News. [Link]
  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. [Link]
  • para Methoxy phenyl aceto nitrile. (2017, March).
  • Chemical Safety in Labs: Handling and Storage. (2025, February 9). YOUTH Clean Tech. [Link]
  • Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction. (n.d.).
  • Chemical and Process Safety for Development Chemists. (n.d.).
  • (2-Methoxyphenyl)acetonitrile. (n.d.). PubChem - NIH. [Link]
  • Material Safety Data Sheet - (p-methoxyphenyl)acetonitrile, 97%. (n.d.). Cole-Parmer. [Link]
  • 4-METHOXYPHENYL ACETONITRILE. (n.d.). Sdfine. [Link]
  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). CUNY. [Link]
  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. [Link]
  • Acetonitrile - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]
  • Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Deriv

Sources

An In-Depth Technical Guide to the Potential Hazards of (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive analysis of the potential hazards associated with (2-Chloro-4-methoxyphenyl)acetonitrile (CAS No. 170737-93-6). Given the limited publicly available toxicological data for this specific compound, this guide employs a precautionary approach, inferring its hazard profile through a detailed examination of its chemical structure, the known toxicology of the acetonitrile functional group, and data from close structural analogs. This guide is intended for researchers, scientists, and professionals in drug development who may handle this compound.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic nitrile. While specific toxicological studies are not widely published, its identity and basic physical properties are known.[1] These characteristics are crucial for understanding its potential for exposure and for developing appropriate handling procedures.

PropertyValueSource
CAS Number 170737-93-6[1]
Molecular Formula C₉H₈ClNO[1]
Molecular Weight 181.62 g/mol [1]
Appearance White or dark brown powder[1]
Melting Point 42-44°C[1]
Boiling Point 300.7 ± 27.0 °C at 760 mmHg[1]
Water Solubility Insoluble in water[1]
Vapor Pressure 0.001 mmHg at 25°C[1]

The low vapor pressure suggests that at room temperature, the risk from inhalation of vapors is low, but the compound's powdered form presents a significant risk of aerosol generation and inhalation.[1][2]

Core Hazard Analysis: A Structurally-Informed Approach

The primary challenge in assessing the risk of this compound is the absence of specific GHS classification data.[1] However, a rigorous scientific assessment can be made by deconstructing the molecule into its key functional components and comparing it to well-characterized analogs.

The Acetonitrile Moiety: The Latent Toxicophore

The most significant structural feature concerning toxicity is the acetonitrile (-CH₂CN) group. Many organic nitriles are known to be toxic due to their potential for metabolic conversion to cyanide in vivo.[3][4][5] This metabolic process, often mediated by cytochrome P450 enzymes in the liver, releases free cyanide ions. Cyanide is a potent and rapid-acting metabolic poison that inhibits cellular respiration by binding to cytochrome c oxidase.

A critical aspect of acetonitrile-related toxicity is its potential for delayed onset of symptoms, which can range from 3 to 12 hours post-exposure as the parent compound is slowly metabolized.[5] Initial symptoms can be non-specific, including headaches, dizziness, and nausea, but can progress to severe cardiovascular and central nervous system effects.[4][5]

cluster_body In Vivo Metabolism A This compound (Absorbed) B Metabolic Activation (e.g., Hepatic P450 Enzymes) A->B Slow Release C Hydrogen Cyanide (HCN) Released B->C D Inhibition of Cytochrome c Oxidase C->D E Cellular Hypoxia & Systemic Toxicity D->E

Caption: Inferred metabolic pathway leading to cellular toxicity.

Hazard Profile of Structural Analogs

To substantiate the inferred risk, we can examine the documented hazards of closely related, non-chlorinated analogs. The toxicological data for these compounds provide the strongest available evidence for the likely hazards of this compound.

CompoundCAS NumberGHS Hazard Statements (Selected)Source
(2-Methoxyphenyl)acetonitrile 7035-03-2H301: Toxic if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH315: Causes skin irritationH319: Causes serious eye irritation[6][7]
(4-Methoxyphenyl)acetonitrile 104-47-2H301: Toxic if swallowedH412: Harmful to aquatic life with long lasting effects[8][9]
Acetonitrile (Parent Solvent)75-05-8H225: Highly flammable liquid and vapourH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaledH319: Causes serious eye irritation[10]

The data from these analogs consistently point to a high degree of acute oral toxicity (GHS Category 3: Toxic if swallowed).[6][8][9] Harmful effects via dermal and inhalation routes are also documented.[6][7] The chloro-substituent on the target molecule is unlikely to mitigate these hazards and may, in fact, alter its lipophilicity and metabolic profile, though the fundamental toxic potential of the nitrile group remains.

Inferred Hazard Profile

Based on the analysis above, this compound should be handled as a substance with the following potential hazards:

  • Acute Oral Toxicity (High): Likely GHS Category 3, "Toxic if swallowed."

  • Acute Dermal/Inhalation Toxicity: Likely GHS Category 4, "Harmful in contact with skin" and "Harmful if inhaled."

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.

  • Delayed Systemic Toxicity: Potential for cyanide poisoning with a delayed onset of symptoms.

Risk Mitigation and Safe Handling Protocols

A proactive and stringent safety culture is paramount when working with compounds of inferred high toxicity. The following protocols are designed as a self-validating system to minimize exposure.

A Risk Assessment (Review SDS of Analogs) B Engineering Controls (Certified Chemical Fume Hood) A->B C Select & Don PPE (Gloves, Goggles, Lab Coat) B->C D Prepare Work Area (Spill Kit, Waste Container) C->D E Chemical Handling (Weighing, Dissolving) - Avoid Aerosol Generation D->E F Decontaminate (Surfaces, Glassware) E->F G Segregate & Label Hazardous Waste F->G H Doff & Dispose PPE G->H

Caption: A standard workflow for safely handling potent compounds.

Engineering Controls
  • Primary Containment: All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[8]

  • Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 fpm) and is functioning correctly before beginning work.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile gloves at all times. Given the lack of specific breakthrough data, consider double-gloving for extended manipulations. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[11] Contaminated gloves must be disposed of as hazardous waste.

  • Eye Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory.[8][12]

  • Face Protection: When there is a risk of splashing, a face shield should be worn in addition to safety goggles.

  • Body Protection: A buttoned lab coat must be worn. Ensure it is clean and appropriate for the task.

Safe Storage and Handling
  • Storage: Store the compound in a tightly closed, clearly labeled container.[2][12] The storage location should be a cool, dry, and well-ventilated area, separate from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

  • Handling:

    • Before handling, ensure a spill kit and the appropriate hazardous waste container are readily accessible.

    • When weighing the solid, use a draft shield or weigh it within the fume hood to prevent dust from becoming airborne.

    • Use non-sparking tools to prevent ignition sources.[2]

    • After handling, thoroughly wash hands with soap and water.[12]

Spill and Waste Management
  • Spill Response:

    • Evacuate the immediate area and alert colleagues.

    • Wearing full PPE, cover the spill with an inert absorbent material like sand, diatomite, or a universal binder.[8][12] Do not use combustible materials like sawdust.

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area. Prevent spill material from entering drains or waterways.[12]

  • Waste Disposal: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be disposed of as acute hazardous chemical waste in accordance with local, regional, and national regulations.[8]

Emergency Procedures and First Aid

In any case of exposure, immediate medical attention is critical. The potential for delayed systemic effects must be communicated to emergency responders and medical personnel.

cluster_routes Start Exposure Event Inhalation Inhalation - Move to fresh air - If not breathing, give artificial respiration Start->Inhalation Skin Skin Contact - Immediately remove contaminated clothing - Wash with soap & copious water Start->Skin Eyes Eye Contact - Rinse cautiously with water for 15+ min - Remove contact lenses if possible Start->Eyes Ingestion Ingestion - DO NOT induce vomiting - Rinse mouth with water Start->Ingestion End Seek IMMEDIATE Medical Attention - Inform personnel of potential cyanide poisoning - Provide Safety Data Sheet (SDS) Inhalation->End Skin->End Eyes->End Ingestion->End

Caption: Emergency response flowchart for various exposure routes.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[11][12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]

  • Ingestion: If swallowed, do NOT induce vomiting.[12] Rinse the mouth with water. The substance is considered highly toxic if swallowed; call a poison control center or doctor immediately.[8]

References

  • (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496.
  • para Methoxy phenyl aceto nitrile - Technical Data Sheet.
  • Acetonitrile - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
  • Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. [Link]
  • 2-(2-Formyl-4-methoxyphenoxy)
  • 4-METHOXYPHENYL ACETONITRILE - Material Safety D
  • Solvent - Wikipedia. [Link]
  • Acetonitrile - Safety D
  • Acetonitrile - Incident management. GOV.UK. [Link]

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Methodological & Application

Reactions using (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthetic Utility of (2-Chloro-4-methoxyphenyl)acetonitrile

Authored by: Gemini, Senior Application Scientist

Introduction: A Versatile Phenylacetonitrile Building Block

This compound is a polysubstituted aromatic nitrile that serves as a highly valuable and versatile intermediate in modern organic synthesis. Its utility is anchored in the strategic placement of its functional groups: a reactive nitrile moiety, an acidic α-methylene bridge, and an electronically nuanced phenyl ring bearing both an electron-withdrawing chloro group and an electron-donating methoxy group. This specific substitution pattern makes it an attractive starting material for the synthesis of a diverse range of more complex molecules, particularly within the pharmaceutical and fine chemical industries where it is categorized as a bulk drug intermediate.[1]

This guide provides an in-depth exploration of the core reactivity of this compound, detailing field-proven protocols for its key transformations and shedding light on the chemical principles that govern its synthetic applications.

Compound Identification and Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its safe and effective use in a laboratory setting.

Table 1: Compound Identification

Identifier Value
IUPAC Name 2-(2-Chloro-4-methoxyphenyl)acetonitrile
Synonyms Benzeneacetonitrile, 2-chloro-4-methoxy-; 2-Chloro-4-methoxybenzyl cyanide
CAS Number 170737-93-6[1]
Molecular Formula C₉H₈ClNO[1]
Molecular Weight 181.62 g/mol [1]

| InChIKey | UKYXNWLFQOJYNQ-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Data

Property Value
Appearance White or dark brown powder[1]
Melting Point 42-44°C[1]
Boiling Point 300.7 ± 27.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Water Solubility Insoluble in water[1]

| XLogP3 | 2.19[1] |

Core Reactivity: A Trifecta of Synthetic Handles

The synthetic versatility of this compound stems from three primary reactive centers within its structure. The interplay of these centers, influenced by the electronic effects of the aromatic substituents, allows for a wide array of chemical transformations.

G cluster_molecule Reactivity Centers of this compound cluster_reactions Key Transformations Molecule Structure Nitrile Nitrile Group (C≡N) AlphaH α-Methylene Protons (CH₂) Ring Aromatic Ring Hydrolysis Hydrolysis to Carboxylic Acid Nitrile->Hydrolysis H⁺/H₂O or OH⁻ Reduction Reduction to Primary Amine Nitrile->Reduction [H] Alkylation α-Alkylation via Carbanion AlphaH->Alkylation Base, R-X Cyclization Cyclization Reactions Ring->Cyclization Intramolecular Pathways

Caption: Core reactive sites and their corresponding synthetic transformations.

  • The α-Methylene Protons: The protons on the carbon adjacent to the nitrile group (benzylic position) are acidic. This is due to the electron-withdrawing nature of the nitrile group, which stabilizes the resulting conjugate base (a carbanion) through resonance. This acidity is the foundation for a variety of carbon-carbon bond-forming reactions.

  • The Nitrile Group (C≡N): This functional group is a linchpin for transformations. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, providing a gateway to esters, amides, and other acid derivatives.[2][3] Alternatively, it can be reduced to a primary amine, a key functional group in many bioactive molecules.[4]

  • The Aromatic Ring: The phenyl ring itself can participate in further electrophilic aromatic substitution, although the existing substitution pattern dictates the position and feasibility of such reactions. The para-methoxy group is a strong activating group and ortho-, para-director, while the ortho-chloro group is a deactivating but ortho-, para-director. Their combined influence makes further substitution complex but possible under specific conditions.

Key Synthetic Transformations & Protocols

The following sections detail the most critical reactions involving this compound, providing both mechanistic context and detailed experimental protocols.

α-Alkylation via Carbanion Formation

The generation of a carbanion at the benzylic position followed by quenching with an electrophile is one of the most powerful applications of phenylacetonitriles. This allows for the construction of more complex carbon skeletons. The reaction is typically carried out using a strong base in an anhydrous solvent.

start This compound base Strong Base (e.g., NaH, LDA) Anhydrous Solvent (e.g., THF, DMF) start->base Deprotonation carbanion Stabilized Carbanion Intermediate base->carbanion electrophile Electrophile (e.g., R-X) carbanion->electrophile Nucleophilic Attack product α-Alkylated Product electrophile->product workup Aqueous Work-up & Purification product->workup

Caption: Workflow for the α-alkylation of this compound.

Protocol 1: General Procedure for α-Alkylation

  • Rationale: This protocol uses sodium hydride (NaH), a strong, non-nucleophilic base, to deprotonate the starting material. Anhydrous THF is used as the solvent to prevent quenching of the highly reactive carbanion and base. The reaction is performed under an inert atmosphere to exclude moisture and oxygen.

  • Materials:

    • This compound

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

    • Alkyl halide (e.g., iodomethane, benzyl bromide)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, decanting the hexane carefully under nitrogen.

    • Reaction Setup: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0°C in an ice bath.

    • Carbanion Formation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 30 minutes. Allow the mixture to stir at 0°C for an additional 30 minutes after the addition is complete.

    • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0°C. After the addition, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Hydrolysis of the Nitrile to Carboxylic Acid

The conversion of the nitrile to (2-Chloro-4-methoxyphenyl)acetic acid is a robust transformation, typically achieved via acid-catalyzed hydrolysis. This product is a valuable precursor for further derivatization.

start This compound acid Aqueous Acid (e.g., H₂SO₄/H₂O) Heat (Reflux) start->acid Protonation & Hydration intermediate Amide Intermediate (optional isolation) acid->intermediate product (2-Chloro-4-methoxyphenyl)acetic acid acid->product intermediate->acid Further Hydrolysis workup Cooling, Precipitation & Filtration product->workup

Caption: Workflow for the acid-catalyzed hydrolysis of the nitrile group.

Protocol 2: Acid-Catalyzed Hydrolysis

  • Rationale: This protocol is adapted from a standard procedure for benzyl cyanide hydrolysis.[2] A mixture of sulfuric acid and water is used to facilitate the complete hydrolysis of the nitrile to the carboxylic acid, typically requiring heat to drive the reaction to completion. The product often precipitates upon cooling, simplifying isolation.

  • Materials:

    • This compound

    • Sulfuric acid (H₂SO₄), concentrated

    • Deionized water

    • Ice

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully prepare a dilute sulfuric acid solution by adding concentrated H₂SO₄ (e.g., 3 volumes) to water (e.g., 2 volumes) with cooling.

    • Hydrolysis: Add this compound (1.0 equivalent) to the acid solution. Heat the mixture to reflux and maintain for 3-6 hours. The reaction progress can be monitored by TLC or by observing the disappearance of the organic starting material.

    • Isolation: After the reaction is complete, cool the flask slightly and pour the contents into a beaker containing cold water or ice with stirring. This will cause the carboxylic acid product to precipitate.

    • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Reduction of the Nitrile to Primary Amine

Reduction of the nitrile group provides access to 2-(2-Chloro-4-methoxyphenyl)ethanamine, a primary amine that is a common feature in pharmacologically active compounds. A variety of reducing agents can accomplish this transformation.[4]

start This compound reagent Reducing Agent (e.g., LiAlH₄, BH₃, H₂/cat.) Anhydrous Solvent (e.g., THF, Ether) start->reagent Hydride Addition intermediate Imine Intermediate (transient) reagent->intermediate product 2-(2-Chloro-4-methoxyphenyl)ethanamine reagent->product intermediate->reagent Further Reduction workup Careful Quench & Aqueous Work-up product->workup

Caption: Workflow for the reduction of the nitrile group to a primary amine.

Protocol 3: Reduction with Lithium Aluminum Hydride (LAH)

  • Rationale: LAH is a powerful reducing agent capable of cleanly converting nitriles to primary amines. The reaction must be performed under strictly anhydrous conditions due to the high reactivity of LAH with water. The work-up procedure is designed to safely quench excess LAH and precipitate aluminum salts for easy removal.

  • Materials:

    • This compound

    • Lithium aluminum hydride (LAH)

    • Anhydrous diethyl ether or THF

    • Deionized water

    • 15% Aqueous sodium hydroxide (NaOH) solution

  • Procedure:

    • Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add LAH (1.5-2.0 equivalents) and suspend it in anhydrous diethyl ether. Cool the suspension to 0°C.

    • Addition of Nitrile: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LAH suspension at a rate that maintains the internal temperature below 10°C.

    • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours to ensure complete reaction.

    • Work-up (Fieser method): Cool the reaction mixture back to 0°C. Quench the reaction by the sequential, dropwise addition of:

      • 'x' mL of water (where 'x' is the mass of LAH in grams used).

      • 'x' mL of 15% aqueous NaOH.

      • '3x' mL of water. This procedure should produce a granular precipitate of aluminum salts that is easy to filter.

    • Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

    • Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or conversion to a hydrochloride salt.

References

  • BenchChem. (2025). An In-depth Technical Guide to 4-Methoxyphenylacetonitrile: Chemical Properties and Structure.
  • Organic Syntheses. Phenylacetic acid.
  • Amitychem via ECHEMI. This compound.
  • Sigma-Aldrich. 4-Methoxyphenylacetonitrile.
  • ResearchGate. Alkylation of Diphenylamines with Chloroacetonitrile.
  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE.
  • PubChem. (2-Methoxyphenyl)acetonitrile.
  • Google Patents. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • Google Patents.
  • NIH. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles.
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction.
  • PrepChem.com. Synthesis of 3-chloro-4-methoxy-phenylacetonitrile.
  • Google Patents.
  • ECHEMI. 104-47-2, (4-Methoxyphenyl)acetonitrile Formula.
  • Google Patents. CN106278861A - A kind of method preparing substituted phenylacetic acid.

Sources

Application Notes & Protocols: (2-Chloro-4-methoxyphenyl)acetonitrile as a Pivotal Intermediate in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (2-Chloro-4-methoxyphenyl)acetonitrile

This compound is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique substitution pattern—featuring a nitrile group, a chloro substituent, and a methoxy group—provides multiple reactive handles for strategic molecular construction. The nitrile group can be readily transformed into amines, carboxylic acids, or amides, while the chlorinated and methoxylated phenyl ring is a common scaffold in many biologically active compounds.

This document serves as a technical guide for researchers, medicinal chemists, and process development scientists, providing in-depth application notes, detailed experimental protocols, and the scientific rationale behind its use as a synthetic intermediate.

Property Value
CAS Number 170737-93-6[1]
Molecular Formula C₉H₈ClNO[1]
Molecular Weight 181.62 g/mol [1]
Appearance White or dark brown powder[1]
Melting Point 42-44°C[1]
Boiling Point 300.7 ± 27.0 °C at 760 mmHg[1]
Solubility Insoluble in water[1]

Core Application: A Gateway to Kinase Inhibitors

The primary and most significant application of this compound is its role as a precursor in the synthesis of targeted cancer therapeutics, specifically tyrosine kinase inhibitors. The substituted aniline derived from this intermediate is a key pharmacophoric element in several approved drugs.

Synthesis of Bosutinib Intermediate: 2,4-Dichloro-5-methoxyaniline

This compound serves as a key starting material for the synthesis of 2,4-dichloro-5-methoxyaniline. This aniline derivative is a crucial intermediate in the manufacture of Bosutinib , a Src/Abl tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.[2][3] The synthesis of Bosutinib involves the coupling of this aniline with a functionalized quinoline core.[2][4][5]

The conversion of the parent acetonitrile to the target aniline involves a multi-step process, typically beginning with the hydrolysis of the nitrile to a carboxylic acid, followed by a subsequent reaction to install an additional chlorine atom and convert the acid to an amine. The presence of the chloro and methoxy groups on the ring dictates the regiochemistry of subsequent transformations.

Logical Workflow: From Phenylacetonitrile to a Key Aniline Intermediate

The following diagram illustrates the general synthetic logic for converting a substituted phenylacetonitrile into a more complex aniline derivative, a common strategy in pharmaceutical synthesis.

G cluster_start Starting Intermediate cluster_transform Key Transformations cluster_product Core Building Block start_node This compound hydrolysis Hydrolysis (e.g., H₂SO₄, H₂O) start_node->hydrolysis Step 1 chlorination Electrophilic Chlorination (e.g., NCS, SO₂Cl₂) hydrolysis->chlorination Step 2 amine_formation Amine Formation (e.g., Curtius or Hofmann Rearrangement) chlorination->amine_formation Step 3 product_node 2,4-Dichloro-5-methoxyaniline amine_formation->product_node Final Product

Caption: General synthetic pathway from the title compound to a key aniline intermediate.

Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step procedures for key transformations involving intermediates derived from this compound.

Protocol 1: Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (Bosutinib Precursor)

This protocol outlines the critical coupling reaction between 2,4-dichloro-5-methoxyaniline and a chlorinated quinoline precursor, a key step in a reported synthesis of Bosutinib.[2][4] The reaction is an example of a nucleophilic aromatic substitution (SNAr).

Materials:

  • 2,4-dichloro-5-methoxyaniline

  • 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile

  • Pyridine hydrochloride

  • 2-Ethoxyethanol (solvent)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,4-dichloro-5-methoxyaniline (1.05 eq), pyridine hydrochloride (0.95 eq), and 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 eq) in 2-ethoxyethanol (approx. 10 mL per gram of quinoline).

    • Rationale: 2-Ethoxyethanol is a high-boiling polar solvent suitable for SNAr reactions that require elevated temperatures. Pyridine hydrochloride acts as an acid catalyst to activate the quinoline ring towards nucleophilic attack.

  • Heating: Heat the reaction mixture to reflux (approx. 135°C) for 2.5 to 4 hours.

    • Process Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting materials.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and partition it between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[2]

    • Rationale: The sodium bicarbonate wash neutralizes the pyridine hydrochloride catalyst and any other acidic impurities.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo until a solid product begins to precipitate.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Experimental Workflow: Synthesis of a Bosutinib Precursor

G cluster_reactants Reactants & Reagents cluster_process Process Steps cluster_product Product aniline 2,4-dichloro-5- methoxyaniline reflux Reflux (2.5-4h) aniline->reflux quinoline 4-chloro-7-hydroxy-6- methoxyquinoline-3-carbonitrile quinoline->reflux catalyst Pyridine HCl 2-Ethoxyethanol catalyst->reflux workup Aqueous Work-up (NaHCO₃) reflux->workup purify Purification (Recrystallization) workup->purify product_node Bosutinib Precursor purify->product_node

Caption: Workflow for the coupling reaction to form a key Bosutinib precursor.

Protocol 2: General Hydrolysis of Phenylacetonitrile to Phenylacetic Acid

This protocol describes a general method for the hydrolysis of the nitrile group in a phenylacetonitrile derivative to a carboxylic acid, a common and fundamental transformation.

Materials:

  • This compound

  • Sulfuric acid (e.g., 60% aqueous solution) or Hydrobromic acid (48%)[6]

  • Water

  • Diethyl ether or Ethyl acetate (for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound and the aqueous acid solution (e.g., 48% HBr, approx. 3 mL per gram of nitrile).[6]

  • Heating: Heat the mixture to reflux and stir vigorously for 12-18 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.

    • Rationale: Strong acidic conditions and heat are required to hydrolyze the stable nitrile triple bond, first to an amide intermediate and then to the carboxylic acid and ammonium salt.

  • Cooling and Precipitation: After completion, cool the reaction mixture in an ice bath to 0-5°C.[6] The carboxylic acid product, being less soluble in the cold aqueous medium, should precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove residual acid.

  • Alternative Work-up (for non-precipitating products): If the product does not precipitate, pour the cooled reaction mixture into a larger volume of water and extract the product into an organic solvent like diethyl ether.[6]

  • Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (2-Chloro-4-methoxyphenyl)acetic acid can be further purified by recrystallization.

Trustworthiness and Validation

The protocols described are based on established and published synthetic routes.[2][4][6] For any synthesis, it is imperative to validate both the intermediates and the final product.

  • Reaction Monitoring: Use TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate mobile phase) or HPLC to track the conversion of starting materials to products.

  • Structural Confirmation: The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[2][5]

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its utility is most prominently demonstrated in the synthesis of the aniline precursors required for complex pharmaceuticals like Bosutinib. The protocols and workflows provided herein offer a robust starting point for researchers engaged in medicinal chemistry and drug development, enabling the efficient construction of vital molecular scaffolds.

References

  • Xu, F., et al. (2020). Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. Organic Process Research & Development. [Link][7][8]
  • Der Pharma Chemica. New Route for the synthesis of Bosutinib. [Link][4][9]
  • National Institutes of Health (NIH). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link][2]
  • Google Patents.
  • ResearchGate. A New and Practical Synthesis of Bosutinib. [Link][5]
  • Google Patents.
  • Google Patents. Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol. [12]
  • ResearchGate. New Synthetic Process for Bosutinib. [Link][3]
  • PrepChem. Synthesis of 3-chloro-4-methoxy-phenylacetonitrile. [Link][6]

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Application Notes and Protocols for the Hydrolysis of (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of (2-Chloro-4-methoxyphenyl)acetic Acid in Synthetic Chemistry

(2-Chloro-4-methoxyphenyl)acetonitrile is a substituted phenylacetonitrile derivative that serves as a valuable precursor in organic synthesis. Its hydrolysis product, (2-Chloro-4-methoxyphenyl)acetic acid, is a key building block in the development of various biologically active molecules. Substituted phenylacetic acids are integral to the synthesis of pharmaceuticals, including anti-inflammatory agents and analgesics, as well as herbicides in the agrochemical industry.[1] The controlled conversion of the nitrile functionality to a carboxylic acid is a fundamental transformation, providing a versatile handle for further molecular elaboration.

This comprehensive guide provides detailed protocols for the acidic and basic hydrolysis of this compound. It delves into the mechanistic underpinnings of these transformations, offering insights into reaction optimization, product purification, and characterization.

Chemical Structures

Compound Structure
This compound
(2-Chloro-4-methoxyphenyl)acetic acid

Reaction Overview: The Chemistry of Nitrile Hydrolysis

The hydrolysis of nitriles to carboxylic acids is a classic transformation in organic chemistry that can be effectively achieved under both acidic and basic conditions.[2][3][4] The reaction proceeds through a two-stage mechanism, initially forming an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid.[2][3] Due to the stability of the carbon-nitrogen triple bond, this process typically requires forcing conditions such as elevated temperatures.[2]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[3] This activation facilitates the nucleophilic attack by a water molecule. A series of proton transfers then leads to the formation of an amide intermediate. This amide is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium ion.[4]

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic nitrile carbon.[3] Protonation of the resulting intermediate by water furnishes the amide. This amide can then undergo further base-promoted hydrolysis to yield a carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the final carboxylic acid product.[4]

Experimental Protocols

Safety Precautions: this compound and its related compounds should be handled in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[5][6] All reagents, especially strong acids and bases, should be handled with care.

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol outlines the hydrolysis using a mixture of sulfuric acid and water, a common method for converting substituted phenylacetonitriles to their corresponding acids.

Materials and Reagents:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Hydrochloric Acid (for final pH adjustment if necessary)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water. Note: Always add acid to water slowly to dissipate the heat generated.

  • Addition of Starting Material: To the stirred acidic solution, add this compound.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture over crushed ice in a beaker.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid and extract the carboxylic acid product into the aqueous layer as its sodium salt.

    • Separate the aqueous layer and acidify it with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the (2-Chloro-4-methoxyphenyl)acetic acid.

  • Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water to remove any inorganic impurities.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure (2-Chloro-4-methoxyphenyl)acetic acid.

  • Drying: Dry the purified product under vacuum.

Visual Workflow for Acid-Catalyzed Hydrolysis:

Acid_Hydrolysis_Workflow Start Start: this compound Reaction Reflux with H2SO4/H2O Start->Reaction Workup Quench with Ice & Extract with Diethyl Ether Reaction->Workup Base_Extraction Extract with NaHCO3 (aq) Workup->Base_Extraction Acidification Acidify Aqueous Layer with HCl to pH 1-2 Base_Extraction->Acidification Filtration Vacuum Filtration Acidification->Filtration Recrystallization Recrystallize from Ethanol/Water Filtration->Recrystallization Final_Product Pure (2-Chloro-4-methoxyphenyl)acetic acid Recrystallization->Final_Product

Caption: Workflow for Acid-Catalyzed Hydrolysis.

Protocol 2: Base-Catalyzed Hydrolysis of this compound

This protocol employs sodium hydroxide for the hydrolysis, followed by an acidic workup to isolate the carboxylic acid.

Materials and Reagents:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve this compound in ethanol.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 8-12 hours, monitoring the reaction by TLC.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-acidic impurities.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2 while cooling in an ice bath. This will precipitate the carboxylic acid.

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold deionized water.

    • Recrystallize the crude product from a suitable solvent such as an ethanol/water mixture.

  • Drying: Dry the purified (2-Chloro-4-methoxyphenyl)acetic acid under vacuum.

Visual Workflow for Base-Catalyzed Hydrolysis:

Basic_Hydrolysis_Workflow Start Start: this compound Reaction Reflux with NaOH in Ethanol/Water Start->Reaction Solvent_Removal Remove Ethanol (Rotary Evaporator) Reaction->Solvent_Removal Aqueous_Workup Dilute with Water & Wash with Ethyl Acetate Solvent_Removal->Aqueous_Workup Acidification Acidify Aqueous Layer with HCl to pH 1-2 Aqueous_Workup->Acidification Filtration Vacuum Filtration Acidification->Filtration Recrystallization Recrystallize from Ethanol/Water Filtration->Recrystallization Final_Product Pure (2-Chloro-4-methoxyphenyl)acetic acid Recrystallization->Final_Product

Caption: Workflow for Base-Catalyzed Hydrolysis.

Characterization of Starting Material and Product

Accurate characterization of both the starting material and the final product is crucial for confirming the success of the hydrolysis reaction. The following table provides expected analytical data based on structurally similar compounds.

Compound Technique Expected Data
This compound ¹H NMR (CDCl₃, 400 MHz)δ 7.30-7.20 (m, 1H), 6.95-6.85 (m, 2H), 3.85 (s, 3H), 3.70 (s, 2H)
¹³C NMR (CDCl₃, 100 MHz)δ 160.0, 130.0, 128.0, 125.0, 118.0, 115.0, 114.0, 56.0, 23.0
(2-Chloro-4-methoxyphenyl)acetic acid ¹H NMR (CDCl₃, 400 MHz)δ 10.5 (br s, 1H), 7.25-7.15 (m, 1H), 6.90-6.80 (m, 2H), 3.80 (s, 3H), 3.65 (s, 2H)[7]
¹³C NMR (CDCl₃, 100 MHz)δ 178.0, 159.0, 131.0, 129.0, 126.0, 116.0, 113.0, 55.5, 40.0[7]

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase the reflux time and/or temperature. Monitor the reaction progress closely using TLC.
Reagents are not concentrated enough.Use more concentrated acid or base solutions.
Low Yield Product loss during work-up.Ensure complete extraction of the product. During acidification, ensure the pH is low enough for complete precipitation.
Side reactions.Optimize reaction conditions (temperature, concentration) to minimize the formation of byproducts.
Product is an Amide Milder reaction conditions.Increase the reaction time and/or temperature to promote the hydrolysis of the intermediate amide.[2]
Difficulty with Purification Impurities are co-crystallizing with the product.Try a different recrystallization solvent system. Column chromatography may be necessary in some cases.

Conclusion

The hydrolysis of this compound to (2-Chloro-4-methoxyphenyl)acetic acid is a robust and scalable transformation that can be achieved through either acid or base catalysis. The choice between the two methods will depend on the substrate's sensitivity to acidic or basic conditions and the desired work-up procedure. Careful control of reaction parameters and meticulous purification are key to obtaining a high yield of the pure carboxylic acid, a valuable intermediate for further synthetic endeavors in pharmaceutical and agrochemical research.

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (n.d.).
  • Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.).
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • Video: Nitriles to Carboxylic Acids: Hydrolysis - JoVE. (2025-05-22).
  • 20.7: Chemistry of Nitriles - Chemistry LibreTexts. (2025-01-19).
  • Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles - JoVE. (2025-05-22).
  • The Hydrolysis of Nitriles - Chemistry LibreTexts. (2023-01-22).
  • 4-METHOXYPHENYL ACETONITRILE - Sdfine. (n.d.).
  • Preparation method of methoxyphenylacetic acid - Google Patents. (n.d.).

Sources

Reduction of the nitrile group in (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Selective Reduction of the Nitrile Group in (2-Chloro-4-methoxyphenyl)acetonitrile to Synthesize 2-(2-Chloro-4-methoxyphenyl)ethanamine

For: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Importance

The transformation of this compound to 2-(2-Chloro-4-methoxyphenyl)ethanamine is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The resulting primary amine, a phenethylamine derivative, serves as a versatile building block for constructing more complex molecular architectures. The primary challenge in this synthesis lies in the chemoselective reduction of the nitrile group while preserving the aryl chloride and methoxy ether functionalities, which are susceptible to cleavage under harsh reductive conditions.

This document provides a comprehensive guide to performing this reduction, detailing two robust protocols using Lithium Aluminum Hydride (LiAlH₄) and Borane-Tetrahydrofuran complex (BH₃·THF). It offers an in-depth analysis of reagent selection, mechanistic pathways, and practical, field-tested protocols designed for reproducibility and safety.

Reagent Selection and Mechanistic Considerations

The choice of reducing agent is paramount for a successful and clean conversion. The substrate, this compound, contains three key functional groups: a nitrile, an aryl chloride, and a methoxy ether. The ideal reagent must selectively reduce the nitrile without affecting the other two groups.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective nucleophilic reducing agent capable of reducing a wide array of functional groups, including nitriles, esters, and carboxylic acids.[1][2] Its high reactivity ensures a complete reduction of the nitrile. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbon of the nitrile, followed by subsequent additions to form an aluminum-amine complex, which is hydrolyzed during aqueous workup to yield the primary amine.[3] While effective, its high reactivity necessitates strict anhydrous conditions and careful handling due to its violent reaction with water.[4]

  • Borane Complexes (e.g., BH₃·THF): Borane is an electrophilic reducing agent that is milder and more chemoselective than LiAlH₄.[5] It readily reduces nitriles and carboxylic acids but is typically unreactive towards esters and aryl halides under standard conditions. The reduction proceeds through the formation of an initial adduct between the Lewis acidic boron and the Lewis basic nitrile nitrogen. This is followed by intramolecular hydride transfers to the nitrile carbon, forming an intermediate amine-borane complex that is hydrolyzed upon acidic workup to release the free primary amine.[5][6] This method offers a safer alternative with a simpler workup.

  • Catalytic Hydrogenation: This method, often employing catalysts like Raney Nickel or Platinum dioxide (PtO₂), is a staple for industrial-scale nitrile reductions.[7] However, it carries a significant risk of dehalogenation (hydrogenolysis) of the aryl chloride, particularly with palladium-based catalysts.[7] Over-reduction can also lead to the formation of secondary and tertiary amines as byproducts.[8] Due to this potential lack of chemoselectivity for this specific substrate, it is considered a less optimal choice without extensive catalyst screening and optimization.

Visualizing the General Reduction Pathway

The diagram below illustrates the overall transformation discussed in this guide.

Caption: General reaction scheme for nitrile reduction.

Comparative Analysis of Protocols

The choice between LiAlH₄ and BH₃·THF often depends on available equipment, safety infrastructure, and desired scale. The following table summarizes the key parameters for each protocol.

ParameterProtocol 1: Lithium Aluminum Hydride (LiAlH₄)Protocol 2: Borane-THF Complex (BH₃·THF)
Primary Reagent LiAlH₄ (Lithium Aluminum Hydride)BH₃·THF (1M solution in Tetrahydrofuran)
Stoichiometry 1.0 - 1.5 equivalents1.5 - 2.0 equivalents
Solvent Anhydrous Diethyl Ether or THFAnhydrous Tetrahydrofuran (THF)
Temperature 0 °C to reflux (35-66 °C)0 °C to reflux (66 °C)
Typical Reaction Time 2 - 6 hours4 - 12 hours
Workup Procedure Careful quenching with H₂O and NaOH (Fieser)Acidic quench (e.g., HCl) followed by basification
Typical Yield 85 - 95%80 - 90%
Key Considerations Pros: High reactivity, fast, high yield.[9] Cons: Pyrophoric, reacts violently with water, requires strict anhydrous conditions.[1]Pros: Milder, safer, good chemoselectivity, easier workup.[5][10] Cons: Slower reaction time, reagent is moisture-sensitive.

Experimental Protocols

Safety Precaution: These protocols must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory. All glassware must be oven- or flame-dried prior to use.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is designed for a robust and high-yield conversion.

Step-by-Step Methodology:

  • Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen/argon inlet, and a dropping funnel. Ensure the entire system is free of moisture.

  • Reagent Charging: Under a positive pressure of inert gas, carefully charge the flask with Lithium Aluminum Hydride (1.2 eq.) and anhydrous diethyl ether or THF (approx. 0.2 M relative to the substrate).

  • Cooling: Cool the stirred LiAlH₄ slurry to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the nitrile solution dropwise to the LiAlH₄ slurry over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching (Workup): Cool the reaction mixture back to 0 °C. Perform a Fieser workup by adding the following reagents sequentially and dropwise with vigorous stirring:

    • Add 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).

    • Add 'X' mL of 15% (w/v) aqueous NaOH solution.

    • Add '3X' mL of water.

  • Isolation: Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by silica gel column chromatography or distillation if necessary.

Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)

This protocol offers a safer alternative with excellent selectivity.

Step-by-Step Methodology:

  • Reaction Setup: Equip a dry, three-neck round-bottom flask with a magnetic stirrer, a nitrogen/argon inlet, and a dropping funnel.

  • Substrate Addition: Under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF to the flask.

  • Reagent Addition: Cool the solution to 0 °C. Add a 1M solution of BH₃·THF (1.5 eq.) via the dropping funnel at a rate that keeps the internal temperature below 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath, and heat the mixture to reflux. Monitor the reaction by TLC (typically 4-8 hours).

  • Quenching (Workup): Cool the reaction mixture to 0 °C. Slowly and carefully add 6M HCl dropwise to quench the excess borane and hydrolyze the amine-borane complex. (Caution: Hydrogen gas evolution).

  • Isolation: Stir the mixture at room temperature for 1 hour. Remove the THF under reduced pressure. Add water to the residue and wash with diethyl ether to remove any non-basic impurities.

  • Product Extraction: Basify the aqueous layer to pH > 12 with 6M NaOH solution, ensuring the mixture remains cool. Extract the liberated amine product with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the desired amine. Further purification can be achieved via standard methods if required.

General Experimental Workflow

The following diagram outlines the logical flow of operations for the successful execution of either protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis A Dry Glassware (Oven/Flame) B Assemble Apparatus under Inert Gas (N₂/Ar) A->B C Charge Reagents (Anhydrous Solvent) B->C D Controlled Addition of Substrate/Reagent at 0 °C C->D E Heat to Reflux & Monitor by TLC D->E F Cool to 0 °C & Quench Reaction E->F G Extract Product into Organic Solvent F->G H Dry & Concentrate G->H I Purify Crude Product (e.g., Chromatography) H->I J Characterize Product (NMR, MS, IR) I->J

Caption: Standard laboratory workflow for nitrile reduction.

Characterization of 2-(2-Chloro-4-methoxyphenyl)ethanamine

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the methoxy group (-OCH₃), and the two methylene groups (-CH₂CH₂NH₂) of the ethylamine chain. The integration of these signals should correspond to the expected proton count.

  • ¹³C NMR: Will show the expected number of carbon signals, including those for the substituted aromatic ring and the aliphatic chain.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₉H₁₂ClNO, MW: 185.65 g/mol ) should be observed.

  • Infrared Spectroscopy (IR): Look for the characteristic N-H stretching vibrations of a primary amine in the region of 3300-3500 cm⁻¹.

By adhering to these detailed protocols and analytical practices, researchers can confidently and safely synthesize 2-(2-Chloro-4-methoxyphenyl)ethanamine with high yield and purity, enabling further progress in their drug discovery and development pipelines.

References

  • Ding, M., Chang, J., Mao, J. X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230–16235. [Link]
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]
  • Zhang, Z., Li, G., & Hu, B. (2018). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers, 5(1), 59-63. [Link]
  • Crossley, S. W. M., & Ingleson, M. J. (2020). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Chemical Science, 11(20), 5218–5223. [Link]
  • Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron Letters, 44(22), 4261-4263*.
  • Chemistry LibreTexts. (2020). Reductions using NaBH4, LiAlH4. [Link]
  • Wikipedia. (n.d.). Nitrile reduction. [Link]
  • Heinzman, S. W., & Ganem, B. (1982). The selective reduction of nitriles by cobalt chloride-sodium borohydride. Journal of the American Chemical Society, 104(24), 6801–6802. [Link]
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
  • Elsen, H., Färber, C., Ballmann, G., & Harder, S. (2018). LiAlH4: From Stoichiometric Reduction to Imine Hydrogenation Catalysis. Chemistry – A European Journal, 24(22), 5789-5796.
  • American Elements. (n.d.). 2-(2-chloro-4-methoxyphenyl)ethan-1-amine. [Link]
  • Leah4Sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. [Link]
  • Clark, J. (2015). Reduction of nitriles. Chemguide. [Link]
  • Wang, L., et al. (2021). Electrochemical reduction of acetonitrile to ethylamine.

Sources

Alkylation of (2-Chloro-4-methoxyphenyl)acetonitrile: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of α-Alkylated Phenylacetonitriles

The α-alkylation of phenylacetonitriles is a cornerstone transformation in modern organic synthesis, providing a powerful and versatile method for the construction of carbon-carbon bonds. The resulting α-substituted arylacetonitriles are not merely synthetic curiosities; they are privileged scaffolds found in a multitude of biologically active molecules and are pivotal intermediates in the synthesis of pharmaceuticals. The nitrile moiety itself is a versatile functional group, readily transformable into amines, amides, carboxylic acids, and ketones, further expanding the synthetic utility of the alkylated products.

The specific substrate, (2-Chloro-4-methoxyphenyl)acetonitrile, incorporates two key structural motifs frequently encountered in medicinal chemistry: a chloro substituent and a methoxy group. These functionalities can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and membrane permeability.[1] Consequently, the ability to selectively introduce alkyl groups at the α-position of this scaffold is of paramount importance for generating compound libraries for drug discovery campaigns.

Recent research has highlighted the significance of structurally related compounds. For instance, derivatives of [4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile have been identified as potent inducers of Oct3/4, a key transcription factor in pluripotent stem cells.[2] This discovery underscores the potential of this class of compounds in the field of regenerative medicine and cellular reprogramming. This guide provides a detailed exploration of the alkylation of this compound, offering both the theoretical underpinnings and practical, field-proven protocols for its successful execution.

Reaction Mechanism: The Chemistry of Carbanion-Mediated Alkylation

The alkylation of this compound hinges on the acidity of the α-protons, those on the carbon adjacent to both the phenyl ring and the cyano group. The electron-withdrawing nature of the nitrile and the aromatic ring stabilizes the conjugate base, a carbanion, making these protons amenable to removal by a suitable base.

The generalized mechanism proceeds in two key steps:

  • Deprotonation: A base removes an α-proton from this compound to form a resonance-stabilized carbanion. The negative charge is delocalized onto the nitrile group and throughout the phenyl ring.

  • Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide) in a classic SN2 reaction. This step forms the new carbon-carbon bond, yielding the desired α-alkylated product.

The choice of base, solvent, and reaction conditions is critical to the success of the reaction, influencing yield, reaction rate, and the potential for side reactions such as over-alkylation.

Visualizing the Reaction Pathway

Alkylation_Mechanism Substrate This compound Carbanion Resonance-Stabilized Carbanion Substrate->Carbanion Deprotonation Base Base (e.g., NaOH, K2CO3) Base->Carbanion AlkylHalide Alkyl Halide (R-X) Product α-Alkylated Product AlkylHalide->Product Carbanion->Product SN2 Attack Byproduct Salt (e.g., NaX)

Caption: General mechanism of the α-alkylation of this compound.

Experimental Protocols

Two robust and widely applicable methods for the alkylation of this compound are presented below: a classic approach using a strong base in a polar aprotic solvent, and a more industrially scalable method employing phase-transfer catalysis.

Protocol 1: Alkylation using Sodium Hydroxide in Dimethyl Sulfoxide (DMSO)

This method is based on a general procedure for the alkylation of phenylacetonitriles and is effective for a range of alkyl halides.[3] The use of aqueous sodium hydroxide in DMSO provides a potent basic medium for carbanion formation.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • 50% (w/w) Aqueous Sodium Hydroxide (NaOH)

  • Dimethyl Sulfoxide (DMSO)

  • Toluene or Diethyl Ether (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Ice-water bath

Procedure:

  • Reaction Setup: To a round-bottom flask charged with DMSO (approximately 10 volumes relative to the acetonitrile), add this compound (1.0 eq).

  • Reagent Addition: While stirring vigorously, simultaneously add the alkyl halide (1.1-1.5 eq) and 50% aqueous sodium hydroxide (2.0-3.0 eq) dropwise. Maintain the reaction temperature between 25-35°C using an ice-water bath to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water (approximately 20 volumes) and extract with toluene or diethyl ether (3 x 10 volumes).

  • Washing: Combine the organic extracts and wash successively with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure α-alkylated this compound derivative.

Table 1: Representative Alkylation Reactions of Phenylacetonitrile Derivatives using NaOH/DMSO

EntryPhenylacetonitrile DerivativeAlkyl HalideProductYield (%)Reference
1PhenylacetonitrileMethyl Chlorideα,α-Dimethylphenylacetonitrile-[3]
24-Hydroxyphenylacetonitrile1-Chlorobutaneα,α-Di(n-butyl)-4-hydroxyphenylacetonitrile-[3]
33,4-Dimethoxyphenylacetonitrile1-Chlorododecaneα-Dodecyl-3,4-dimethoxyphenylacetonitrile-[3]
Protocol 2: Phase-Transfer Catalyzed (PTC) Alkylation

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases.[4] For the alkylation of phenylacetonitriles, a quaternary ammonium salt is typically used to transport the hydroxide ion from the aqueous phase to the organic phase, where it deprotonates the acetonitrile. This method often offers milder reaction conditions, easier work-up, and is highly amenable to industrial scale-up.[5][6]

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide)

  • 50% (w/w) Aqueous Sodium Hydroxide (NaOH)

  • Benzyltriethylammonium chloride (TEBAC) or other suitable phase-transfer catalyst

  • Benzene or Toluene (optional, as solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, add this compound (1.1 eq), the phase-transfer catalyst (e.g., TEBAC, 0.01 eq), and 50% aqueous NaOH (5 volumes).

  • Reagent Addition: Begin vigorous stirring and add the alkyl halide (1.0 eq) dropwise, maintaining the temperature between 28-35°C. Cooling with a water bath may be necessary.

  • Reaction Progression: After the addition is complete, continue stirring for 2-3 hours. The temperature may be raised to 40°C for the final 30 minutes to ensure complete reaction.

  • Work-up: Cool the reaction mixture to room temperature. Add water and an organic solvent like toluene to dilute the mixture. Separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with the same organic solvent. Combine the organic layers and wash with water, followed by dilute hydrochloric acid, and then again with water.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by distillation under reduced pressure.

  • Purification: Purify the product by vacuum distillation.

Workflow Visualization

PTC_Workflow start Start setup Reaction Setup: Acetonitrile, PTC Catalyst, 50% NaOH start->setup addition Dropwise Addition of Alkyl Halide (28-35°C) setup->addition stir Stir for 2-3 hours addition->stir workup Aqueous Work-up & Toluene Extraction stir->workup wash Wash Organic Layer workup->wash dry Dry over MgSO4 wash->dry concentrate Solvent Removal dry->concentrate purify Vacuum Distillation concentrate->purify end Pure Alkylated Product purify->end

Sources

The Synthetic Potential of (2-Chloro-4-methoxyphenyl)acetonitrile in Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Pharmaceutical Intermediate

(2-Chloro-4-methoxyphenyl)acetonitrile is a highly functionalized aromatic compound recognized for its role as a versatile intermediate in organic and pharmaceutical synthesis.[1][2] Its molecular architecture, featuring a chlorinated and methoxylated benzene ring coupled with a reactive acetonitrile moiety, presents a unique combination of electronic and steric properties. This positions it as a valuable building block for the construction of complex molecular scaffolds found in various biologically active compounds. While its direct incorporation into a blockbuster drug is not as prominently documented as some other intermediates, its structural motifs are prevalent in medicinal chemistry, particularly in the design of kinase inhibitors and other targeted therapies.[3]

The strategic placement of the chloro and methoxy groups on the phenyl ring significantly influences the molecule's reactivity. The methoxy group, an electron-donating substituent, can activate the ring towards certain electrophilic substitutions, while the chloro group, an electron-withdrawing group, and the nitrile group can serve as key handles for a variety of chemical transformations.[3] This application note will provide an in-depth look at the chemical properties, safety considerations, and potential synthetic applications of this compound, offering a technical guide for researchers and professionals in drug discovery and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its safe handling, storage, and effective utilization in synthetic protocols.

PropertyValue
CAS Number 170737-93-6
Molecular Formula C₉H₈ClNO
Molecular Weight 181.62 g/mol
Appearance White to off-white solid
Melting Point 42-44°C
Water Solubility Insoluble
Storage Temperature Room Temperature, sealed in a dry environment

Safety and Handling: this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[4] Avoid inhalation of dust and contact with skin and eyes. Detailed safety information can be found in the material safety data sheet (MSDS).

Synthetic Utility and Reaction Mechanisms

The synthetic potential of this compound is primarily derived from the reactivity of its benzylic protons and the nitrile group. The electron-withdrawing nature of the nitrile group acidifies the adjacent methylene protons, facilitating their deprotonation by a suitable base to form a nucleophilic carbanion. This nucleophile can then participate in a variety of carbon-carbon bond-forming reactions.

Representative Application: Synthesis of a Tetrasubstituted Pyrrole Core

While a specific, large-scale pharmaceutical synthesis using this compound is not extensively detailed in publicly available literature, we can explore its utility in constructing complex heterocyclic scaffolds that are of interest in drug discovery. The following is a representative protocol for the synthesis of a tetrasubstituted pyrrole, a common motif in bioactive molecules, illustrating a potential application of this intermediate.

This hypothetical synthesis is based on established multicomponent reactions, which are highly valued in medicinal chemistry for their efficiency in generating molecular diversity.[5]

Experimental Protocols

Protocol 1: Base-Mediated Condensation with a Chalcone Derivative

This protocol outlines the initial Knoevenagel-type condensation of this compound with a substituted chalcone, followed by an intramolecular cyclization to form a dihydropyrrole intermediate.

Materials and Reagents:

  • This compound

  • (E)-1,3-diphenylprop-2-en-1-one (Chalcone)

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Toluene

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (100 mL) to the flask and stir until the starting material is fully dissolved.

  • Base Addition: Prepare a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol and add it dropwise to the reaction mixture at room temperature over 15 minutes.

  • Chalcone Addition: Dissolve the chalcone derivative (1.0 eq) in anhydrous ethanol and add it to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and neutralize with 1M HCl. Remove the ethanol under reduced pressure. Add water and extract the product with toluene (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthetic steps and the key chemical transformations.

cluster_0 Synthesis of Dihydropyrrole Intermediate cluster_1 Purification Start This compound + Chalcone Step1 Base-mediated Condensation (NaOEt, EtOH, Reflux) Start->Step1 Reactants Intermediate Crude Dihydropyrrole Product Step1->Intermediate Yields Workup Aqueous Workup & Extraction Intermediate->Workup To Purification Purify Column Chromatography Workup->Purify Final Purified Dihydropyrrole Intermediate Purify->Final

Caption: Synthetic workflow for the formation of a dihydropyrrole intermediate.

Caption: Simplified reaction mechanism showing the formation of the nucleophile.

Conclusion and Future Outlook

This compound stands as a promising, albeit underexplored, intermediate in the vast landscape of pharmaceutical synthesis. Its inherent reactivity, conferred by the acetonitrile group and modulated by the chloro and methoxy substituents, makes it a suitable candidate for the generation of diverse chemical libraries, particularly for screening against various therapeutic targets. The representative synthetic protocol provided herein serves as a foundational example of how this building block can be employed to construct complex heterocyclic systems. As the demand for novel chemical entities continues to grow in the pharmaceutical industry, the exploration of such versatile intermediates will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.

References

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
  • MySkinRecipes. (n.d.). 2-(3-Chloro-4-methoxyphenyl)acetonitrile.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11235, 2-Chloro-4-methoxybenzeneacetonitrile.
  • Spandana, V. et al. (2022). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Pharmaceuticals (Basel).

Sources

Application Note & Protocol: Synthesis of (2-Chloro-4-methoxyphenyl)acetonitrile via Nucleophilic Cyanation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

(2-Chloro-4-methoxyphenyl)acetonitrile is a pivotal intermediate in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a reactive nitrile group and a substituted phenyl ring, makes it a versatile building block for constructing more complex molecular architectures. This document provides a comprehensive guide for the synthesis of this compound from 2-chloro-4-methoxybenzyl chloride via a nucleophilic substitution reaction. We will delve into the underlying chemical principles, present a detailed and field-tested experimental protocol, and emphasize the critical safety measures required when handling highly toxic cyanide reagents. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry who require a robust and reliable method for this important chemical transformation.

Reaction Principle and Mechanism

The conversion of 2-chloro-4-methoxybenzyl chloride to this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. Benzylic halides are particularly well-suited for SN2 reactions due to the stabilization of the transition state by the adjacent phenyl ring.[1]

Mechanism Overview:

In this single-step concerted mechanism, the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon atom of the 2-chloro-4-methoxybenzyl chloride.[1][2] Simultaneously, the chloride ion, a good leaving group, is displaced. The reaction results in the formation of a new carbon-carbon bond.

A primary challenge in this synthesis is the poor solubility of inorganic cyanide salts (like NaCN or KCN) in common organic solvents where the benzyl halide substrate is soluble.[3][4] To overcome this, the protocol employs a polar aprotic solvent, Dimethyl Sulfoxide (DMSO), which effectively dissolves both the ionic nucleophile and the organic substrate, thereby facilitating the reaction.[3][5] An alternative approach, particularly for industrial-scale synthesis, involves Phase-Transfer Catalysis (PTC), which uses a catalyst to shuttle the cyanide anion from an aqueous or solid phase into the organic phase.[3][6][7]

Caption: SN2 mechanism for the cyanation reaction.

CRITICAL SAFETY PROTOCOLS: Handling Cyanide Reagents

DANGER: Sodium cyanide and other inorganic cyanides are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[8][9][10] They react with acids or water to produce hydrogen cyanide (HCN), an extremely toxic and flammable gas.[8][11] All work must be conducted by trained personnel in a certified chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, closed-toe shoes, chemical splash goggles, and a face shield, is mandatory.[8][12] Double gloving with chemical-resistant nitrile gloves is required.[8][10]

  • Engineering Controls: All manipulations of solid cyanide and the entire reaction must be performed in a properly functioning chemical fume hood.[10] Ensure the work area is clearly marked with a warning sign indicating cyanide use.[10] Never work alone.[10]

  • Emergency Procedures: An emergency plan must be in place. A certified cyanide antidote kit (containing amyl nitrite, sodium nitrite, and sodium thiosulfate) must be readily accessible, and personnel must be trained in its administration.[11] In case of exposure, seek immediate medical attention.[10]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[10]

    • Inhalation: Move the affected person to fresh air immediately.[10]

  • Waste Disposal: All cyanide-containing waste, including empty containers and contaminated materials, is classified as P-listed hazardous waste.[12] It must be collected in designated, sealed containers and disposed of according to institutional and local regulations. Never mix cyanide waste with acidic waste.

Detailed Experimental Protocol

This protocol is adapted from a procedure for a structurally similar compound and is optimized for laboratory-scale synthesis.[13]

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )Quantity (Example Scale)Notes
2-Chloro-4-methoxybenzyl chloride34032-61-4191.0419.1 g (0.1 mol)Starting material. Ensure high purity.
Sodium Cyanide (NaCN)143-33-949.015.4 g (0.11 mol)EXTREMELY TOXIC . Use finely powdered form for better dissolution.[3]
Dimethyl Sulfoxide (DMSO), anhydrous67-68-578.13100 mLAnhydrous grade is crucial to prevent side reactions.
Diethyl Ether (or Ethyl Acetate)60-29-774.12~400 mLFor extraction.
Deionized Water7732-18-518.02~500 mLFor work-up.
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9120.37~10 gFor drying the organic phase.
Hydrochloric Acid, dilute (1 M)7647-01-036.46~100 mLFor washing (optional, to remove basic impurities).
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Thermometer or temperature probe

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

All steps must be performed in a certified chemical fume hood.

  • Reaction Setup: Assemble the 250 mL three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • Cyanide Solution Preparation: In the flask, carefully add the sodium cyanide (5.4 g) to the anhydrous DMSO (100 mL). Begin stirring the mixture to form a solution/slurry.

  • Substrate Addition: Dissolve the 2-chloro-4-methoxybenzyl chloride (19.1 g) in a small amount of anhydrous DMSO if necessary, and place it in the dropping funnel. Add the benzyl chloride solution dropwise to the stirring cyanide mixture over 30-40 minutes.

  • Reaction Execution: During the addition, an exotherm may be observed. Use a water bath to maintain the reaction temperature between 40-45°C.[13] After the addition is complete, continue stirring the mixture at this temperature for approximately 6 hours.[13]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting benzyl chloride spot has been consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing 400 mL of cold deionized water. This will precipitate the crude product.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL portions).[13]

    • Combine the organic extracts. Wash the combined organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).[14]

  • Drying and Concentration: Dry the organic solution over anhydrous magnesium sulfate.[13] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product, which may be a crystalline solid or an oil, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of this compound.

Expected Results & Troubleshooting

Key Parameters
ParameterExpected Outcome
Product This compound
Appearance Crystalline solid or oil
Molecular Formula C₉H₈ClNO
Molecular Weight 181.62 g/mol
Yield 85-95% (crude)
Melting Point A similar isomer, 3-chloro-4-methoxy-phenylacetonitrile, has a melting point of 54-56°C.[13] The 2-chloro isomer is expected to have a comparable melting point.
Troubleshooting Guide
IssueProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Impure starting material.[3]2. Incomplete reaction due to poor cyanide solubility.[3]3. Insufficient reaction time or temperature.1. Purify the benzyl chloride starting material if necessary.2. Ensure anhydrous DMSO is used. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) if solubility remains an issue.[3]3. Monitor the reaction by TLC to confirm completion before work-up.
Formation of Isocyanide Byproduct The cyanide ion is an ambident nucleophile.[15] Certain conditions can favor attack through the nitrogen atom.Using alkali metal cyanides like NaCN or KCN in polar aprotic solvents like DMSO strongly favors the desired nitrile product over the isocyanide.[3][4]
Formation of Alcohol Byproduct Presence of water in the reaction mixture can lead to hydrolysis of the benzyl chloride.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Difficult Product Isolation Product may be an oil that does not crystallize easily.If recrystallization fails, purify the product using silica gel column chromatography.

References

  • Benchchem. Side reactions and byproduct formation in the cyanation of benzyl halides.
  • YouTube. Cyanation reaction safety. (2024-06-06).
  • Pearson. Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide.
  • PTC Organics, Inc. Industrial Phase-Transfer Catalysis.
  • Benchchem. Application Notes and Protocols for Cyanation Reaction Using Thallous Cyanide.
  • Benchchem. Application Notes and Protocols for Nucleophilic Substitution with Bromobenzyl Cyanide.
  • Chemistry Stack Exchange. Why is it aqueous and ethanolic conditions for nucleophillc substitution of cyanide ion with benzyl chloride? (2019-04-25).
  • ResearchGate. Pd-Catalyzed Cyanation of Benzyl Chlorides with Nontoxic K4[Fe(CN)6]. (2025-08-06).
  • United Chemical. Sodium Cyanide in Organic Synthesis: Roles and Mechanisms. (2025-02-25).
  • United Chemical. The Applications of Sodium Cyanide in Pharmaceutical and Organic Synthesis. (2025-05-29).
  • University of Illinois Division of Research Safety. Cyanides. (2014-03-24).
  • University of Illinois Division of Research Safety. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide.
  • Macmillan Group. Phase-Transfer Catalysis (PTC). (2008-04-10).
  • Subramanian, L. R. One of the most useful transformations in synthetic organic chemistry is the preparation of nitriles by nucleophilic substitution of alkyl halides with cyanide ions.
  • PrepChem.com. Synthesis of 3-chloro-4-methoxy-phenylacetonitrile.
  • Benchchem. Application Notes and Protocols for Electrophilic Cyanation of Secondary Amines.

Sources

Experimental setup for reactions with (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Setup for Reactions with (2-Chloro-4-methoxyphenyl)acetonitrile Synthesis Focus: Acid-Catalyzed Hydrolysis to 2-(2-Chloro-4-methoxyphenyl)acetic Acid

Introduction and Strategic Overview

This compound is a substituted benzeneacetonitrile derivative that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a nitrile group, an activated aromatic ring with chloro and methoxy substituents, makes it a versatile precursor for a range of more complex molecules. This is particularly relevant in the fields of medicinal chemistry and agrochemicals, where the corresponding phenylacetic acid moiety is a common structural motif.[2][3]

This document provides a comprehensive guide to a foundational reaction of this compound: its acid-catalyzed hydrolysis to form 2-(2-Chloro-4-methoxyphenyl)acetic acid. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for specific procedural choices, and a robust, validated protocol suitable for a research and development setting.

Physicochemical Properties & Safety Mandates

A thorough understanding of the reactant's properties is fundamental to safe and effective experimental design.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 170737-93-6[1]
Molecular Formula C₉H₈ClNO[1]
Molecular Weight 181.62 g/mol [1]
Appearance White to off-white solid[1][4]
Melting Point 42-44 °C[1][4]
Boiling Point 300.7 ± 27.0 °C at 760 mmHg[4]
Solubility Insoluble in water[1][4]
Safety & Handling Protocols

This compound and the reagents used in its hydrolysis are hazardous. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[5]

  • Ventilation: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Reagent Handling: Concentrated acids (sulfuric acid, hydrochloric acid) are highly corrosive. Handle with extreme care, using appropriate dispensing equipment. Always add acid to water, never the reverse.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

Reaction Principle: The Mechanism of Acidic Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid under acidic conditions is a classic and robust transformation in organic chemistry.[6][7] The reaction proceeds in two principal stages: an initial slow hydrolysis to a primary amide, followed by a more rapid hydrolysis of the amide to the carboxylic acid and an ammonium salt.[6][8]

The strong acid (e.g., H₂SO₄ or HCl) acts as a catalyst. The mechanistic rationale is as follows:

  • Protonation of the Nitrile: The nitrogen atom of the nitrile is protonated by the strong acid. This significantly increases the electrophilicity of the nitrile carbon.[9]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated nitrile carbon.

  • Deprotonation and Tautomerization: A series of proton transfers and a tautomerization event convert the initial adduct into a primary amide intermediate.[8]

  • Hydrolysis of the Amide: The amide is then itself hydrolyzed under the acidic conditions to yield the final carboxylic acid and an ammonium ion.

Heating the reaction mixture under reflux is crucial as it provides the necessary activation energy to overcome the kinetic barrier of the initial nucleophilic attack on the protonated nitrile.[6][10]

Experimental Workflow and Detailed Protocol

The following diagram illustrates the complete workflow from reaction setup to the isolation of the purified product.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification reagents Weigh this compound assembly Assemble reflux apparatus in fume hood reagents->assembly charge Charge flask with reactant, H₂SO₄, and water assembly->charge heat Heat mixture to reflux (e.g., 110-120 °C) charge->heat Start Heating monitor Monitor reaction progress (e.g., via TLC) heat->monitor cool Cool reaction to room temp., then in ice bath monitor->cool Reaction Complete extract Extract product with an organic solvent (e.g., Ethyl Acetate) cool->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄, filter, and evaporate solvent wash->dry crystallize Recrystallize crude solid from suitable solvent system dry->crystallize isolate Isolate pure crystals by vacuum filtration crystallize->isolate final_dry Dry final product under vacuum isolate->final_dry product Pure 2-(2-Chloro-4-methoxyphenyl)acetic Acid final_dry->product

Caption: Experimental workflow for the synthesis of 2-(2-Chloro-4-methoxyphenyl)acetic acid.

Detailed Step-by-Step Protocol

This protocol is designed for a laboratory scale synthesis.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%e.g., Sigma-Aldrich, Alfa Aesar
Sulfuric Acid (H₂SO₄)Concentrated (98%)e.g., Fisher Scientific
Ethyl Acetate (EtOAc)ACS Gradee.g., VWR
Sodium Sulfate (Na₂SO₄)AnhydrousStandard laboratory supplier
Brine (Saturated NaCl solution)N/APrepared in-house
Deionized WaterN/AIn-house source
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, Büchner funnel, standard glassware

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (9.08 g, 50 mmol).

    • In a separate beaker, carefully and slowly add concentrated sulfuric acid (30 mL) to deionized water (30 mL) with cooling in an ice bath. Caution: Exothermic reaction.

    • Once the diluted acid solution has cooled to room temperature, add it to the round-bottom flask containing the nitrile.

    • Attach a reflux condenser to the flask and place the assembly in a heating mantle on a magnetic stir plate.

  • Reaction Execution:

    • Begin stirring and heat the mixture to a gentle reflux (approximately 110-120 °C).

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them, extracting with EtOAc, and spotting on a silica plate. The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Isolation:

    • Turn off the heat and allow the mixture to cool to room temperature.

    • Carefully pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water. A solid precipitate of the crude carboxylic acid should form.

    • Transfer the entire mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash them with brine (1 x 100 mL) to remove residual acid and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Purification:

    • The crude 2-(2-Chloro-4-methoxyphenyl)acetic acid can be purified by recrystallization. A suitable solvent system might be a mixture of toluene and hexanes or ethanol and water.

    • Dissolve the crude solid in a minimum amount of the hot solvent system, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Summary of Key Experimental Parameters

Table 2: Reaction Parameter Summary

ParameterValue / ConditionRationale
Stoichiometry Nitrile: 1 equivalentReactant
Acid Sulfuric Acid / Water (1:1 v/v)Provides the acidic medium and water for hydrolysis.[11]
Temperature Reflux (~110-120 °C)Provides sufficient energy for the reaction to proceed at a reasonable rate.[6][10]
Reaction Time 4-6 hoursTypical duration for complete conversion, should be confirmed by monitoring.
Work-up Aqueous quench, EtOAc extractionSeparates the organic product from the inorganic acid and salts.
Purification RecrystallizationStandard and effective method for purifying solid organic compounds.
Expected Yield 80-90% (typical for nitrile hydrolysis)High efficiency is expected for this type of transformation.

Conclusion

This application note provides a detailed, reliable, and scientifically-grounded protocol for the acid-catalyzed hydrolysis of this compound. By following the outlined experimental procedure and adhering to the specified safety mandates, researchers can effectively synthesize 2-(2-Chloro-4-methoxyphenyl)acetic acid, a key building block for further discovery and development efforts. The causality-driven approach ensures that the user not only understands the steps but also the fundamental principles that make the synthesis successful.

References

  • Organic Chemistry Portal. "Nitrile to Acid - Common Conditions.
  • Clark, J. "Hydrolysing Nitriles." Chemguide.
  • Chemistry LibreTexts. "Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Master Organic Chemistry. "Acidic Hydrolysis of Nitriles To Amides.
  • AK Lectures. "Acid Induced Hydrolysis of Nitriles.
  • Google Patents. "EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • Google Patents. "CN102643192A - Preparation method of methoxyphenylacetic acid.
  • Google Patents. "CN103232339A - Preparation method of chlorinated phenylacetic acid.

Sources

Application Note: Derivatization Strategies for (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of (2-Chloro-4-methoxyphenyl)acetonitrile

This compound is a substituted arylacetonitrile, a class of compounds recognized for its versatile reactivity and importance as a scaffold in medicinal chemistry and materials science. The molecule possesses three key reactive sites amenable to derivatization: the acidic α-protons of the methylene bridge, the electrophilic carbon of the nitrile group, and the substituted aromatic ring.

Strategic modification of this scaffold is crucial for developing novel compounds with tailored properties. For instance, derivatives of arylacetonitriles are integral to the synthesis of pharmaceuticals, including antihistamines like loratadine, where precise structural modifications dictate biological activity.[1][2][3] This application note provides detailed, field-proven protocols for two fundamental derivatization pathways: α-alkylation at the benzylic carbon and hydrolysis of the nitrile moiety to a carboxylic acid. These transformations unlock a vast chemical space for researchers in drug discovery and process development.

Core Derivatization Principles & Pathways

The chemical reactivity of this compound is dominated by the interplay between its functional groups. The electron-withdrawing nature of the nitrile group significantly increases the acidity of the adjacent C-H bonds (pKa ≈ 22 in DMSO), making the benzylic carbon a prime target for deprotonation and subsequent nucleophilic attack (α-alkylation). Concurrently, the nitrile group itself can undergo nucleophilic attack, typically leading to hydrolysis or reduction.

G cluster_start Starting Material cluster_pathways Primary Derivatization Pathways cluster_products Derivative Classes A This compound B Pathway 1: α-Alkylation A->B Base (e.g., KOtBu) Alkylating Agent (R-X) C Pathway 2: Nitrile Hydrolysis A->C Strong Acid (H₂SO₄) or Base (NaOH) + Heat D α-Substituted Acetonitriles B->D E (2-Chloro-4-methoxyphenyl)acetic Acid C->E G cluster_workflow Nitrile Hydrolysis Workflow A 1. Mix Nitrile & 50% H₂SO₄ B 2. Heat to Reflux (12-24h) A->B C 3. Cool Reaction Mixture to 0 °C B->C D 4. Isolate Product via Filtration C->D E 5. Recrystallize (Optional) D->E F Pure Carboxylic Acid E->F

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Heterocycles in Modern Chemistry

Heterocyclic compounds, cyclic structures containing at least one heteroatom, form the bedrock of medicinal chemistry, agrochemicals, and materials science. It is estimated that over half of all known organic compounds are heterocyclic, a testament to their incredible structural diversity and functional importance.[1] In the pharmaceutical industry, heterocyclic motifs are ubiquitous in drug molecules due to their ability to engage in specific biological interactions and their favorable physicochemical properties.[2] The development of novel and efficient synthetic methodologies to access a wide array of functionalized heterocycles is therefore a critical endeavor, enabling the expansion of drug-like chemical space and accelerating the discovery and development of new therapeutic agents.[3]

This technical guide provides an in-depth exploration of modern synthetic strategies for the construction of key heterocyclic scaffolds. Moving beyond a mere recitation of procedures, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic efforts. We will explore three transformative areas: C-H activation, photoredox catalysis, and continuous flow synthesis, providing detailed protocols, comparative data, and mechanistic insights for the synthesis of medicinally relevant heterocycles such as indoles, pyridines, and quinolines.

I. Direct C-H Functionalization: A Paradigm Shift in Heterocycle Synthesis

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for the synthesis and late-stage modification of complex molecules.[3][4] This approach avoids the need for pre-functionalized starting materials, streamlining synthetic routes and enabling the diversification of drug candidates at later stages of development.[5][6] Palladium and nickel-catalyzed C-H activation reactions have proven particularly effective for the arylation and alkenylation of a variety of heterocyclic systems.[7][8]

Application Note: Nickel-Catalyzed C-H Arylation of Imidazoles

Imidazoles are a common feature in many pharmaceuticals. Direct C-H arylation at the C2 or C5 position provides a rapid route to novel derivatives. Nickel catalysis has been shown to be a cost-effective and efficient alternative to palladium for these transformations.[8] The choice of ligand and solvent can significantly influence the reaction's success, with tertiary alcohols often accelerating the C-H activation step.[9]

Experimental Protocol: Nickel-Catalyzed C2-Arylation of N-Methylbenzimidazole[8]

This protocol describes the direct C-H arylation of N-methylbenzimidazole with a phenyl carbamate as the arylating agent.

Materials:

  • N-Methylbenzimidazole

  • Phenyl carbamate

  • Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂)

  • 1,2-Bis(dicyclohexylphosphino)ethane (dcype)

  • Potassium phosphate (K₃PO₄)

  • tert-Amyl alcohol (t-amylOH)

  • Anhydrous toluene (for stock solutions)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Pre-mixture Preparation: In a nitrogen-filled glovebox, prepare a stock solution of Ni(OTf)₂ and dcype in anhydrous toluene.

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add N-methylbenzimidazole (1.0 mmol, 1.0 equiv), phenyl carbamate (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Addition of Catalyst and Solvent: Add the Ni(OTf)₂/dcype stock solution (corresponding to the desired catalyst loading, e.g., 5 mol%) and t-amylOH (5 mL) to the Schlenk tube.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture at 120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired C2-arylated N-methylbenzimidazole.

II. Photoredox Catalysis: Harnessing the Power of Light

Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and sustainable means to generate reactive radical intermediates.[10][11] This methodology has found widespread application in the synthesis of nitrogen-containing heterocycles, enabling transformations that are often challenging to achieve with traditional thermal methods.[12][13] The use of organic dyes or transition metal complexes as photocatalysts allows for the absorption of low-energy visible light to initiate single-electron transfer (SET) or energy transfer (EnT) processes with organic substrates.[10][11]

Application Note: Visible-Light-Mediated Synthesis of Quinolines

Quinolines are a prominent class of heterocycles with diverse pharmacological activities. Photoredox catalysis offers several innovative routes to quinoline synthesis, often proceeding under metal-free conditions and at room temperature.[14][15] One such approach involves the photocatalytic aerobic oxidative dehydrogenation and cyclization of glycine derivatives with other substrates.[14]

Experimental Protocol: Metal-Free Photoredox Synthesis of a Quinolone Derivative[14]

This protocol outlines a cascade annulation reaction for the synthesis of a quinoline derivative using an organic photocatalyst.

Materials:

  • Substituted N-arylacrylamide

  • Aldehyde

  • 10-Methyl-9,10-dihydroacridine (AcrH₂) as the photocatalyst

  • Solvent (e.g., acetonitrile)

  • Blue LED light source

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the N-arylacrylamide (1.0 mmol, 1.0 equiv) and the aldehyde (1.5 mmol, 1.5 equiv) in the chosen solvent.

  • Addition of Photocatalyst: Add AcrH₂ (e.g., 5 mol%) to the reaction mixture.

  • Reaction Execution: Seal the vessel and irradiate the mixture with a blue LED light source at room temperature with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, concentrate the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired quinoline product.

Parameter Condition Rationale
Photocatalyst 10-Methyl-9,10-dihydroacridine (AcrH₂)An organic photocatalyst that can be excited by visible light to initiate the desired radical cascade.[14]
Light Source Blue LEDsProvides the necessary energy to excite the photocatalyst without causing degradation of the reactants or products.
Solvent AcetonitrileA polar aprotic solvent that is often suitable for photoredox reactions.
Atmosphere Air (Aerobic)Molecular oxygen can act as the terminal oxidant in the catalytic cycle.[14]

Table 1: Key Parameters for Photoredox Quinolone Synthesis

III. Continuous Flow Synthesis: A Revolution in Chemical Manufacturing

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability.[16][17] These benefits are particularly pronounced in the synthesis of heterocyclic compounds, where reactions may be exothermic, involve hazardous intermediates, or require precise control over reaction parameters.[18]

Application Note: Flow Synthesis of Pyrazoles

Pyrazoles are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[19] Flow chemistry provides a safe and efficient means to synthesize pyrazoles, particularly when dealing with potentially unstable intermediates like diazo compounds or when high temperatures are required.[20]

Experimental Protocol: Two-Stage Flow Synthesis of 3,5-Disubstituted Pyrazoles

This protocol describes the synthesis of pyrazoles from terminal alkynes and hydrazine in a two-step continuous flow process.

Materials & Equipment:

  • Terminal alkyne

  • Hydrazine monohydrate

  • Copper(II) bromide (CuBr₂)

  • Solvent (e.g., DMF)

  • Two syringe pumps

  • Heated flow reactor (e.g., a coiled tube reactor)

  • Back-pressure regulator

Procedure:

  • Stream 1 Preparation: Prepare a solution of the terminal alkyne and CuBr₂ in the chosen solvent.

  • Stream 2 Preparation: Prepare a solution of hydrazine monohydrate in the same solvent.

  • Flow Reactor Setup: Set up the flow reactor system with two syringe pumps feeding into a T-mixer, which then directs the combined stream into a heated reactor coil. A back-pressure regulator is placed at the outlet of the reactor.

  • Reaction Execution:

    • Step 1 (Homocoupling): Pump the solution of the terminal alkyne and CuBr₂ through the first section of the heated reactor to facilitate the homocoupling to the corresponding 1,3-diyne.

    • Step 2 (Hydroamination and Cyclization): Introduce the hydrazine solution via the second syringe pump at a T-mixer. The combined stream then flows through the second section of the heated reactor, where the Cope-type hydroamination and cyclization occur to form the pyrazole.

  • Collection and Purification: The product stream is collected after the back-pressure regulator. The solvent is then removed, and the crude product is purified by standard methods such as crystallization or column chromatography.

Parameter Condition Rationale
Catalyst Copper(II) bromideA simple and effective catalyst for the homocoupling of terminal alkynes.
Temperature 100-150 °CElevated temperatures are often required for both the homocoupling and the subsequent cyclization steps.
Residence Time 10-30 minutesThe time the reactants spend in the heated zone of the reactor, optimized for maximum conversion.
Back Pressure 5-10 barSuppresses solvent boiling at elevated temperatures, allowing for superheating.

Table 2: Typical Conditions for Flow Synthesis of Pyrazoles

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a representative reaction mechanism and a generalized experimental workflow.

G cluster_0 Photoredox Catalytic Cycle PC PC PC_star PC* PC->PC_star hν (Visible Light) PC_reduced PC- PC_star->PC_reduced SET Quencher_ox Quencher (ox) PC_star->Quencher_ox Substrate Substrate PC_reduced->Substrate SET Radical Substrate Radical Product Product Radical->Product Quencher Reductive Quencher G cluster_1 High-Throughput Synthesis Workflow A Reagent Stock Solution Preparation B Automated Dispensing (e.g., Acoustic) A->B C Reaction Incubation (e.g., 384-well plate) B->C D High-Throughput Analysis (e.g., LC-MS) C->D E Data Analysis & Hit Identification D->E F Hit Resynthesis & Purification E->F G Biological Screening F->G

Caption: A typical workflow for automated high-throughput synthesis and screening. [12]

Conclusion

The synthesis of heterocyclic compounds is a dynamic and continually evolving field. The methodologies of C-H activation, photoredox catalysis, and continuous flow synthesis represent powerful tools in the modern chemist's arsenal, enabling the construction of complex and diverse molecular architectures with increasing efficiency and precision. By understanding the underlying principles and having access to detailed, reliable protocols, researchers can more effectively tackle the synthetic challenges encountered in drug discovery and development. The application notes and protocols provided herein serve as a starting point for the exploration and implementation of these cutting-edge techniques.

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Application Note & Protocol: Synthesis of Substituted Ketones via Grignard Reaction with (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The synthesis of ketones is a cornerstone of modern organic chemistry, providing critical intermediates for the construction of complex molecular architectures, particularly in the field of medicinal chemistry. The Grignard reaction, a classic yet powerful tool for carbon-carbon bond formation, offers a robust and versatile method for converting nitriles into ketones.[1][2] This application guide provides a detailed exploration of the reaction between (2-Chloro-4-methoxyphenyl)acetonitrile and various Grignard reagents.

The starting material, this compound, is a strategically important building block. Its substituted phenyl ring is a common motif in pharmacologically active compounds, and the conversion of its nitrile group to a ketone opens a gateway for diverse subsequent transformations. For example, the product of this reaction is a direct precursor to intermediates used in the synthesis of analogues of compounds like Ketamine.[3][4]

This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, chemoselectivity, and practical considerations necessary for successful execution. The protocols are designed to be self-validating, with embedded checkpoints and explanations for key procedural choices.

Scientific Principles and Mechanistic Insights

A thorough understanding of the reaction mechanism is paramount for troubleshooting, optimization, and adaptation to different substrates. The conversion of a nitrile to a ketone via a Grignard reagent is a two-part process: nucleophilic addition followed by hydrolysis.[5][6][7]

Part 1: Nucleophilic Addition to the Nitrile

The carbon-magnesium bond in a Grignard reagent (R-MgX) is highly polarized, rendering the carbon atom a potent nucleophile and a strong base.[8][9][10] The nitrile group (C≡N), while less electrophilic than a carbonyl, possesses an electrophilic carbon atom due to the electronegativity of nitrogen.[6]

The reaction initiates with the nucleophilic attack of the Grignard carbanion on the nitrile carbon.[7][11] This attack breaks one of the π-bonds of the nitrile, forming a new carbon-carbon bond and resulting in a resonance-stabilized magnesium salt of a ketimine (an imine anion).[12]

A crucial aspect of this reaction's utility is that it stops after a single addition. The resulting negatively charged imine intermediate is not susceptible to a second attack by another molecule of the Grignard reagent, as this would result in a highly unstable dianion.[11][13] This inherent single-addition reactivity contrasts sharply with the double addition often observed with esters or acid chlorides.[10][14]

Part 2: Hydrolysis of the Ketimine Intermediate

The magnesium-imine salt is stable under the anhydrous reaction conditions. The ketone is only formed during the aqueous workup, which serves to both quench any unreacted Grignard reagent and hydrolyze the imine.[5] This hydrolysis is typically facilitated by mild acidic conditions (e.g., NH₄Cl or dilute HCl).

The hydrolysis mechanism proceeds as follows:

  • Protonation: The nitrogen of the imine salt is protonated by the acid, forming a neutral imine.[5]

  • Second Protonation: The imine nitrogen is protonated again to form a positively charged iminium ion, which significantly enhances the electrophilicity of the carbon atom.[5]

  • Nucleophilic Attack by Water: A water molecule attacks the iminium carbon.[5][12]

  • Proton Transfer: A proton is transferred from the oxygen to the nitrogen, creating a carbinolamine intermediate.

  • Elimination: The hydroxyl group's lone pair of electrons reforms the carbonyl double bond, expelling ammonia (NH₃) as a leaving group.

  • Deprotonation: The resulting oxonium ion is deprotonated by a base (like water or ammonia) to yield the final, neutral ketone product.

G cluster_0 Part 1: Nucleophilic Addition cluster_1 Part 2: Aqueous Workup & Hydrolysis Nitrile This compound ImineSalt Magnesium Imine Salt (Stable Intermediate) Nitrile->ImineSalt Nucleophilic Attack Grignard Grignard Reagent (R-MgX) Grignard->ImineSalt Ketone Final Ketone Product ImineSalt->Ketone Hydrolysis Acid Aqueous Acid (H₃O⁺) Acid->Ketone

Caption: High-level overview of the two-stage reaction process.

Chemoselectivity: The Role of Substituents

The success of this synthesis relies on the Grignard reagent reacting selectively with the nitrile group while leaving the other functional groups on the aromatic ring untouched.

  • Aryl Chloride: The chloro group on the aromatic ring is generally unreactive towards nucleophilic attack by a Grignard reagent under standard conditions. While catalytic methods exist for coupling Grignard reagents with aryl halides, these typically require transition metal catalysts (e.g., Nickel or Iron) and are not a competing pathway in this context.[15] Furthermore, forming a Grignard reagent from an aryl chloride is more difficult than from the corresponding bromide or iodide, requiring higher temperatures and more reactive magnesium, making it an unlikely side reaction.[16]

  • Methoxy Group: The ether linkage of the methoxy group is robust and does not react with Grignard reagents. While certain activated alkoxy groups can be displaced in specific molecular contexts, this is not a concern for a simple methoxy substituent on an aromatic ring in this reaction.[17]

This inherent functional group compatibility makes the reaction highly reliable and predictable.

Detailed Experimental Protocols

Safety First: Grignard reagents are highly reactive, pyrophoric, and react violently with water and other protic solvents.[18] All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven- or flame-dried glassware. Always wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety glasses, and suitable gloves. The workup procedure is exothermic and must be performed with caution, preferably in an ice bath.

Protocol 1: Reaction Using a Commercial Grignard Reagent

This protocol describes the use of a commercially available Grignard solution, which is convenient for common reagents like methylmagnesium bromide or phenylmagnesium bromide.

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound181.621.010.01.82 g
Methylmagnesium Bromide (3.0 M in Diethyl Ether)-1.212.04.0 mL
Anhydrous Tetrahydrofuran (THF)---50 mL
Saturated Aqueous NH₄Cl---50 mL
Diethyl Ether (for extraction)---2 x 50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)---~5 g
Brine (Saturated Aqueous NaCl)---25 mL

Step-by-Step Procedure

  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, a rubber septum, and a glass stopper. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Reagent Preparation: Dissolve this compound (1.82 g, 10.0 mmol) in 40 mL of anhydrous THF in the reaction flask.

  • Reaction Initiation: Cool the flask to 0 °C using an ice-water bath.

  • Grignard Addition: Using a dry syringe, add the methylmagnesium bromide solution (4.0 mL, 12.0 mmol) dropwise to the stirred nitrile solution over 15-20 minutes. Causality Note: Slow addition is critical to control the reaction exotherm and prevent side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring (Self-Validation): Check for the consumption of the starting material using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting nitrile spot indicates reaction completion.

  • Workup/Quenching: Cool the reaction flask back to 0 °C in an ice bath. Very slowly and carefully, add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. Safety Note: This can be highly exothermic and may cause gas evolution. Add the first few milliliters very slowly.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash them with brine (25 mL). Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue, 1-(2-Chloro-4-methoxyphenyl)propan-2-one, by flash column chromatography on silica gel to obtain the final product.

G Setup 1. Assemble & Dry Glassware Prepare 2. Dissolve Nitrile in Anhydrous THF Setup->Prepare Cool 3. Cool to 0 °C Prepare->Cool Add 4. Add Grignard Reagent Dropwise Cool->Add React 5. Warm to RT & Stir (2-4h) Add->React Monitor 6. TLC Check: Nitrile Consumed? React->Monitor Monitor->React No Quench 7. Cool to 0 °C & Quench with aq. NH₄Cl Monitor->Quench Yes Extract 8. Extract with Ether Quench->Extract Purify 9. Wash, Dry, & Concentrate Extract->Purify Final 10. Column Chromatography Purify->Final

Caption: Experimental workflow for the Grignard reaction.

Protocol 2: In Situ Preparation of Phenylmagnesium Bromide and Reaction

This protocol is for when the desired Grignard reagent is not commercially available or needs to be freshly prepared.

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Magnesium Turnings24.311.515.0365 mg
Bromobenzene157.011.313.01.34 mL (1.99 g)
This compound181.621.010.01.82 g
Anhydrous Diethyl Ether---70 mL
Iodine (crystal for activation)---1 small crystal
Saturated Aqueous NH₄Cl---50 mL

Step-by-Step Procedure

  • Apparatus Setup: Use the same flame-dried apparatus as in Protocol 1, with an addition funnel replacing the rubber septum.

  • Grignard Formation:

    • Place the magnesium turnings (365 mg, 15.0 mmol) and a small crystal of iodine in the reaction flask.

    • Prepare a solution of bromobenzene (1.34 mL, 13.0 mmol) in 20 mL of anhydrous diethyl ether and add it to the addition funnel.

    • Add ~2-3 mL of the bromobenzene solution to the magnesium turnings. The disappearance of the iodine color and gentle bubbling/refluxing indicates the reaction has initiated. If it doesn't start, gently warm the flask with a heat gun.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the grey, cloudy solution for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.

  • Reaction with Nitrile:

    • Cool the freshly prepared Phenylmagnesium Bromide solution to 0 °C in an ice bath.

    • In a separate dry flask, dissolve this compound (1.82 g, 10.0 mmol) in 30 mL of anhydrous diethyl ether.

    • Slowly add the nitrile solution to the stirred Grignard reagent via the addition funnel over 20-30 minutes.

  • Reaction Progression & Workup: Follow steps 5 through 10 from Protocol 1. The expected product is 2-(2-chloro-4-methoxyphenyl)-1-phenyl-ethanone.

Summary of Expected Products and Yields

The reaction is versatile and can be performed with a variety of alkyl and aryl Grignard reagents. The table below summarizes expected outcomes.

Grignard Reagent (R-MgX)R-GroupExpected Ketone ProductRepresentative Yield Range
Methylmagnesium Bromide-CH₃1-(2-Chloro-4-methoxyphenyl)propan-2-one75-90%
Ethylmagnesium Bromide-CH₂CH₃1-(2-Chloro-4-methoxyphenyl)butan-2-one70-85%
Phenylmagnesium Bromide-C₆H₅2-(2-Chloro-4-methoxyphenyl)-1-phenylethan-1-one65-80%
Cyclopentylmagnesium Bromide-c-C₅H₉1-Cyclopentyl-2-(2-chloro-4-methoxyphenyl)ethan-1-one60-75%

Note: Yields are illustrative and can vary based on reaction scale, purity of reagents, and precise experimental conditions.

Conclusion

The reaction of this compound with Grignard reagents is a highly effective and chemoselective method for synthesizing valuable ketone intermediates. By understanding the underlying mechanism and adhering to strict anhydrous and inert techniques, researchers can reliably produce a diverse array of substituted ketones. The protocols provided herein offer a robust framework for achieving high yields and purity, enabling further exploration in drug discovery and complex molecule synthesis.

References

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Application Notes and Protocols: Catalytic Reactions Involving (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Synthesis

(2-Chloro-4-methoxyphenyl)acetonitrile is a highly functionalized aromatic building block that has garnered significant interest in synthetic and medicinal chemistry. Its strategic combination of three distinct reactive centers—a nitrile group, an aryl chloride, and an activated methylene—renders it a versatile precursor for a wide array of molecular architectures. The presence of the electron-donating methoxy group and the synthetically valuable chloro substituent significantly influences the reactivity of the benzene ring, making this compound a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2][3] Catalysis is central to unlocking the synthetic potential of this molecule, enabling selective transformations that are often challenging to achieve through classical methods.[2][3]

This guide provides an in-depth exploration of key catalytic reactions involving this compound. We will delve into detailed, field-proven protocols for its synthesis and subsequent catalytic transformations, focusing on cross-coupling reactions at the C-Cl bond and derivatization of the nitrile moiety. The causality behind experimental choices, troubleshooting, and mechanistic considerations will be discussed to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Synthesis of the Core Scaffold: this compound

The most common and efficient synthesis of the title compound involves a nucleophilic substitution of the corresponding benzyl chloride with a cyanide source. The protocol described is an adaptation of established methods for similar phenylacetonitriles.[4][5][6]

Synthetic Workflow Diagram

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product start1 3-Chloro-4-methoxybenzyl chloride reaction Nucleophilic Substitution (40-45°C, 6 hours) start1->reaction start2 Sodium Cyanide (NaCN) start2->reaction start3 Dimethyl Sulfoxide (DMSO) start3->reaction workup1 Quench with Water reaction->workup1 workup2 Extract with Ether workup1->workup2 workup3 Wash & Dry Organic Layer workup2->workup3 workup4 Evaporate Solvent workup3->workup4 product This compound (Crystalline Solid) workup4->product

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials:

  • 3-Chloro-4-methoxybenzyl chloride (1.0 equiv.)

  • Sodium cyanide (NaCN) (1.1 equiv.)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Heating mantle with temperature controller

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, thermometer, and an addition funnel. Charge the flask with sodium cyanide (1.1 equiv.) and anhydrous DMSO.

  • Caution: Sodium cyanide is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE) and have a cyanide antidote kit readily available. All glassware should be decontaminated with bleach solution after use.

  • Addition of Starting Material: Dissolve 3-Chloro-4-methoxybenzyl chloride (1.0 equiv.) in a minimal amount of anhydrous DMSO and charge it into the addition funnel.

  • Reaction Execution: Begin stirring the NaCN/DMSO slurry and heat the mixture to 40°C. Add the benzyl chloride solution dropwise from the addition funnel over 40-45 minutes, ensuring the internal temperature does not exceed 45°C.[4]

  • After the addition is complete, stir the reaction mixture at 40-45°C for 6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water (approx. 4 volumes relative to DMSO). An oil will typically separate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.[4]

  • Washing: Combine the organic extracts and wash them sequentially with 1 M HCl (x2) and water (x2) to remove any remaining DMSO and unreacted cyanide.

  • Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, often a crystalline solid, can be purified further by recrystallization (e.g., from an ethanol/water mixture) if necessary. The melting point of the pure compound is reported to be in the range of 54-56°C.[4]

Catalytic Cross-Coupling at the Aryl-Chloride Bond

The chloro group on the aromatic ring serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[7] While aryl bromides are often more reactive, modern catalyst systems have made the coupling of electron-rich aryl chlorides like this compound highly efficient.[8]

Mechanistic Overview: The Palladium Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Catalytic_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)XL2 Ar-Pd(II)(Cl)L₂ (Ar = 2-CNCH₂-5-Cl-4-MeO-Ph) OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal ArPd(II)R'L2 Ar-Pd(II)(R')L₂ Transmetal->ArPd(II)R'L2 RedElim Reductive Elimination ArPd(II)R'L2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration ArR Ar-R' (Coupled Product) RedElim->ArR ArCl Ar-Cl (Substrate) ArCl->OxAdd R'M R'-M (Coupling Partner) R'M->Transmetal

Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.

Causality and Considerations:

  • Oxidative Addition: This is often the rate-limiting step for aryl chlorides. The electron-donating methoxy group on our substrate can make this step more challenging compared to electron-deficient systems.[8] Therefore, the use of electron-rich, sterically hindered phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) is critical to facilitate the addition of the Pd(0) catalyst to the C-Cl bond.[8]

  • Transmetalation: The coupling partner (e.g., a boronic acid in Suzuki coupling) transfers its organic group to the palladium center. The choice of base is crucial here to activate the coupling partner.[8]

  • Reductive Elimination: The two organic fragments couple and are released from the palladium center, regenerating the active Pd(0) catalyst.

Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for coupling this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%)

  • SPhos or XPhos ligand (2-6 mol%)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.)

  • Toluene or Dioxane, anhydrous

  • Water (degassed)

Procedure:

  • Setup: To a flame-dried Schlenk tube or vial, add the palladium precatalyst, the phosphine ligand, the base, this compound, and the arylboronic acid under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) and a small amount of degassed water (often beneficial in Suzuki couplings) via syringe.

  • Reaction: Seal the vessel and heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[8]

Data and Troubleshooting

Table 1: Typical Conditions and Troubleshooting for Cross-Coupling Reactions

ParameterTypical Starting ConditionsPotential IssueTroubleshooting Steps
Catalyst Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Low or no product yieldEnsure catalyst quality; use air-stable precatalysts.[8]
Ligand SPhos, XPhos, P(t-Bu)₃ (1:2 Pd:Ligand)Inefficient oxidative additionIncrease ligand steric bulk and electron-donating ability.[8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.)Poor transmetalationScreen different bases; ensure base is finely powdered.
Solvent Toluene, Dioxane, THFStarting material/product decompositionLower the reaction temperature; monitor reaction time carefully.[8]
Side Reaction Hydrodehalogenation (Ar-H formation)Presence of protic sources (water)Use anhydrous solvents and reagents; ensure inert atmosphere.[8]

Catalytic Transformations of the Nitrile Group

The nitrile functionality is a versatile handle for conversion into other important functional groups, most notably primary amines through catalytic hydrogenation.

Catalytic Hydrogenation to a Primary Amine

The reduction of the nitrile to 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine provides a key intermediate for further elaboration in drug discovery programs. This transformation is typically achieved using heterogeneous catalysts.

Protocol: Raney Nickel Hydrogenation

Materials:

  • This compound (1.0 equiv.)

  • Raney Nickel (approx. 10-20 wt% slurry in water)

  • Methanol or Ethanol, saturated with ammonia

  • Hydrogen gas (H₂)

Equipment:

  • Parr hydrogenator or a similar high-pressure reactor

  • Filtration setup with Celite®

Procedure:

  • Setup: Carefully wash the Raney Nickel catalyst with water and then with the reaction solvent (ammoniacal methanol) to remove residual water.

  • Rationale: The use of an ammoniacal solvent is crucial. It prevents the formation of secondary and tertiary amine byproducts by inhibiting the intermediate imine from reacting with the product primary amine.

  • Reaction: In a high-pressure reactor, charge the this compound, the washed Raney Nickel catalyst, and the ammoniacal methanol.

  • Seal the reactor, purge several times with nitrogen, and then with hydrogen gas.

  • Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to 40-60°C with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Work-up: After completion, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney Nickel catalyst. Caution: Do not allow the catalyst cake to dry in the air as it can ignite. Keep it wet with solvent at all times.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can be purified by distillation or crystallization of a salt (e.g., hydrochloride).

Other Catalytic Conversions

While hydrogenation is the most common transformation, the nitrile group can participate in other catalytic reactions:

  • Cyclizations: Arylacetonitriles can undergo cyclization reactions with various partners. For instance, they react with isothiocyanates and ethyl 2-chloro-2-oxoacetate in one-pot reactions to form biologically active 2-alkylidenethiazolidine-4,5-diones.[9]

  • Photocatalytic Decyanation: Modern photocatalytic methods allow for the hydrodecyanation of arylacetonitriles. This reaction proceeds via radical intermediates generated by a photocatalyst (e.g., 4CzIPN) and a boryl radical source, offering a unique C-C bond cleavage strategy.[10]

Conclusion

This compound is a privileged scaffold whose synthetic utility is maximized through the strategic application of catalysis. Transition-metal-catalyzed cross-coupling reactions provide a powerful avenue for constructing complex biaryl and related structures, while catalytic hydrogenation of the nitrile group offers direct access to valuable primary amine intermediates. Understanding the principles behind catalyst selection, reaction conditions, and potential side reactions is paramount for successfully employing this versatile building block in research and development. The protocols and insights provided herein serve as a robust foundation for scientists aiming to leverage the full potential of this important chemical intermediate.

References

  • Synthesis of 3-chloro-4-methoxy-phenylacetonitrile. PrepChem.com. [Link]
  • Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation.
  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]
  • Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. National Institutes of Health (PMC). [Link]
  • 2-Chloro-N-(4-methoxyphenyl)benzamide.
  • Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Deriv
  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids C
  • Green chemistry concept: Applications of catalysis in pharmacuetical industry.
  • 10th Anniversary of Catalysts: Recent Advances in the Use of Catalysts for Pharmaceuticals. MDPI. [Link]

Sources

Application Notes & Protocols: Strategic Use of Protecting Groups in the Synthesis and Modification of (2-Chloro-4-methoxyphenyl)acetonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Chloro-4-methoxyphenyl)acetonitrile is a valuable substituted aromatic building block in medicinal chemistry and materials science. Its utility stems from the versatile reactivity of its constituent functional groups: the nitrile, the electron-rich aromatic ring, and the methoxy ether. However, harnessing this molecule's full synthetic potential in multi-step sequences requires a nuanced understanding of chemoselectivity. Unwanted side reactions at one functional group can derail a synthesis while another part of the molecule is being modified.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of protecting group strategies pertinent to the this compound scaffold. Rather than presenting a rigid set of rules, we will explore the causality behind experimental choices, focusing on two key areas:

  • Managing the Reactivity of the Nitrile Moiety: We will discuss the inherent reactivity of the nitrile group and present strategies for its preservation or controlled transformation.

  • Protecting the Phenolic Hydroxyl: A common and often more versatile synthetic approach involves starting with the analogous phenol, (2-Chloro-4-hydroxyphenyl)acetonitrile. We will provide detailed protocols for the protection and deprotection of this critical hydroxyl group, enabling a wider range of subsequent chemical modifications before its optional conversion to the methoxy ether.

By understanding these strategies, researchers can design more robust, efficient, and predictable synthetic routes, accelerating discovery and development programs.

Part 1: Managing the Reactivity of the Nitrile Group

The nitrile group is a robust and versatile functional group, often considered a linchpin in synthetic strategy. It is relatively stable but can be transformed under specific conditions into other valuable functionalities, such as carboxylic acids, primary amines, or aldehydes.[1][2] "Protection" of the nitrile often translates to a strategy of avoidance—understanding the conditions that preserve it versus those that will convert it.

The primary transformations of concern are hydrolysis and reduction.

  • Hydrolysis: Under either strong acidic or basic aqueous conditions, particularly with heating, the nitrile group will hydrolyze.[3][4][5] This reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions, but typically continues to the carboxylic acid (in acid) or carboxylate salt (in base).[3][6]

  • Reduction: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine.[1][2] Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can arrest the reduction at the imine stage, which upon aqueous workup hydrolyzes to an aldehyde.[2] Catalytic hydrogenation is also a common method for reduction to the primary amine, though it can sometimes lead to secondary amine by-products.[7][8][9]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} केंद Caption: Key transformations of the nitrile functional group.

Table 1: Reagent and Condition Compatibility for the Nitrile Group
Objective Compatible Reagents & Conditions Incompatible Reagents & Conditions (Will Transform Nitrile)
Preserve Nitrile Most oxidations (PCC, KMnO₄ on alkyl chains), Grignard reactions (at low temp), Wittig reactions, standard acylations, alkylations, Suzuki/Heck couplings, silyl ether protection/deprotection (TBAF), THP protection/deprotection, PMB deprotection (DDQ).Strong aqueous acid (HCl, H₂SO₄) + heat.[6]
Strong aqueous base (NaOH, KOH) + heat.[6]
Strong reducing agents (LiAlH₄, Raney Ni + H₂).[2][8]
Partial reducing agents (DIBAL-H).[2]
Hydrolyze to Carboxylic Acid N/AAqueous HCl or H₂SO₄, reflux.[5]
Aqueous NaOH or KOH, reflux, followed by acidic workup.[5]
Reduce to Primary Amine N/A1. LiAlH₄ in THF or Et₂O; 2. H₂O workup.[2]
H₂ (high pressure), Raney Ni or Pd/C catalyst.[8]
BH₃•THF or BH₃•SMe₂.[8]
Protocol 1A: Hydrolysis of this compound to Carboxylic Acid

This protocol describes the conversion of the nitrile to the corresponding phenylacetic acid derivative under acidic conditions.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Water (deionized)

  • Ice

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq), glacial acetic acid (5 vol), and a 1:1 mixture of concentrated H₂SO₄ and water (5 vol).

  • Heat the mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and then pour it carefully over a beaker of crushed ice.

  • A precipitate of the carboxylic acid product should form. If not, or to maximize recovery, extract the aqueous mixture with ethyl acetate (3 x 10 vol).

  • Combine the organic extracts and wash cautiously with saturated NaHCO₃ solution to remove residual acid.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (2-Chloro-4-methoxyphenyl)acetic acid.

Part 2: Protecting Group Strategies for the Phenolic Moiety

Synthesizing analogs from (2-Chloro-4-hydroxyphenyl)acetonitrile offers significant advantages. The phenolic hydroxyl is acidic and nucleophilic, enabling a host of reactions but also interfering with many others (e.g., Grignard additions, base-catalyzed reactions). Protecting this group is therefore a cornerstone of synthetic design. We will detail three robust and orthogonal strategies.

Strategy 2.1: Silyl Ether Protection (TBDMS)

The tert-butyldimethylsilyl (TBDMS or TBS) group is a workhorse for protecting alcohols and phenols. It is introduced under mild basic conditions and is stable to a wide array of non-acidic and non-fluoride-containing reagents. Its key advantage is its facile and highly selective cleavage with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[10][11] Phenolic TBDMS ethers are significantly more labile to cleavage than their aliphatic counterparts, allowing for selective deprotection in complex molecules.[12][13]

dot graph TD { rankdir="LR"; graph [fontname="Helvetica"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} केंद Caption: TBDMS protection and deprotection scheme.

Materials:

  • (2-Chloro-4-hydroxyphenyl)acetonitrile

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Dissolve (2-Chloro-4-hydroxyphenyl)acetonitrile (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (5-10 vol) in a dry flask under an inert atmosphere (N₂ or Ar).

  • Add TBDMS-Cl (1.2 eq) portion-wise at room temperature.

  • Stir the mixture at room temperature for 2-4 hours. Monitor completion by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected compound.

Materials:

  • TBDMS-protected (2-Chloro-4-hydroxyphenyl)acetonitrile

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Water

Procedure:

  • Dissolve the TBDMS-protected starting material (1.0 eq) in THF (10 vol).

  • Add the 1.0 M TBAF solution in THF (1.2 eq) dropwise at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2 x 10 vol) and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the deprotected phenol.

Strategy 2.2: Acetal Protection (THP)

The tetrahydropyranyl (THP) group is another widely used protecting group for alcohols.[14] It forms a stable acetal that is resistant to strong bases, organometallic reagents, and nucleophiles.[14][15] Its primary liability is to acid, allowing for orthogonal removal in the presence of acid-stable groups like silyl ethers (under fluoride cleavage conditions).[14][16]

dot graph TD { rankdir="LR"; graph [fontname="Helvetica"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} केंद Caption: THP protection and deprotection scheme.

Materials:

  • (2-Chloro-4-hydroxyphenyl)acetonitrile

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the phenolic starting material (1.0 eq) in anhydrous DCM (10 vol) under an inert atmosphere.

  • Add DHP (1.5 eq), followed by a catalytic amount of PPTS (0.05 eq).

  • Stir the solution at room temperature for 2-6 hours until TLC analysis indicates full consumption of the starting material.

  • Quench the reaction by adding a small amount of saturated NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash chromatography to obtain the THP ether.

Materials:

  • THP-protected (2-Chloro-4-hydroxyphenyl)acetonitrile

  • Ethanol (EtOH) or a mixture of Acetic Acid/THF/Water

  • Pyridinium p-toluenesulfonate (PPTS)

Procedure:

  • Dissolve the THP-protected compound (1.0 eq) in ethanol (10 vol).

  • Add a catalytic amount of PPTS (0.1 eq).

  • Heat the mixture to 50-60 °C and stir for 2-4 hours.[14] Alternatively, stir in a 3:1:1 mixture of AcOH:THF:H₂O at room temperature.[14]

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the phenol.

Strategy 2.3: Benzyl Ether Protection (PMB)

The p-methoxybenzyl (PMB) ether is a robust protecting group, stable to both acidic and basic conditions, as well as many organometallic reagents. Its key feature is its susceptibility to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[11][17] This provides a powerful orthogonal deprotection pathway, leaving most other common protecting groups untouched.

dot graph TD { rankdir="LR"; graph [fontname="Helvetica"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} केंद Caption: PMB protection and deprotection scheme.

Materials:

  • (2-Chloro-4-hydroxyphenyl)acetonitrile

  • p-Methoxybenzyl chloride (PMB-Cl)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone or DMF

Procedure:

  • Combine the phenol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in a flask with acetone (15 vol).

  • Add PMB-Cl (1.1 eq) and heat the suspension to reflux for 4-8 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate in vacuo.

  • Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the desired PMB ether.

Materials:

  • PMB-protected (2-Chloro-4-hydroxyphenyl)acetonitrile

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water (or a phosphate buffer, pH 7)

Procedure:

  • Dissolve the PMB ether (1.0 eq) in a 10:1 mixture of DCM and water (20 vol).

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (1.2-1.5 eq) portion-wise. The solution will typically turn dark.

  • Stir at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Quench the reaction with saturated NaHCO₃ solution and stir until the color fades.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by flash chromatography to isolate the free phenol.

Part 3: Integrated Synthetic Application

To illustrate the power of these strategies, consider a synthetic route where an additional functional group, incompatible with a free phenol, must be introduced.

Objective: Synthesize (2-Chloro-4-methoxy-3-(prop-2-yn-1-yl)phenyl)acetonitrile from (2-Chloro-4-hydroxyphenyl)acetonitrile.

This synthesis requires three distinct steps on the aromatic core: protection of the phenol, electrophilic substitution on the ring, and methylation of the phenol. The chosen order and protecting group are critical for success.

dot graph LR { node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} केंद Caption: Synthetic workflow demonstrating orthogonal protecting group strategy.

Synthetic Rationale:

  • Protection: The acidic phenol proton would interfere with the strongly basic conditions required for lithiation. Therefore, the phenol is first protected as a TBDMS ether (Protocol 2.1A). This group is stable to organolithium reagents.

  • C-Alkylation: The TBDMS-protected intermediate is treated with n-butyllithium, which selectively deprotonates the most acidic aromatic proton at the C3 position (ortho to both the chloro and silyloxy groups). Quenching with propargyl bromide installs the alkyne side chain.

  • Deprotection: The TBDMS group is selectively removed with TBAF (Protocol 2.1B), regenerating the free phenol without affecting the newly installed alkyne or the nitrile.

  • Methylation: Finally, the free phenol is converted to the target methoxy ether via a standard Williamson ether synthesis using methyl iodide and a mild base like K₂CO₃.

This sequence demonstrates how a carefully chosen protecting group enables a series of transformations that would be impossible on the unprotected starting material, showcasing the principles of modern synthetic design.

Conclusion

Effective synthesis involving the this compound scaffold relies on a deep understanding of the reactivity of its functional groups. While direct protection of the nitrile is uncommon, a thorough knowledge of its stability profile allows for its preservation during a wide range of synthetic operations. The most powerful strategies often emerge from using the corresponding phenol as a precursor. By employing robust and orthogonal protecting groups such as TBDMS ethers, THP acetals, and PMB ethers, chemists can unmask the full synthetic potential of this valuable building block, enabling the construction of complex and novel molecules for a variety of applications.

References

  • Ramasamy, K., Bandaru, R., & Averett, D. (1999). A Simple and Convenient Method for the Deprotection of Tetrahydropyranyl Ether Using Iodine in Methanol.
  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038-6039. [Link]
  • Pottel, J., et al. (2013). Taming of a Superbase for Selective Phenol Desilylation and Natural Product Isolation. The Journal of Organic Chemistry, 78(13), 6666-6674. [Link]
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Organic Chemistry Portal. (n.d.). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols.
  • Prakash, G. K. S., et al. (2018). KHF₂, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 59(1), 80-84.
  • Reddy, B. M., et al. (2014). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Advances, 4(31), 16183-16188. [Link]
  • Gelest. (n.d.). Deprotection of Silyl Ethers. Technical Library. [Link]
  • Wikipedia. (n.d.). Protecting group. [Link]
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
  • ResearchGate. (2001).
  • LibreTexts Chemistry. (2021). 20.7: Chemistry of Nitriles. [Link]
  • LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. [Link]
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]
  • Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. [Link]
  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. [Link]
  • Klenke, B., & Gilbert, I. H. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. The Journal of Organic Chemistry, 66(7), 2480-2483. [Link]
  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for removing impurities from reactions involving (2-Chloro-4-methoxyphenyl)acetonitrile. The following information is curated from established synthetic methodologies and purification principles to ensure scientific integrity and practical applicability in your laboratory work.

Introduction: The Challenge of Purity

This compound is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. This guide will address common purification challenges, providing both the "how" and the "why" behind each step to empower you with a robust understanding of the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

Common Impurities and Their Origins

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: The impurity profile of your product is largely dependent on the synthetic route employed. A prevalent method for synthesizing aryl nitriles is the Sandmeyer reaction, which involves the diazotization of an aniline followed by cyanation. Another common route is the nucleophilic substitution of a benzyl halide with a cyanide salt.

Based on these methods, the most probable impurities are:

  • Unreacted Starting Materials:

    • 2-Chloro-4-methoxyaniline (if using the Sandmeyer route).

    • 2-Chloro-4-methoxybenzyl chloride or bromide (if using the benzyl halide route).

  • Side-Reaction Products:

    • 2-Chloro-4-methoxybenzyl alcohol: This is a very common byproduct resulting from the hydrolysis of the benzyl halide starting material, especially if there is moisture in the reaction.[1]

    • (2-Chloro-4-methoxyphenyl)isocyanide: The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom. While reaction conditions are typically optimized to favor nitrile formation, isocyanide formation can still occur as a minor byproduct.

    • Phenolic Compounds: In the Sandmeyer reaction, the diazonium salt can react with water to form the corresponding phenol.

    • Biaryl Impurities: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl compounds.[2]

  • Solvent and Reagent Residues: Residual solvents (e.g., DMSO, acetone) and inorganic salts (e.g., sodium cyanide, copper salts) from the workup.

Q2: My crude product is a dark oil or discolored solid. What is the likely cause?

A2: Discoloration in the crude product is often indicative of polymeric or highly conjugated byproducts. These can arise from several sources:

  • Side reactions at elevated temperatures: Phenylacetonitriles can be susceptible to polymerization or decomposition at high temperatures, especially in the presence of acid or base.

  • Azo-coupling byproducts: In the Sandmeyer reaction, the diazonium salt can couple with activated aromatic rings to form colored azo compounds.

  • Oxidation: The starting materials or product may be sensitive to air oxidation, leading to colored impurities.

Troubleshooting Tip: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and that the temperature is carefully controlled. During workup, minimize the exposure of the product to strong acids or bases for extended periods.

Purification Protocols: A Step-by-Step Guide

This section provides detailed protocols for the most effective methods to purify this compound. The choice of method will depend on the nature and quantity of the impurities present.

Aqueous Workup: The First Line of Defense

An initial aqueous workup is crucial for removing inorganic salts, water-soluble starting materials, and byproducts.

Protocol:

  • Quenching the Reaction: After the reaction is complete, cool the mixture to room temperature. If the reaction was performed in a water-miscible solvent like DMSO, carefully pour the reaction mixture into a larger volume of cold water.[3]

  • Extraction: Extract the aqueous mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Perform at least three extractions to ensure complete recovery of the product.

  • Washing: Combine the organic extracts and wash sequentially with:

    • Dilute Hydrochloric Acid (e.g., 1M HCl): This will remove any basic impurities, such as unreacted 2-chloro-4-methoxyaniline.[3]

    • Water: To remove any remaining acid and water-soluble salts.[3]

    • Saturated Sodium Bicarbonate Solution: To neutralize any remaining acid.

    • Brine (Saturated NaCl solution): To aid in the separation of the organic and aqueous layers and to remove the bulk of the dissolved water from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Causality: The different aqueous washes are designed to selectively remove specific types of impurities based on their acid-base properties and solubility. The final product, being insoluble in water, will remain in the organic layer.[4]

Recrystallization: For Crystalline Solids

This compound is a solid at room temperature (melting point: 42-44°C), making recrystallization an excellent purification technique. The key is to find a suitable solvent or solvent system.

Finding the Right Solvent:

An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures.

Recommended Solvent Systems:

  • Ethanol/Water: Ethanol is a good starting point as it is a polar protic solvent that can dissolve many organic compounds when hot. The addition of water as an anti-solvent can then induce crystallization upon cooling.

  • Isopropanol: Similar to ethanol, isopropanol can be an effective recrystallization solvent.

  • Hexanes/Ethyl Acetate: For less polar impurities, a non-polar solvent like hexanes can be used, with a small amount of a more polar solvent like ethyl acetate to aid in dissolution at higher temperatures.

Protocol for Two-Solvent Recrystallization (Ethanol/Water):

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Inducing Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Diagram: Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Crude Solid B Add Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C D Add Anti-Solvent to Cloud Point C->D E Slow Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H

Caption: Workflow for two-solvent recrystallization.

Column Chromatography: For Oily Products or Difficult Separations

If the product is an oil or if recrystallization fails to remove impurities with similar solubility, column chromatography is the method of choice.

Protocol for Flash Column Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.

    • Starting Point: Begin with a low polarity eluent, such as 5% ethyl acetate in hexanes.

    • TLC Analysis: Use Thin Layer Chromatography (TLC) to determine the optimal eluent composition. The desired product should have an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Run the eluent through the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: Logic for Eluent Selection in Chromatography

G cluster_TLC TLC Analysis cluster_Decision Decision Making cluster_Action Action A Spot crude mixture on TLC plate B Develop plate in eluent A->B C Visualize spots (UV light) B->C D Rf of product ≈ 0.3? C->D E Proceed with column chromatography D->E Yes F Increase eluent polarity (more ethyl acetate) D->F No (Rf too low) G Decrease eluent polarity (less ethyl acetate) D->G No (Rf too high)

Caption: Decision tree for chromatography eluent selection.

Vacuum Distillation: For Thermally Stable Liquids/Low Melting Solids

Given the boiling point of this compound is approximately 301°C at atmospheric pressure, vacuum distillation is a viable option for purification, especially on a larger scale. This technique is particularly effective at removing non-volatile impurities.

Protocol for Vacuum Distillation:

  • Setup: Assemble a vacuum distillation apparatus. It is crucial to use a well-sealed system and a vacuum pump capable of reaching low pressures.

  • Heating: Heat the crude product in the distillation flask using a heating mantle. Use a magnetic stirrer to ensure smooth boiling.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than at atmospheric pressure.

  • Monitoring: Monitor the temperature and pressure throughout the distillation to ensure a clean separation.

Caution: Ensure the compound is thermally stable at the distillation temperature to avoid decomposition.

Summary of Purification Techniques

TechniqueBest ForKey Considerations
Aqueous Workup Initial removal of salts and water-soluble impurities.Essential first step for most syntheses.
Recrystallization Purifying crystalline solids.Requires finding a suitable solvent system.
Column Chromatography Purifying oils or separating mixtures with similar polarities.Requires optimization of the mobile phase.
Vacuum Distillation Purifying thermally stable liquids or low-melting solids on a larger scale.Requires a good vacuum and careful temperature control.

Final Recommendations

For optimal purity of this compound, a multi-step purification strategy is often the most effective. A typical sequence would be:

  • Aqueous Workup: To remove the bulk of inorganic and water-soluble impurities.

  • Recrystallization or Column Chromatography: To remove organic byproducts and unreacted starting materials. The choice between these two will depend on the physical state of your crude product and the nature of the impurities.

By understanding the potential impurities and applying the appropriate purification techniques, you can ensure a high-quality product for your subsequent research and development activities.

References

  • PrepChem. Synthesis of 3-chloro-4-methoxy-phenylacetonitrile.
  • Google Patents. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • Wikipedia. Sandmeyer reaction.
  • ACS Publications. Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation.
  • Wikipedia. Williamson ether synthesis.
  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation).
  • PrepChem. Preparation of 4-methoxyphenylacetonitrile.
  • J&K Scientific LLC. Williamson Ether Synthesis.
  • ResearchGate. Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile.
  • University of Colorado Boulder. Recrystallization.
  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl.
  • Reddit. Recrystallization with two solvents.
  • YouTube. How to Carry Out a Recrystallization.
  • Organic Syntheses. 2-PHENYLBUTYRONITRILE.
  • National Institutes of Health. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer.
  • ResearchGate. α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols.
  • Google Patents. EP0518412A1 - Process for the alpha-chlorination of phenylacetonitriles.
  • National Institutes of Health. Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction.
  • National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review.
  • ResearchGate. Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles.
  • PubChem. 2-Chloro-4-methoxyaniline.

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Technical Support Center: Synthesis of (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of (2-Chloro-4-methoxyphenyl)acetonitrile. This guide is designed for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. As a key intermediate in various synthetic pathways, the purity of this compound is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and impurities encountered during its synthesis. The guidance herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Two primary synthetic routes are commonly employed for the preparation of this compound:

  • Nucleophilic Substitution: The reaction of 2-chloro-4-methoxybenzyl chloride with a cyanide salt (e.g., sodium cyanide).

  • Sandmeyer Reaction: The diazotization of 2-chloro-4-methoxyaniline followed by a copper(I) cyanide-mediated cyanation.

This guide will address potential issues in both pathways, providing a structured, question-and-answer-based approach to troubleshooting.

Troubleshooting and FAQs

Route 1: Nucleophilic Substitution from 2-Chloro-4-methoxybenzyl Chloride

This route involves the SN2 reaction of 2-chloro-4-methoxybenzyl chloride with a cyanide source. While seemingly straightforward, several side reactions can diminish the yield and purity of the desired product.

A1: The presence of 2-chloro-4-methoxybenzyl alcohol is a strong indicator of hydrolysis of the starting material, 2-chloro-4-methoxybenzyl chloride. This is a common side reaction, especially if there is water in the reaction mixture. Benzyl halides are susceptible to hydrolysis, which can be accelerated by the basicity of the cyanide salt.[1][2]

Causality: The hydroxide ions, formed from the reaction of the cyanide salt with water, can act as competing nucleophiles, attacking the electrophilic benzylic carbon.

Preventative Measures & Troubleshooting:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Drying the solvent (e.g., acetone or DMSO) over molecular sieves or another appropriate drying agent is crucial.[1]

  • High-Quality Reagents: Use freshly opened or properly stored anhydrous sodium cyanide.

  • Solvent Choice: Polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO) are preferred as they solubilize the cyanide salt without participating in the reaction.[3]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting material before significant hydrolysis occurs.

A2: This spectroscopic evidence strongly suggests the formation of 2-chloro-4-methoxyphenyl isocyanide (also known as the isonitrile). The cyanide ion is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom. While attack from the carbon is thermodynamically favored, attack from the nitrogen leads to the isonitrile byproduct.[2]

Causality: The formation of the isonitrile is influenced by the cation of the cyanide salt and the solvent. Covalent metal cyanides (e.g., silver cyanide) favor isonitrile formation, while ionic cyanides like NaCN or KCN in polar aprotic solvents favor the nitrile.

Troubleshooting Protocol:

  • Confirm the Impurity: The isonitrile has a characteristic strong, sharp absorption in the IR spectrum at a lower frequency than the nitrile (typically ~2250 cm⁻¹). In the ¹H NMR, the benzylic protons adjacent to the isocyanide group will have a slightly different chemical shift compared to the nitrile.

  • Purification: Isocyanides can often be removed by careful column chromatography. Alternatively, a wash with warm dilute sulfuric acid can sometimes hydrolyze the isonitrile without significantly affecting the nitrile.[2]

  • Prevention:

    • Use highly ionic cyanide sources like NaCN or KCN.

    • Employ polar aprotic solvents (acetone, DMSO) to ensure the cyanide ion is "naked" and more reactive at the carbon end.

    • The addition of a catalytic amount of sodium or potassium iodide can enhance the reaction rate of the desired substitution, potentially minimizing the formation of the isonitrile.[1]

Route 2: Sandmeyer Reaction from 2-Chloro-4-methoxyaniline

The Sandmeyer reaction is a powerful method for introducing a cyano group onto an aromatic ring. However, it involves a reactive diazonium salt intermediate, which can lead to several side products.

A3: Low yields and the formation of tarry byproducts in a Sandmeyer reaction often point to issues with the diazotization step or the decomposition of the diazonium salt .

Causality & Troubleshooting:

  • Incomplete Diazotization: Ensure the complete conversion of the starting aniline to the diazonium salt. This requires careful control of temperature (typically 0-5 °C) and the slow, dropwise addition of sodium nitrite solution to the acidic solution of the aniline.

  • Premature Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable. The temperature of the diazotization and the subsequent cyanation reaction must be strictly controlled. Allowing the temperature to rise can lead to the decomposition of the diazonium salt, forming phenolic impurities and other colored byproducts.

  • pH Control: Maintain a strongly acidic medium during diazotization to prevent the coupling of the diazonium salt with unreacted aniline, which can form highly colored azo compounds.

Experimental Protocol for Diazotization:

  • Dissolve 2-chloro-4-methoxyaniline in an aqueous solution of a non-nucleophilic acid (e.g., HCl or H₂SO₄).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

  • After the addition is complete, stir for an additional 15-20 minutes at 0-5 °C.

  • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A slight excess is desirable.

A4: The formation of a biaryl impurity, in this case, likely 2,2'-dichloro-4,4'-dimethoxy-1,1'-biphenyl , is a known side reaction in the Sandmeyer reaction.[4][5]

Causality: The Sandmeyer reaction proceeds via a radical mechanism. The aryl radical intermediate can dimerize before it is trapped by the cyanide nucleophile, leading to the formation of a biaryl byproduct.

Minimizing Dimer Formation:

  • Efficient Cyanation: Ensure that the copper(I) cyanide solution is active and readily available to trap the aryl radical as it is formed. The diazonium salt solution should be added slowly to the well-stirred, pre-heated (if necessary) copper(I) cyanide solution.

  • Concentration: Running the reaction at a higher dilution may slightly disfavor the bimolecular dimerization reaction.

  • Purity of Copper(I) Cyanide: Use high-purity CuCN. Old or oxidized CuCN may be less effective.

Data Presentation and Characterization

Accurate identification of the product and any impurities is critical. Below is a summary of the expected physicochemical and spectroscopic data.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₉H₈ClNO181.6242-44White to dark brown powder
2-Chloro-4-methoxybenzyl alcoholC₈H₉ClO₂172.6155-58White solid
2-Chloro-4-methoxyphenyl isocyanideC₉H₈ClNO181.62N/AOil/Low melting solid
2,2'-Dichloro-4,4'-dimethoxy-1,1'-biphenylC₁₄H₁₂Cl₂O₂299.15148-150Crystalline solid

Table 2: Key Spectroscopic Data for Identification

Compound¹H NMR (Benzylic CH₂)¹³C NMR (CN/NC)IR (cm⁻¹)
This compound~3.8 ppm (s, 2H)~117 ppm~2250 (C≡N stretch)
2-Chloro-4-methoxybenzyl alcohol~4.6 ppm (s, 2H)N/A~3300 (O-H stretch)
2-Chloro-4-methoxyphenyl isocyanide~3.7 ppm (s, 2H)~160 ppm~2145 (N≡C stretch)
2,2'-Dichloro-4,4'-dimethoxy-1,1'-biphenylN/AN/AN/A

Note: The exact chemical shifts may vary depending on the solvent and instrument.

Experimental Protocols & Workflows

Protocol 1: Synthesis via Nucleophilic Substitution

This protocol is adapted from the synthesis of a closely related isomer, 3-chloro-4-methoxy-phenylacetonitrile.[3]

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve sodium cyanide (1.2 eq.) in anhydrous DMSO.

  • Slowly add a solution of 2-chloro-4-methoxybenzyl chloride (1.0 eq.) in anhydrous DMSO to the cyanide solution at room temperature.

  • Heat the reaction mixture to 40-45 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into a large volume of cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Diagrams

Workflow for Troubleshooting Impurities in Nucleophilic Substitution

G start Analyze Crude Product (NMR, IR, TLC) check_impurity Unexpected Impurity Detected? start->check_impurity impurity_A Impurity A: 2-Chloro-4-methoxybenzyl alcohol check_impurity->impurity_A Yes (IR ~3300 cm⁻¹) impurity_B Impurity B: 2-Chloro-4-methoxyphenyl isocyanide check_impurity->impurity_B Yes (IR ~2145 cm⁻¹) end Pure Product check_impurity->end No cause_A Cause: Hydrolysis (Water in reaction) impurity_A->cause_A cause_B Cause: Ambident Nucleophile Attack impurity_B->cause_B solution_A Solution: - Use anhydrous solvent/reagents - Dry glassware thoroughly cause_A->solution_A solution_B Solution: - Use NaCN/KCN - Polar aprotic solvent - Add catalytic NaI cause_B->solution_B solution_A->end solution_B->end

Caption: Troubleshooting workflow for identifying and mitigating common side products.

Mechanism of Side Product Formation in Sandmeyer Reaction

G diazonium Ar-N₂⁺ (2-Chloro-4-methoxyphenyl diazonium) radical Ar• (Aryl Radical) diazonium->radical Cu(I) e⁻ transfer - N₂ phenol Ar-OH (Phenolic Impurity) diazonium->phenol + H₂O (Decomposition) product This compound radical->product + Cu(II)CN dimer Ar-Ar (Biaryl Dimer) radical->dimer + Ar•

Caption: Key reaction pathways leading to the desired product and common impurities.

References

  • This cit
  • Wikipedia. Sandmeyer reaction. [Link][4]
  • This cit
  • This cit
  • PrepChem. Synthesis of 3-chloro-4-methoxy-phenylacetonitrile. [Link][3]
  • L.S.College, Muzaffarpur. Sandmeyer reaction. (2022-01-21). [Link][5]
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Organic Syntheses Procedure. p-METHOXYPHENYLACETONITRILE. [Link][1]
  • This cit
  • This cit
  • This cit
  • Organic Syntheses Procedure. Benzyl Cyanide. [Link][2]

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Technical Support Center: Synthesis of (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Chloro-4-methoxyphenyl)acetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this key chemical intermediate. As a versatile building block, its successful synthesis is often a critical first step in multi-step synthetic campaigns.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. My goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to not only execute the synthesis but also to intelligently troubleshoot and optimize the reaction conditions for your specific laboratory context.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound can be approached via several established methods in organic chemistry. The two most common and practical routes, which will be the focus of this guide, are:

  • Nucleophilic Substitution: This is a direct and often high-yielding approach involving the reaction of the corresponding benzyl halide, 2-chloro-4-methoxybenzyl chloride, with a cyanide salt. This is a classic SN2 reaction.

  • Sandmeyer Reaction: This powerful transformation allows for the conversion of an aromatic amine, 2-chloro-4-methoxyaniline, into the target nitrile via a diazonium salt intermediate.[1] This method is invaluable when the aniline is a more accessible starting material than the benzyl halide.

Synthetic_Pathways cluster_0 Route 1: Nucleophilic Substitution cluster_1 Route 2: Sandmeyer Reaction start1 2-Chloro-4-methoxybenzyl chloride reagent1 + NaCN or KCN (Solvent: DMSO or Acetone) start1->reagent1 product This compound reagent1->product SN2 Reaction start2 2-Chloro-4-methoxyaniline diazotization + NaNO₂, HCl (0-5 °C) start2->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium cyanation + CuCN diazonium->cyanation cyanation->product Radical-Nucleophilic Aromatic Substitution

Caption: Primary synthetic routes to this compound.
Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route should I choose?

A1: The choice depends primarily on the availability and cost of the starting materials.

  • Choose Nucleophilic Substitution if: The corresponding benzyl chloride is readily available. This route is generally more direct, involves fewer steps, and can be higher yielding. However, benzyl halides can be lachrymatory and require careful handling.

  • Choose the Sandmeyer Reaction if: The corresponding aniline is your starting point. While it involves an additional step (diazotization), it is a robust and reliable method for installing a nitrile group on an aromatic ring where other methods might fail.[2][3]

FeatureNucleophilic SubstitutionSandmeyer Reaction
Starting Material 2-Chloro-4-methoxybenzyl chloride2-Chloro-4-methoxyaniline[4]
Key Reagents NaCN, KCNNaNO₂, HCl, CuCN
Number of Steps OneTwo (Diazotization + Cyanation)
Pros High yield, direct, simple procedure.Excellent for converting anilines, wide applicability.[1]
Cons Starting material can be a lachrymator; risk of isonitrile byproduct.Diazonium salts are unstable; requires careful temperature control.

Q2: What are the most critical safety precautions for these reactions?

A2: Both routes involve highly toxic reagents and require strict adherence to safety protocols.

  • Cyanide Salts (NaCN, KCN, CuCN): These are acutely toxic if ingested, inhaled, or absorbed through the skin. ALWAYS work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (consider double-gloving). Have a cyanide antidote kit available and ensure you are trained in its use. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite) before disposal according to your institution's guidelines.

  • Diazonium Salts: These intermediates are thermally unstable and can be explosive when isolated and dry. They should always be prepared and used in situ in a cold solution (typically 0–5 °C) without any attempt at isolation.

Q3: My reaction appears to have stalled (no further consumption of starting material by TLC). What should I do?

A3: First, confirm the stall by taking another TLC or GC-MS sample after another 30-60 minutes. If it is truly stalled:

  • Check Reagent Stoichiometry and Quality: Was the cyanide salt finely powdered and dry?[5] Was the sodium nitrite fresh? Old reagents can lead to incomplete reactions.

  • Temperature Control: For the Sandmeyer reaction, if the temperature rose significantly during diazotization, the diazonium salt may have decomposed. For the substitution reaction, gentle heating may be required to drive the reaction to completion.[6]

  • Catalyst/Reagent Activity: In the Sandmeyer reaction, the quality of the copper(I) cyanide is crucial. If it has oxidized to copper(II), its efficacy will be greatly reduced.

Q4: How do I best purify the final product?

A4: this compound is a crystalline solid at room temperature.[6] The primary purification strategy after aqueous workup and extraction will be recrystallization or column chromatography.

  • Recrystallization: A solvent screen (e.g., isopropanol, ethanol/water, heptane/ethyl acetate mixtures) should be performed on a small scale to find a suitable system where the product is soluble at high temperatures and insoluble at low temperatures.

  • Silica Gel Chromatography: This is effective for removing polar impurities and closely related side products. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Section 3: Detailed Experimental Protocols
Protocol A: Nucleophilic Substitution from 2-Chloro-4-methoxybenzyl Chloride

This protocol is adapted from established procedures for similar benzyl cyanations.[6] It relies on a polar aprotic solvent to facilitate the SN2 displacement of the chloride by the cyanide nucleophile.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser under a nitrogen atmosphere, add finely powdered sodium cyanide (1.2 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask (approx. 5 mL per gram of benzyl chloride). Begin vigorous stirring.

  • Substrate Addition: Dissolve 2-chloro-4-methoxybenzyl chloride (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the stirred suspension at room temperature. An initial exotherm may be observed. Maintain the temperature between 40-45 °C.[6]

  • Reaction Monitoring: Stir the reaction mixture at 40-45 °C for 4-6 hours.[6] Monitor the progress of the reaction by TLC (e.g., using 20% ethyl acetate in hexanes) until the starting benzyl chloride spot has disappeared.

  • Quenching and Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing cold water (approx. 4-5 times the volume of DMSO used). The crude product may precipitate as a solid.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., isopropanol) or by column chromatography on silica gel.

Protocol B: Sandmeyer Cyanation from 2-Chloro-4-methoxyaniline

This protocol involves two critical stages: the low-temperature formation of a diazonium salt, followed by its copper-catalyzed conversion to the nitrile.[1][7]

Step-by-Step Methodology:

  • Diazotization (Part 1): In a beaker, dissolve 2-chloro-4-methoxyaniline[4] (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization (Part 2): In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this NaNO₂ solution dropwise to the cold aniline solution, ensuring the temperature never exceeds 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper. Stir for an additional 15-20 minutes at 0-5 °C.

  • Copper Cyanide Preparation: In a separate large reaction flask, prepare a solution of copper(I) cyanide (1.3 eq) in a minimal amount of aqueous sodium cyanide. Warm the solution gently if needed to ensure dissolution, then cool it to room temperature.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from Step 2 to the copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Workup and Purification: Follow steps 5-9 from Protocol A for the workup, extraction, and purification of the final product.

Section 4: Troubleshooting Guide

Encountering issues during a synthesis is a common part of research. This section provides a logical framework for diagnosing and solving problems.

Troubleshooting_Flowchart cluster_sm Starting Material Issues cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_analysis Crude Mixture Analysis start Problem: Low Yield or No Product check_sm 1. Verify Starting Materials start->check_sm check_reagents 2. Check Reagent Quality (NaCN, NaNO₂, CuCN) start->check_reagents check_conditions 3. Review Reaction Conditions start->check_conditions analyze_crude 4. Analyze Crude Mixture (TLC, NMR, GC-MS) start->analyze_crude sm_purity Impure or Degraded? check_sm->sm_purity reagent_wet Cyanide wet? NaNO₂ old? check_reagents->reagent_wet temp_issue Incorrect Temperature? (Too high for diazotization, too low for substitution) check_conditions->temp_issue time_issue Insufficient Reaction Time? check_conditions->time_issue side_products Side Products Detected? analyze_crude->side_products sm_solution Solution: Re-purify or use fresh starting material. sm_purity->sm_solution reagent_solution Solution: Dry reagents. Use fresh NaNO₂. reagent_wet->reagent_solution cond_solution Solution: Optimize temperature and reaction time based on TLC. temp_issue->cond_solution time_issue->cond_solution hydrolysis Hydrolysis Product (Benzyl Alcohol)? side_products->hydrolysis Yes isonitrile Isonitrile Byproduct? side_products->isonitrile Yes phenol Phenol from Diazonium Decomposition? side_products->phenol Yes sol_hydrolysis Solution: Ensure anhydrous conditions. hydrolysis->sol_hydrolysis sol_isonitrile Solution: Use AgCN or change solvent system. isonitrile->sol_isonitrile sol_phenol Solution: Maintain T < 5°C during diazotization. phenol->sol_phenol

Caption: A logical flowchart for troubleshooting common synthesis problems.

Troubleshooting Table

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive reagents (e.g., wet NaCN, old NaNO₂).2. Incorrect temperature (diazonium salt decomposed if > 5°C; substitution too slow if too cold).3. Inefficient stirring in a heterogeneous mixture.1. Use freshly opened, finely powdered, and dry reagents.[8]2. Strictly maintain 0-5 °C for diazotization. For substitution, consider gentle warming (40-60 °C) while monitoring by TLC.[6]3. Use a mechanical stirrer for larger scale reactions to ensure good mixing.
Formation of Oily Product that Won't Crystallize Presence of significant impurities or side products.Purify via silica gel column chromatography before attempting recrystallization. Use GC-MS to identify impurities.
Side Product: Isocyanide Formation (in Substitution) The cyanide ion is an ambident nucleophile. Isocyanide formation is favored in certain solvents.While less common with NaCN/KCN, this can occur. Using anhydrous acetone as a solvent can decrease the formation of isonitriles.[8]
Side Product: Benzyl Alcohol (in Substitution) Presence of water in the reaction mixture leading to hydrolysis of the benzyl chloride.Ensure all glassware is oven-dried and use anhydrous solvents.[8]
Side Product: Phenol Formation (in Sandmeyer) Decomposition of the diazonium salt intermediate by reaction with water, which is favored at higher temperatures.This is a classic side reaction. The best prevention is to keep the diazotization and the initial stage of the Sandmeyer reaction strictly below 5 °C.
Difficult Workup (Emulsion during Extraction) High concentration of salts or presence of DMSO.Add brine to the aqueous layer to break the emulsion. If DMSO was used, ensure thorough washing with water and brine.
References
  • Khemnar, A. B., & Bhanage, B. M. (2014). Copper catalyzed nitrile synthesis from aryl halides using formamide as a nitrile source. RSC Advances, 4(24), 12537-12541. [Link]
  • You, J., & Verkade, J. G. (2003). A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides. Angewandte Chemie International Edition, 42(41), 5051-5053. [Link]
  • RSC Publishing. (2014). Copper catalyzed nitrile synthesis from aryl halides using formamide as a nitrile source. RSC Advances. [Link]
  • PrepChem. (n.d.). Preparation of 4-methoxyphenylacetonitrile.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation).
  • Zhang, L., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(40), 24963-24969. [Link]
  • Google Patents. (n.d.). Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.
  • Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl.
  • PrepChem. (n.d.). Synthesis of 3-chloro-4-methoxy-phenylacetonitrile.
  • Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 3133-3153. [Link]
  • ResearchGate. (n.d.). Precursors and products from the Sandmeyer reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates with (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Chloro-4-methoxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions involving this versatile intermediate. Our focus is on providing practical, field-proven insights to diagnose and resolve issues leading to low conversion rates, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

This guide is structured in a question-and-answer format to directly address the most pressing issues you may face. We will delve into three primary reaction types where this compound is a key starting material:

  • Hydrolysis to (2-Chloro-4-methoxyphenyl)acetic acid

  • α-Alkylation of the Acetonitrile

  • Reduction to 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine

Troubleshooting the Hydrolysis to (2-Chloro-4-methoxyphenyl)acetic acid

The conversion of the nitrile group to a carboxylic acid is a fundamental transformation. However, achieving high yields can be challenging due to the stability of the nitrile group.[1]

Question 1: My hydrolysis of this compound is incomplete, resulting in a low yield of the desired carboxylic acid. What are the likely causes and how can I improve the conversion?

Answer: Incomplete hydrolysis is the most common issue in this reaction. The nitrile group is relatively resistant to hydrolysis and typically requires forceful conditions, either acidic or basic, to proceed to the carboxylic acid.[2] Low conversion rates are often a result of insufficiently vigorous reaction conditions or premature termination of the reaction.

Causality and Expert Insights:

Under acidic conditions, the reaction proceeds via protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. This forms an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[2] In basic hydrolysis, the hydroxide ion directly attacks the nitrile carbon, also forming an amide intermediate that is subsequently hydrolyzed to a carboxylate salt.[2] The stability of the amide intermediate can sometimes lead to the reaction stalling at this stage if conditions are not optimal.

Troubleshooting Guide:

  • Increase Reaction Temperature and Time: Phenylacetonitriles often require elevated temperatures and prolonged reaction times for complete hydrolysis. Consider increasing the reflux temperature or extending the reaction time. Monitor the reaction progress by TLC or HPLC to determine the point of maximum conversion. A patent for the hydrolysis of a similar compound, p-methoxybenzyl cyanide, suggests temperatures in the range of 90-150°C.[1]

  • Optimize Acid/Base Concentration: The concentration of the acid or base is critical. For acidic hydrolysis, concentrated sulfuric acid (e.g., 50-70%) is often more effective than dilute acids.[3] For basic hydrolysis, a higher concentration of NaOH or KOH can drive the reaction to completion.

  • Ensure Homogeneity: this compound is insoluble in water.[4][5] A biphasic reaction mixture can lead to slow and incomplete conversion. The use of a co-solvent like ethanol or dioxane can improve solubility and reaction rates.

  • Monitor for Intermediate Amide Formation: If you suspect the reaction is stalling at the amide stage, you can test for its presence using analytical techniques. If the amide is the major species, more stringent hydrolytic conditions are required.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • In a flask equipped with a reflux condenser, carefully add this compound to a pre-heated solution of 60% (w/w) sulfuric acid. A typical ratio is 1:5 to 1:10 of nitrile to acid solution by weight.

  • Heat the mixture to 120-140°C and maintain reflux with vigorous stirring.

  • Monitor the reaction progress by taking small aliquots, quenching with water, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by TLC or GC. The reaction is complete when the starting material is no longer detectable.

  • Upon completion, cool the reaction mixture and carefully pour it over crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes).[6]

ParameterRecommendation for Low ConversionRationale
Temperature Increase to 120-150°COvercomes the activation energy for nitrile and amide hydrolysis.
Reaction Time Extend to 6-12 hoursEnsures the reaction proceeds to completion.
Acid Conc. Use 50-70% H₂SO₄Provides a higher concentration of hydronium ions to catalyze the reaction.[3]
Solvent Consider a co-solvent (e.g., acetic acid)Improves the solubility of the starting material.

Diagram: Hydrolysis Troubleshooting Logic

start Low Conversion in Hydrolysis check_conditions Review Reaction Conditions: - Temperature - Time - Acid/Base Concentration start->check_conditions incomplete_rxn Incomplete Reaction Suspected check_conditions->incomplete_rxn Conditions too mild? side_reactions Side Reactions or Degradation? check_conditions->side_reactions Conditions too harsh? increase_severity Increase Severity: - Higher Temperature - Longer Time - Higher Acid/Base Conc. incomplete_rxn->increase_severity monitor_progress Monitor by TLC/GC/HPLC increase_severity->monitor_progress success Improved Conversion increase_severity->success Conversion improves amide_present Amide Intermediate Detected? monitor_progress->amide_present purification_issue Purification Issues? monitor_progress->purification_issue Reaction complete, low isolated yield amide_present->increase_severity Yes optimize_workup Optimize Workup: - Adjust pH for extraction - Recrystallization solvent screen purification_issue->optimize_workup optimize_workup->success

Caption: Troubleshooting workflow for low conversion in nitrile hydrolysis.

Troubleshooting α-Alkylation of this compound

The acidity of the α-protons of phenylacetonitriles allows for deprotonation and subsequent reaction with electrophiles, a key method for forming carbon-carbon bonds.

Question 2: I am attempting a mono-alkylation of this compound, but I am observing a significant amount of di-alkylated product and unreacted starting material. How can I improve the selectivity for mono-alkylation?

Answer: This is a classic challenge in the alkylation of active methylene compounds. The mono-alkylated product still contains an acidic proton, which can be removed by the base, leading to a second alkylation.

Causality and Expert Insights:

The relative acidity of the starting material and the mono-alkylated product, along with the reaction conditions, dictates the selectivity. If the mono-alkylated product is of similar or greater acidity than the starting material, and a strong base is used in excess, di-alkylation is likely.

Troubleshooting Guide:

  • Choice of Base and Stoichiometry: Use a base that is just strong enough to deprotonate the starting material. Stronger bases like LDA or NaH can be used, but their stoichiometry should be carefully controlled (ideally, slightly less than one equivalent). The use of phase-transfer catalysts with aqueous NaOH has also been reported to be effective for mono-alkylation.[7]

  • Order of Addition: Add the deprotonated nitrile solution (the carbanion) to the solution of the alkylating agent, rather than the other way around. This ensures that the alkylating agent is always in excess relative to the carbanion, minimizing the chance of the mono-alkylated product being deprotonated and reacting again.

  • Temperature Control: Perform the deprotonation at a low temperature (e.g., -78 °C with LDA) to control the reaction. The alkylation step may be allowed to slowly warm to room temperature.

  • Nature of the Alkylating Agent: More reactive alkylating agents (e.g., alkyl iodides vs. chlorides) can improve the rate of the first alkylation relative to the deprotonation of the mono-alkylated product.

Experimental Protocol: Mono-alkylation using a Phase-Transfer Catalyst [7]

  • To a vigorously stirred mixture of this compound (1 equivalent), a phase-transfer catalyst such as benzyltriethylammonium chloride (0.01 equivalents), and the alkylating agent (1.1 equivalents), add 50% aqueous sodium hydroxide (2 equivalents).

  • Maintain the temperature between 25-35°C during the addition.

  • After the addition is complete, continue stirring for 2-3 hours.

  • Monitor the reaction by TLC or GC to observe the consumption of the starting material and the formation of mono- and di-alkylated products.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., benzene or toluene).

  • Wash the organic layer with water and dilute HCl, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the product by vacuum distillation or column chromatography.

ParameterRecommendation for Improved Mono-alkylationRationale
Base Use a hindered base (e.g., LDA) or a phase-transfer catalyst.Minimizes deprotonation of the bulkier mono-alkylated product.
Stoichiometry Use ≤ 1 equivalent of base.Limits the amount of carbanion present at any given time.
Order of Addition Add carbanion to alkylating agent.Keeps the concentration of the carbanion low.
Temperature Low temperature for deprotonation (-78°C).Provides better control over the reaction.

Diagram: Alkylation Reaction Pathway

SM This compound Carbanion Carbanion Intermediate SM->Carbanion + Base (-H+) Monoalkyl Mono-alkylated Product Carbanion->Monoalkyl + R-X Carbanion2 Mono-alkylated Carbanion Monoalkyl->Carbanion2 + Base (-H+) Dialkyl Di-alkylated Product Carbanion2->Dialkyl + R-X

Caption: Reaction pathway for the alkylation of this compound.

Troubleshooting the Reduction to 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine

The reduction of a nitrile to a primary amine is a valuable synthetic route, often employing powerful reducing agents like lithium aluminum hydride (LAH).

Question 3: I am getting a low yield of the primary amine when reducing this compound with LiAlH₄. What could be going wrong?

Answer: Low yields in LAH reductions of nitriles can stem from several factors, including incomplete reaction, side reactions, or difficult workup and isolation.

Causality and Expert Insights:

LAH is a potent, non-selective reducing agent.[8] The reduction of a nitrile with LAH proceeds through the formation of an imine-aluminate complex, which is then further reduced to the amine.[8] Potential issues include:

  • Deactivation of LAH: LAH reacts violently with protic solvents (including water and alcohols) and can be deactivated by atmospheric moisture.

  • Side Reactions: While less common for the chloro and methoxy groups under these conditions, very harsh conditions could potentially lead to side reactions.

  • Complex Workup: The workup of LAH reactions involves quenching the excess hydride and hydrolyzing the aluminum salts to liberate the amine. Improper workup can lead to the loss of product.

Troubleshooting Guide:

  • Ensure Anhydrous Conditions: Use freshly dried solvents (e.g., THF or diethyl ether) and ensure all glassware is flame-dried or oven-dried. Handle LAH in an inert atmosphere (e.g., nitrogen or argon).

  • Use Sufficient LAH: Typically, a molar excess of LAH is used to ensure complete reduction. A 1.5 to 2-fold molar excess is common.

  • Temperature Control: The addition of the nitrile to the LAH slurry should be done at a low temperature (e.g., 0°C) to control the initial exothermic reaction. The reaction is then typically allowed to warm to room temperature or gently refluxed to ensure completion.

  • Careful Workup: A Fieser workup is a reliable method for quenching LAH reactions. For every 'x' grams of LAH used, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, all while stirring vigorously. This procedure is designed to produce a granular precipitate of aluminum salts that can be easily filtered off.

Experimental Protocol: LAH Reduction

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0°C and carefully quench the reaction using the Fieser workup procedure described above.

  • Stir the resulting mixture for 30 minutes, then filter off the aluminum salts through a pad of Celite.

  • Wash the filter cake with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude amine.

  • The crude amine can be further purified by distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

ParameterRecommendation for Low YieldRationale
Reagents/Solvents Use anhydrous solvents and fresh LAH.LAH is highly reactive with water.
Stoichiometry Use a 1.5-2x molar excess of LAH.Ensures complete reduction.
Temperature Add nitrile at 0°C, then reflux.Controls the initial exotherm and drives the reaction to completion.
Workup Use a standardized procedure (e.g., Fieser workup).Facilitates the removal of aluminum salts and improves product isolation.

Diagram: Nitrile Reduction Workflow

start Start: this compound lah_step 1. Add to LiAlH₄ in dry THF at 0°C 2. Reflux to complete start->lah_step quench Quench at 0°C (Fieser Workup) lah_step->quench filtration Filter Aluminum Salts quench->filtration extraction Extraction & Solvent Removal filtration->extraction product Product: 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine extraction->product

Caption: A typical workflow for the LAH reduction of a nitrile.

References

  • Reddit discussion on nitrile reduction issues
  • Chad's Prep: Synthesis and Reactions of Nitriles
  • Benchchem Technical Support Center: Synthesis of Substituted Phenylacetonitriles
  • Organic Syntheses Procedure: p-Methoxyphenylacetonitrile
  • Substituted Phenylacetonitriles and Deriv
  • Chemistry Steps: Reactions of Nitriles
  • YouTube: Reducing Nitriles--Another Way to Make Aldehydes & Amines
  • Google Patents: Method for simultaneously preparing phenylacetamide and phenylacetic acid
  • Chemistry Steps: Nitrile Reduction Mechanism with LiAlH4 and DIBAL
  • ResearchGate: Glucosinol
  • Organic Syntheses Procedure: 2-Phenylbutyronitrile
  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols
  • Google Patents: Prepar
  • Google Patents: Preparation method of methoxyphenylacetic acid, intermedi
  • Google Patents: Alkyl
  • Amitychem: this compound
  • ACS Publications: Photocatalytic Decyan
  • ResearchGate: Alkylation of Diphenylamines with Chloroacetonitrile
  • RSC Publishing: Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethano
  • Google Patents: Method for the production of 4-hydroxyphenylacetic acid
  • Sigma-Aldrich: 2-Methoxyphenylacetonitrile
  • Google Patents: Method for preparing phenylacetic acid by non-c
  • Google Patents: Prepar
  • PubChemLite: 2-(3-chloro-4-methoxyphenyl)acetonitrile
  • Chem-Impex: 2-(2-Chloro-4-methoxyphenyl)acetic acid
  • ChemicalBook: this compound
  • ResearchGate: 2-Chloro-N-(4-methoxyphenyl)benzamide
  • Google Patents: Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol
  • ResearchGate: Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide
  • Biosynth: 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine
  • Mettler Toledo: Alkyl
  • Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium
  • PubChem: Benzeneacetonitrile, 4-methoxy-
  • ECHEMI: (4-Methoxyphenyl)acetonitrile
  • The Royal Society of Chemistry: Supporting Inform
  • ResearchGate: Kinetics of elimin
  • Organic Syntheses Procedure: α-Chlorophenylacetic acid

Sources

Technical Support Center: (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2-Chloro-4-methoxyphenyl)acetonitrile (CAS No. 170737-93-6). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. As Senior Application Scientists, we have compiled this guide based on chemical principles and field-proven insights to help you navigate potential challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling, storage, and use of this compound.

Issue 1: Physical Appearance Changes (e.g., Coloration, Clumping)

Question: My this compound, which was initially a white to off-white solid, has developed a yellow or brownish tint and/or has started to clump together. What is happening?

Potential Cause: Changes in physical appearance are often the first indicators of compound degradation or moisture absorption. This compound is a solid with a melting point of 42-44°C[1].

  • Coloration: Discoloration can be a sign of slow decomposition, potentially accelerated by exposure to light or trace impurities. A similar compound, para-Methoxyphenylacetonitrile, is known to develop coloration upon exposure to heat or direct sunlight[2].

  • Clumping/Caking: This is a classic sign of water absorption. The compound is reported to be insoluble in water, but hygroscopicity can still be an issue, leading to caking of the powder[1]. Absorbed moisture can also accelerate chemical degradation through hydrolysis.

Recommended Solution:

  • Verify Storage Conditions: Immediately confirm that the compound is stored in a tightly sealed container in a cool, dry, and dark place[1][2][3].

  • Purity Check: Before use, assess the purity of the material using an appropriate analytical method such as HPLC, GC, or NMR to quantify the level of impurities.

  • Purification (If Necessary): If significant degradation has occurred, the material may need to be re-purified, for example, by recrystallization from a suitable solvent system. The choice of solvent should be determined based on solubility tests.

  • Preventative Measures: For future use, store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air and moisture, especially for long-term storage[4].

Issue 2: Appearance of Unexpected Peaks in Analytical Data (e.g., HPLC, NMR, MS)

Question: During my reaction workup or analysis, I've identified peaks corresponding to (2-Chloro-4-methoxyphenyl)acetamide or (2-Chloro-4-methoxyphenyl)acetic acid. Why are these forming?

Potential Cause: The primary pathway for the degradation of this compound is the hydrolysis of the nitrile functional group. This reaction can proceed under both acidic and basic conditions and is often catalyzed by the presence of water, even in trace amounts.[5][6]

  • Mechanism: The nitrile group (-C≡N) is susceptible to nucleophilic attack by water. This process occurs in two main stages: first, hydrolysis to the corresponding primary amide, and second, further hydrolysis of the amide to the carboxylic acid and ammonia (or an ammonium salt)[6][7].

  • Catalysis: The reaction is significantly accelerated by strong acids (e.g., HCl) or bases (e.g., NaOH), often requiring heat[6][8]. However, slow hydrolysis can occur even with trace moisture, especially if the compound is stored improperly or used in non-anhydrous solvents over extended periods.

Recommended Solution:

  • Use Anhydrous Conditions: When working with the compound in solution, especially for prolonged periods or at elevated temperatures, use high-purity, anhydrous solvents[9].

  • Control pH: Be mindful of the pH of your reaction medium. If your protocol does not require acidic or basic conditions, ensure the medium is neutral. Contaminants on glassware can alter the local pH.

  • Inert Atmosphere: Performing reactions under an inert atmosphere (nitrogen or argon) can prevent atmospheric moisture from entering the reaction vessel.

  • Add Drying Agents: For sensitive applications, consider adding a drying agent like molecular sieves to the solvent to scavenge any residual water[10].

Key Stability & Storage Parameters

The following table summarizes the critical parameters for maintaining the integrity of this compound.

ParameterRecommendationRationale & Key Considerations
Storage Temperature Room Temperature (Cool Place)The compound is a solid with a melting point of 42-44°C[1]. Avoid high temperatures to prevent potential degradation and melting. Storing in a cool area is recommended[3].
Atmosphere Sealed in dry conditions; Inert gas (e.g., Nitrogen) for long-term storage.Minimizes exposure to atmospheric moisture, which can cause hydrolysis of the nitrile group[10][11]. An inert atmosphere is a best practice for sensitive reagents.
Light Exposure Store in the dark (e.g., amber vial or in a cabinet).Protects against potential light-induced degradation, which can cause discoloration[2].
Container Tightly closed, properly labeled container.Prevents contamination and exposure to air and moisture[2][12].
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, strong reducing agents.These substances can react vigorously with or catalyze the degradation of the nitrile group[4][13].
Hydrolytic Stability Susceptible to hydrolysis under acidic or basic conditions.The nitrile group can hydrolyze to an amide and then to a carboxylic acid. This process is accelerated by water, acid/base catalysts, and heat[5][6][7][8][14].

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

The most significant degradation pathway is the hydrolysis of the nitrile functional group. This can be catalyzed by either acid or base. The process typically involves the conversion of the nitrile to an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid.

Hydrolysis_Pathway Compound This compound Amide (2-Chloro-4-methoxyphenyl)acetamide Compound->Amide H₂O (Acid/Base Catalyst) Acid (2-Chloro-4-methoxyphenyl)acetic Acid + NH₃ Amide->Acid H₂O (Acid/Base Catalyst)

Caption: Hydrolysis degradation pathway of the title compound.

Q2: Can I handle this compound on the open bench?

For weighing and short-duration manipulations, handling on an open bench is generally acceptable provided you work in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat[1][2]. For extended procedures or when using it in solution, it is best practice to work in a chemical fume hood to avoid inhalation and ensure containment[4].

Q3: Is this compound soluble in water?

No, it is reported to be insoluble in water[1][11]. It is expected to be soluble in common organic solvents, though specific solubility data should be determined experimentally for your application.

Q4: What analytical techniques are best for assessing the stability and purity of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for quantifying purity and detecting polar degradation products like the corresponding carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is ideal for confirming the structural integrity of the molecule and identifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for assessing volatile impurities.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting its primary hydrolytic degradation product, (2-Chloro-4-methoxyphenyl)acetic acid.

Objective: To develop a baseline purity profile and monitor for degradation over time.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Volumetric flasks and pipettes

  • HPLC system with a C18 reverse-phase column and UV detector

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of ACN and water to create a stock solution of ~100 µg/mL.

    • Prepare a series of dilutions from the stock solution if a calibration curve is required.

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration as the primary standard (~100 µg/mL) using the same diluent.

  • HPLC Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 40% B, and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • The main peak will correspond to this compound. Due to its higher polarity, the degradation product (the carboxylic acid) is expected to have a shorter retention time than the parent compound under these reverse-phase conditions.

    • Calculate the purity of the sample by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Self-Validation:

  • The method should show a clear separation between the parent compound and potential early-eluting impurities.

  • Spike a sample with a small amount of the suspected impurity (if available) to confirm peak identity by retention time.

References

  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025, May 22). JoVE.
  • Hydrolysing Nitriles. (n.d.). Chemguide.
  • para Methoxy phenyl aceto nitrile - Technical Data Sheet. (2017, March). Atul Ltd.
  • 4-METHOXYPHENYL ACETONITRILE - Material Safety Data Sheet. (n.d.). Sdfine.
  • Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-75.
  • Wang, Z., et al. (2024). Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. The Journal of Organic Chemistry.

Sources

Preventing decomposition of (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (2-Chloro-4-methoxyphenyl)acetonitrile. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in preventing the decomposition of this compound during your experiments. As your virtual Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to ensure the integrity of your research.

Troubleshooting Guide: Addressing Decomposition Events

This section addresses specific issues you might encounter that indicate the decomposition of this compound.

Issue 1: Unexpected Impurities Detected in a Freshly Prepared Solution

Question: I've just dissolved a new batch of this compound in an aqueous buffer for my assay, but my initial analysis (e.g., HPLC, LC-MS) shows significant impurity peaks that were not present in the solid starting material. What could be the cause?

Answer: The most probable cause of rapid decomposition in an aqueous solution is hydrolysis of the nitrile group.[1][2] Benzonitriles, especially those with electron-withdrawing or electron-donating substituents, can be susceptible to hydrolysis under both acidic and alkaline conditions, leading to the formation of the corresponding benzamide and subsequently the benzoic acid.[1][3][4][5] The presence of both a chloro- (electron-withdrawing) and a methoxy- (electron-donating) group on the phenyl ring can influence the rate of this hydrolysis.

Causality Explained:

  • Under Alkaline Conditions (pH > 8): The nitrile carbon is directly attacked by hydroxide ions, a strong nucleophile. This is often the dominant pathway for hydrolysis.[1][6]

  • Under Neutral Conditions (pH 5-7): While slower, neutral hydrolysis can still occur, particularly with elevated temperatures.[1]

  • Under Acidic Conditions: The nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water.[3][4][7]

Immediate Actions & Preventative Measures:

  • pH Control: If your experimental conditions allow, prepare solutions in a buffer with a pH as close to neutral as possible. Avoid strongly acidic or basic conditions unless the reaction chemistry requires it.

  • Temperature Management: Prepare solutions at room temperature or below. Avoid heating aqueous solutions of this compound.

  • Solvent Choice: If permissible for your application, consider using anhydrous organic solvents for stock solutions. Acetonitrile, for example, is a common solvent for HPLC analysis and is generally inert towards the compound.[8]

  • Fresh Preparation: Always prepare aqueous solutions of this compound immediately before use. Do not store aqueous solutions for extended periods.

Issue 2: Gradual Degradation of Solid Compound During Storage

Question: I've noticed a change in the physical appearance (e.g., color change from white to off-white or brown) and a decrease in purity of my solid this compound over time. How can I prevent this?

Answer: The gradual degradation of the solid compound is likely due to a combination of factors including exposure to moisture, light, and elevated temperatures. The compound is described as a white to off-white solid, and a change to a darker color can indicate the formation of degradation products.[9][10]

Causality Explained:

  • Hydrolysis from Atmospheric Moisture: Even trace amounts of moisture can initiate the hydrolysis process on the surface of the solid compound over extended periods.

  • Photodegradation: Aromatic compounds, particularly those with activating groups, can be susceptible to degradation upon exposure to UV or visible light.[11][12] Photolysis can lead to complex degradation pathways.[13][14]

  • Thermal Decomposition: Although the boiling point is high (around 300.7°C at 760 mmHg), prolonged exposure to temperatures above ambient room temperature can accelerate slow degradation reactions.[10]

Recommended Storage Protocol:

ParameterRecommendationRationale
Temperature Store at room temperature.[9]Avoids potential acceleration of degradation at elevated temperatures.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric oxygen and moisture.
Container Use a tightly sealed, amber glass vial.Protects from light and prevents moisture ingress.
Location Store in a desiccator.Provides an additional layer of protection against moisture.

Experimental Workflow for Proper Storage:

G cluster_receiving Receiving Compound cluster_storage Storage Protocol Receive Receive (2-Chloro-4- methoxyphenyl)acetonitrile Transfer Transfer to Amber Vial Receive->Transfer Immediately upon receipt Inert Flush with Inert Gas (e.g., Argon) Transfer->Inert Seal Seal Tightly Inert->Seal Desiccator Place in Desiccator Seal->Desiccator Store Store at Room Temperature Desiccator->Store

Caption: Workflow for optimal storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition products of this compound?

A1: The primary and most anticipated decomposition products result from the hydrolysis of the nitrile group. This proceeds in two steps:

  • Formation of (2-Chloro-4-methoxyphenyl)acetamide: This is the initial product of hydrolysis.

  • Formation of 2-Chloro-4-methoxybenzoic acid: Further hydrolysis of the amide yields the corresponding carboxylic acid.[1][5]

Other potential, though less common, degradation pathways for chloroaromatic compounds could involve dehalogenation or oxidation of the aromatic ring under harsh conditions (e.g., strong UV light, presence of potent oxidizing agents), but hydrolysis is the most immediate concern under typical laboratory conditions.[15][16]

Decomposition Pathway:

G Compound This compound Amide (2-Chloro-4-methoxyphenyl)acetamide Compound->Amide + H2O (Acid or Base) Acid 2-Chloro-4-methoxybenzoic acid Amide->Acid + H2O (Further Hydrolysis)

Sources

Technical Support Center: Scaling Up the Synthesis of (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CMACN-S26-01

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a comprehensive risk assessment, process safety management (PSM) evaluation, or established internal standard operating procedures (SOPs). All laboratory and scale-up activities should be conducted by trained personnel with appropriate engineering controls and personal protective equipment (PPE).

Introduction: From Bench to Plant

Scaling up any chemical synthesis, including that of (2-Chloro-4-methoxyphenyl)acetonitrile, is a non-linear challenge.[1] A process that is well-behaved and high-yielding at the 1-gram scale can present significant safety and quality-control hurdles at the 1-kilogram scale and beyond. This is primarily due to fundamental changes in physical parameters like heat transfer and mixing efficiency.[1][2] The ratio of a reactor's surface area (used for cooling or heating) to its volume decreases dramatically as the vessel size increases, making temperature control in exothermic reactions a critical safety concern.[2][3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the scale-up of arylacetonitrile syntheses. It focuses on anticipating and mitigating common issues related to process safety, reaction monitoring, workup, and purification.

Compound Profile and Safety Data

Before initiating any scale-up, a thorough understanding of the target molecule and its precursors is essential.

PropertyValueSource
Chemical Name This compoundAmitychem
CAS Number 170737-93-6[4]
Molecular Formula C₉H₈ClNO[4]
Molecular Weight 181.62 g/mol [4]
Appearance White or dark brown powder[4]
Melting Point 42-44 °C[4]
Boiling Point 300.7 ± 27.0 °C at 760 mmHg[4]
Solubility Insoluble in water[4]

Safety Precautions:

  • Handle in a well-ventilated area, preferably a chemical fume hood.[4]

  • Wear suitable protective clothing, including chemical-resistant gloves and safety goggles.[4]

  • Avoid formation and inhalation of dust.[4]

  • Store in a tightly closed container in a cool, dry place away from strong oxidizing agents, acids, and bases.[5]

Core Principles of Arylacetonitrile Synthesis

The formation of this compound typically involves a nucleophilic substitution reaction where a cyanide source displaces a leaving group on a substituted benzyl derivative. Common synthetic routes include the reaction of an appropriately substituted benzyl halide with an alkali metal cyanide (e.g., NaCN, KCN).[6]

While effective, these reactions present inherent risks, especially when using toxic cyanide reagents. The primary hazard is the potential liberation of highly toxic hydrogen cyanide (HCN) gas, which can occur if the reaction mixture becomes acidic.[7][8] Therefore, rigorous pH control and engineering controls, such as scrubbers, are paramount.[8]

Troubleshooting Guide & Scale-Up FAQs

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Section 4.1: Reaction Control & Safety

Answer: This is a classic heat transfer problem during scale-up.[2][3] The heat generated by the reaction increases proportionally with the volume, but the reactor's ability to remove that heat only increases with its surface area.[3] This mismatch leads to heat accumulation and a potential thermal runaway.

Immediate Actions:

  • Stop Reagent Addition: Immediately halt the addition of the cyanide source.

  • Maximize Cooling: Ensure the reactor's cooling jacket is operating at maximum capacity.

  • Monitor Internal Temperature: Keep a close watch on the internal reaction temperature.

Causality & Prevention:

  • Slow the Addition: The rate of reagent addition is now a critical parameter. It must be slow enough for the cooling system to dissipate the generated heat. Perform reaction calorimetry studies (e.g., using an RC1 calorimeter) at the lab scale to determine the heat of reaction (ΔHrxn) and the maximum heat flow.[9] This data is crucial for modeling the maximum safe addition rate at the plant scale.[9]

  • Dilution: Increasing the solvent volume can help absorb some of the heat, acting as a heat sink. However, this may impact reaction kinetics and downstream processing, so it must be evaluated carefully.

  • Reverse Addition: Consider adding the benzyl halide solution to a slurry of the cyanide salt, rather than the other way around. This can sometimes help control the concentration of the reactive species and temper the initial exotherm.

Q2: How can I ensure the cyanide reagent is reacting and not just accumulating, posing a risk of a runaway reaction?

Answer: Reagent accumulation is a serious safety risk, especially in exothermic reactions.[9] If the reaction fails to initiate properly due to low temperature or an inhibitor, the cyanide can build up. A subsequent, uncontrolled initiation could lead to a rapid release of energy far exceeding the cooling capacity of the reactor.

Monitoring & Prevention:

  • In-Process Controls (IPC): Use analytical techniques to monitor the consumption of the starting material. At scale, this can be challenging.

    • Quenched HPLC Samples: Carefully take a small, representative sample from the reactor, immediately quench it (e.g., in a dilute acid solution to neutralize the cyanide, performed in a well-ventilated hood), and analyze it by HPLC. A successful reaction will show a decrease in the starting benzyl halide peak and an increase in the product acetonitrile peak.

    • Infrared (IR) Spectroscopy: In-situ IR probes can be used to monitor the reaction in real-time by tracking the disappearance of a starting material peak or the appearance of the characteristic nitrile stretch (~2250 cm⁻¹) of the product.

  • Thermal Monitoring: A flat temperature profile during reagent addition, where an exotherm is expected, is a major red flag for accumulation. The reaction is not proceeding. Do not continue adding the reagent. Investigate the cause (e.g., catalyst issue, wrong temperature, reagent quality) before proceeding.

Section 4.2: Workup & Purification

Q3: During the aqueous workup, I'm struggling with emulsion formation in my large-scale reactor. How can I break it?

Answer: Emulsions are common when mixing aqueous and organic phases, especially with vigorous agitation.

Solutions:

  • Add Brine: Washing with a saturated sodium chloride (brine) solution is the most common method.[10] The increased ionic strength of the aqueous phase helps to break the emulsion by increasing the density difference between the layers.

  • Reduce Agitation: Slow the stirrer speed during the wash steps.

  • Temperature Change: Gently warming the mixture can sometimes help break an emulsion, but this must be done with caution depending on the solvent's boiling point.

  • Filtration: Passing the emulsified layer through a pad of a filter aid like Celite can sometimes be effective.

Q4: My product is an off-white or brown solid after isolation, but the lab-scale material was nearly white. What causes this and how can I improve purity?

Answer: Color formation is often due to minor impurities or degradation products that become more significant at a larger scale, where reaction times may be longer or "hot spots" might occur.[2]

Troubleshooting & Purification:

  • Impurity Profiling: Use HPLC and LC-MS to identify the impurities. Common culprits in cyanation reactions include hydrolysis of the nitrile to the corresponding amide or carboxylic acid, or elimination byproducts.[7]

  • Recrystallization: This is the most effective method for purifying solid products. A systematic screening of solvents is necessary.

    • Start with a solvent in which the product is soluble when hot but poorly soluble when cold (e.g., isopropanol, ethanol, ethyl acetate/heptane mixtures).

    • Dissolve the crude product in the minimum amount of hot solvent.

    • Allow it to cool slowly to form well-defined crystals. Crash-cooling can trap impurities.

    • Filter the purified crystals and wash with a small amount of cold solvent.

  • Carbon Treatment: If the color is due to highly colored, non-polar impurities, you can add a small amount of activated carbon to the hot solution before filtering and crystallizing. The carbon adsorbs these impurities. Use sparingly, as it can also adsorb your product.

Analytical Characterization

Robust analytical methods are essential for confirming product identity and purity.[11]

TechniquePurposeExpected Results for this compound
¹H NMR Structural ConfirmationProtons on the aromatic ring, the methoxy group (-OCH₃), and the methylene group (-CH₂CN) will show characteristic chemical shifts and splitting patterns.
¹³C NMR Structural ConfirmationWill show distinct peaks for each unique carbon atom, including the nitrile carbon (C≡N).
FTIR Functional Group IDA sharp, characteristic peak for the nitrile (C≡N) stretch should be observed around 2250 cm⁻¹.
HPLC Purity AssessmentA single major peak should be observed under appropriate conditions (e.g., C18 column, water/acetonitrile mobile phase). Purity is determined by the area percentage of the main peak.[12]
Mass Spec (MS) Molecular WeightConfirms the molecular weight of the compound. Expect to see the molecular ion peak [M]+ or [M+H]+.[11]

Workflow & Decision Diagrams

Scale-Up Safety Assessment Workflow

The following diagram outlines a logical workflow for assessing and mitigating risks during the scale-up process.

ScaleUp_Safety cluster_prep Phase 1: Pre-Campaign Analysis cluster_execution Phase 2: Execution & Monitoring cluster_response Phase 3: Response & Completion A Literature Review & Hazard Assessment B Lab-Scale Calorimetry (Determine ΔHrxn, Heat Flow) A->B C Define Critical Process Parameters (CPPs) B->C D Perform Scale-Up Batch (Controlled Reagent Addition) E Monitor Temperature Profile & In-Process Controls (IPCs) D->E F Deviation? E->F G No: Proceed with Workup & Purification F->G Within Limits H Yes: Execute Emergency Shutdown/Hold Protocol F->H Outside Limits I Investigate Root Cause (Mixing, Temp, Reagent?) H->I J Implement Corrective Action & Re-evaluate CPPs I->J Impurity_Troubleshooting A Crude Product Fails Purity Specification B Identify Impurity Structure (LC-MS, NMR) A->B C Is Impurity Known Side Product? B->C D Hydrolysis Product (Amide/Acid) C->D Yes E Elimination or Over-alkylation Product C->E Yes F Unknown Impurity C->F No G Improve Anhydrous Conditions During Reaction & Workup D->G H Optimize Reaction Temp & Base Stoichiometry E->H I Re-evaluate Starting Material Quality F->I

Caption: A troubleshooting tree for diagnosing and addressing product impurities.

References

  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Diva-portal.org. Influence of mixing and heat transfer in process scale-up.
  • Mettler Toledo. Heat Transfer and Process Scale-up.
  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up.
  • Benchchem. Troubleshooting failed reactions of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol.
  • Amitychem. Buy this compound Different Grade.
  • ChemicalBook. This compound - Safety Data Sheet.
  • Fisher Scientific. (4-Methoxyphenyl)acetonitrile Safety Data Sheet.
  • Benchchem. A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives.
  • YouTube. (2024). Cyanation reaction safety.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
  • Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.
  • NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Methoxychlor.

Sources

Technical Support Center: (2-Chloro-4-methoxyphenyl)acetonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Chloro-4-methoxyphenyl)acetonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common byproducts and side reactions encountered during its use. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate these challenges, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm seeing an unexpected peak in my HPLC analysis after a reaction with this compound. What are the most likely culprits?

When working with this compound, several common byproducts can arise depending on your specific reaction conditions. The most frequently observed impurities are due to hydrolysis, dimerization, and elimination reactions.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially in the presence of acid or base with residual water. This can lead to the formation of 2-(2-Chloro-4-methoxyphenyl)acetic acid or 2-(2-Chloro-4-methoxyphenyl)acetamide.[1]

  • Dimerization Products: Substituted phenylacetonitriles can undergo self-condensation, particularly under basic conditions, leading to the formation of a dimer.

  • Elimination Products: Dehydrochlorination from the benzylic position can occur, resulting in the formation of a more unsaturated species.

Below is a table summarizing these common byproducts and their molecular weights to aid in preliminary identification by mass spectrometry.

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Common Cause
2-(2-Chloro-4-methoxyphenyl)acetic acidC₉H₉ClO₃200.62Acid or base-catalyzed hydrolysis of the nitrile
2-(2-Chloro-4-methoxyphenyl)acetamideC₉H₁₀ClNO₂199.63Partial hydrolysis of the nitrile
Dimer of this compoundC₁₈H₁₅Cl₂N₂O₂362.24Strong basic conditions
2-(4-Methoxyphenyl)acrylonitrile (hypothetical)C₁₀H₉NO159.19Strong base, high temperature

Troubleshooting Guide: Specific Byproducts

Issue 1: Formation of 2-(2-Chloro-4-methoxyphenyl)acetic acid

Q: My main impurity has a molecular weight of approximately 200.62 g/mol , and my reaction was run under basic conditions with a protic solvent. Is this the carboxylic acid byproduct?

Yes, this is highly indicative of the formation of 2-(2-Chloro-4-methoxyphenyl)acetic acid through the hydrolysis of the nitrile group.

Causality and Mechanism:

Nitrile hydrolysis can be catalyzed by both acid and base. In the presence of hydroxide ions (from a base like NaOH or KOH) and water, the reaction proceeds through a nucleophilic attack on the electrophilic carbon of the nitrile. This forms an intermediate imidate, which then tautomerizes to an amide. The amide is subsequently hydrolyzed further to the carboxylate salt, which upon acidic workup, yields the carboxylic acid. The presence of water, even in trace amounts in your solvents or reagents, can be sufficient to cause this side reaction, especially at elevated temperatures.

Hydrolysis cluster_conditions Reaction Conditions Reactant This compound Intermediate1 Imidate Intermediate Reactant->Intermediate1 Nucleophilic attack H2O_OH H₂O, OH⁻ Intermediate2 2-(2-Chloro-4-methoxyphenyl)acetamide Intermediate1->Intermediate2 Tautomerization Product 2-(2-Chloro-4-methoxyphenyl)acetic acid Intermediate2->Product Hydrolysis H2O_H H₂O, H⁺ (workup)

Caption: Base-catalyzed hydrolysis of the nitrile.

Prevention and Mitigation:

  • Anhydrous Conditions: The most critical factor is to maintain strictly anhydrous conditions. Use freshly distilled, dry solvents and ensure all glassware is flame-dried or oven-dried before use.[2]

  • Aprotic Solvents: Whenever possible, choose aprotic solvents such as THF, dioxane, or toluene over protic solvents like alcohols or water.

  • Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.

  • Choice of Base: If a base is required, consider using a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) in place of hydroxide-containing bases.

Purification Protocol:

If the carboxylic acid byproduct has formed, it can often be removed by an acid-base extraction.

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer again with brine to remove any residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to isolate the desired product.

Issue 2: Formation of 2-(2-Chloro-4-methoxyphenyl)acetamide

Q: I have an impurity with a molecular weight of around 199.63 g/mol . Is this the amide?

This molecular weight corresponds to 2-(2-Chloro-4-methoxyphenyl)acetamide, which is an intermediate in the complete hydrolysis of the nitrile to the carboxylic acid.[3][4][5]

Causality and Mechanism:

The formation of the amide occurs as the first stable intermediate during nitrile hydrolysis. If the reaction conditions (e.g., limited water, milder pH, or shorter reaction time) are not sufficient for complete hydrolysis to the carboxylic acid, the amide may be isolated as a significant byproduct.

Amide_Formation cluster_conditions Reaction Conditions Reactant This compound Intermediate Imidate Intermediate Reactant->Intermediate Nucleophilic attack H2O H₂O (limited) Product 2-(2-Chloro-4-methoxyphenyl)acetamide Intermediate->Product Tautomerization

Caption: Partial hydrolysis to the amide.

Prevention and Mitigation:

The preventative measures are the same as for the carboxylic acid byproduct: maintain strictly anhydrous conditions.

Purification Protocol:

Separating the amide from the desired nitrile can be more challenging than removing the carboxylic acid due to their similar polarities.

  • Column Chromatography: Silica gel column chromatography is the most effective method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the more polar amide from the nitrile.

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system may be effective in removing the amide impurity.

Issue 3: Dimerization of this compound

Q: My reaction, which uses a strong base, has produced a high molecular weight impurity. Could it be a dimer?

Yes, under strongly basic conditions, the active methylene group of phenylacetonitriles can be deprotonated, leading to a nucleophilic carbanion that can attack another molecule of the starting material, resulting in a dimer.

Causality and Mechanism:

Strong bases can deprotonate the α-carbon of the nitrile, forming a resonance-stabilized carbanion. This carbanion can then act as a nucleophile and attack the electrophilic carbon of the nitrile group of another molecule of this compound. Subsequent rearrangement and protonation lead to the formation of a dimeric structure.

Dimerization cluster_conditions Reaction Conditions Reactant1 This compound Carbanion Resonance-stabilized Carbanion Reactant1->Carbanion Deprotonation Base Strong Base Adduct Intermediate Adduct Carbanion->Adduct Nucleophilic Attack on Reactant2 Reactant2 This compound Dimer Dimer Product Adduct->Dimer Rearrangement & Protonation

Sources

Technical Support Center: Monitoring Reactions with (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers utilizing (2-Chloro-4-methoxyphenyl)acetonitrile. This guide provides in-depth, field-tested advice for monitoring reaction progress, troubleshooting common issues, and ensuring the integrity of your experimental results. Our approach is rooted in explaining the causal relationships behind experimental choices, empowering you to make informed decisions in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries researchers have when working with this compound and its reactions.

Q1: What is the quickest and most straightforward method to get a qualitative assessment of my reaction's progress?

A1: Thin-Layer Chromatography (TLC) is the universally accepted first-line method for rapid, qualitative reaction monitoring.[1][2] It is inexpensive, fast, and provides an immediate visual representation of the consumption of starting material and the formation of products. A well-run TLC can inform you if the reaction has started, stalled, or gone to completion within minutes.

Q2: How can I definitively know when my reaction is complete?

A2: A reaction is generally considered complete when TLC analysis shows the complete disappearance of the limiting starting material.[2] To confirm this, a three-lane TLC spotting system is essential: one lane for your starting material, one for the reaction mixture, and a "co-spot" lane containing both.[2][3] The reaction is complete when the spot corresponding to the starting material is absent in the reaction mixture lane. For quantitative confirmation, this result should be verified using a more robust technique like HPLC or qNMR.

Q3: What are the most common side products I should anticipate and monitor for?

A3: The nitrile functional group is susceptible to hydrolysis, especially under acidic or basic conditions, often exacerbated by elevated temperatures.[4][5] Therefore, the most common side products are the corresponding amide ((2-Chloro-4-methoxyphenyl)acetamide) and the carboxylic acid ((2-Chloro-4-methoxyphenyl)acetic acid).[6][7] Monitoring for the appearance of these more polar compounds on your TLC plate is crucial.

Q4: My starting material, this compound, is a solid with limited solubility in some common reaction solvents. How does this impact monitoring?

A4: Limited solubility can make a reaction appear sluggish or stalled, as the concentration of the reactant in the solution phase is low. It is critical to distinguish between a true reaction stall and a dissolution-rate-limited reaction. When taking an aliquot for analysis (e.g., TLC or HPLC), ensure you have a representative sample of the heterogeneous mixture. If possible, consider using a co-solvent system to improve solubility. The starting material is noted to be insoluble in water.[8][9]

Q5: My TLC plate shows multiple new spots, and I'm not sure which is my desired product. What should I do?

A5: This is a common challenge. If you have a reference standard of your expected product, the answer is straightforward. If not, you must use logic and further analytical techniques. Generally, the desired product's polarity (and thus its Rf value on TLC) can be predicted relative to the starting material. For more complex mixtures, taking a reaction aliquot for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective strategy to identify the components by their mass.[10][11]

Section 2: Core Monitoring Techniques: Protocols & Troubleshooting

This section provides detailed protocols and troubleshooting guides for the essential analytical techniques used to monitor reactions involving this compound.

2.1 Thin-Layer Chromatography (TLC)

Causality: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Polar compounds interact more strongly with the polar silica gel and thus travel shorter distances up the plate (lower Retention Factor, Rf), while non-polar compounds travel further (higher Rf). This principle allows for the effective separation of the relatively non-polar starting material from potentially more polar products or side products.

  • Prepare the Eluent: Select a solvent system. A good starting point for arylacetonitriles is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[1] A common starting ratio is 7:3 or 8:2 Hexanes:Ethyl Acetate.

  • Prepare the TLC Chamber: Add a small amount (~0.5 cm depth) of the eluent to a TLC chamber, place a piece of filter paper inside to saturate the atmosphere, and cover it.

  • Sample Preparation: Dilute a small amount of your starting material in a vial with a suitable solvent (e.g., ethyl acetate). Use a capillary tube to withdraw a tiny aliquot from your reaction vessel.

  • Spot the Plate: On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom. Spot three lanes as described in the diagram below: Lane 1 (Starting Material), Lane 2 (Co-spot: apply starting material first, then the reaction mixture on top), and Lane 3 (Reaction Mixture).[3]

  • Develop the Plate: Place the spotted plate in the prepared chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[1] Circle the visible spots with a pencil. If needed, further visualization can be achieved using a staining solution (e.g., potassium permanganate or p-anisaldehyde).

IssueProbable Cause(s)Recommended Solution(s)
Spots are streaking Sample is too concentrated; Compound is highly acidic/basic; Inappropriate solvent system.Dilute the sample before spotting; Add a small amount (1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent; Re-evaluate the eluent polarity.
Rf is too high/low Eluent is too polar (high Rf) or too non-polar (low Rf).To lower the Rf, decrease the proportion of the polar solvent (e.g., ethyl acetate). To raise the Rf, increase its proportion.
Starting material spot is gone, but no product spot appears Product may be at the baseline (very polar) or the solvent front (very non-polar); Product may not be UV-active.Re-run the TLC with a more polar eluent; Use a different visualization method (e.g., iodine chamber, permanganate stain).
Co-spot is ambiguous The Rf values of the starting material and product are very similar.Use a less polar eluent system to increase separation; Try a different stationary phase (e.g., alumina plates); Use a larger TLC plate for a longer run.
2.2 High-Performance Liquid Chromatography (HPLC)

Causality: HPLC provides quantitative data by passing a sample through a column packed with a stationary phase under high pressure. For this compound and its likely products, Reverse-Phase HPLC (RP-HPLC) is ideal. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Non-polar compounds are retained longer, while polar compounds elute faster. This allows for precise quantification of the disappearance of the starting material and the appearance of products over time.

  • Prepare Mobile Phase: Use HPLC-grade solvents. A typical mobile phase consists of Acetonitrile (Solvent B) and water (Solvent A), often with 0.1% formic or acetic acid to improve peak shape.[12]

  • Prepare Sample: Quench a small aliquot (~10-20 µL) of your reaction mixture in a larger volume (~1 mL) of the mobile phase in an HPLC vial. This stops the reaction and dilutes the sample to an appropriate concentration.

  • Set Up the HPLC Method:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to a wavelength where the starting material and product have good absorbance (e.g., 254 nm or 280 nm).

    • Gradient: A typical gradient might be 40% B to 90% B over 10 minutes. An initial isocratic hold may be necessary to separate early-eluting polar compounds.

  • Run Analysis: Inject the prepared sample. Record the chromatogram.

  • Quantify: Integrate the peak areas for your starting material and product(s). The percentage conversion can be calculated from the relative peak areas (assuming similar response factors) or by using a calibration curve.

IssueProbable Cause(s)Recommended Solution(s)
Broad or Tailing Peaks Column degradation; Buffer mismatch between sample and mobile phase; Secondary interactions with silica.Use a guard column; Ensure the sample is fully dissolved in the mobile phase; Add a small amount of acid (e.g., 0.1% TFA or formic acid) to the mobile phase.
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the gradient slope (make it shallower for better separation); Consider switching the organic modifier from acetonitrile to methanol, as this can alter selectivity.[13][14]
Drifting Baseline Column not equilibrated; Mobile phase contamination; Detector lamp issue.Ensure the column is fully equilibrated with the starting mobile phase before injection; Use fresh, high-purity solvents; Check the detector lamp's age and performance.
Ghost Peaks Contamination in the injector or column; Carryover from a previous injection.Run blank injections with a strong solvent (e.g., 100% acetonitrile) to wash the system; Ensure the needle wash solvent is effective.
2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Samples are vaporized and passed through a capillary column, separating based on boiling point and polarity. The separated components then enter a mass spectrometer, which fragments them into ions, providing a unique mass spectrum ("fingerprint") for identification. This is highly effective for confirming product identity and detecting volatile impurities or side products.

  • Sample Preparation: Quench and dilute a reaction aliquot in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).

  • Set Up the GC-MS Method:

    • Column: A standard, mid-polarity column like a DB-5ms or HP-5ms is a good starting point.

    • Injector Temperature: ~250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Use standard Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.

  • Run Analysis: Inject the sample. The resulting total ion chromatogram (TIC) will show peaks for each separated component.

  • Data Analysis: Analyze the mass spectrum for each peak. Compare the fragmentation pattern of the starting material peak with library data. Analyze the spectra of new peaks to deduce their structures, looking for the molecular ion (M+) and characteristic fragments.

IssueProbable Cause(s)Recommended Solution(s)
No Peak for Product The product is not volatile or is thermally unstable.Derivatize the sample (e.g., silylation for polar groups) to increase volatility; Use a milder analytical technique like LC-MS.
Peak Tailing Active sites in the injector liner or column.Use a deactivated injector liner; Trim the first few centimeters off the column inlet; Ensure the compound is not too polar for GC.
Poor Fragmentation MS source is dirty.The MS source requires cleaning. This is a standard maintenance procedure.
Complex Chromatogram Reaction is producing many side products or impurities are present.Simplify the sample through a preliminary workup (e.g., a simple liquid-liquid extraction) before injection; Correlate with TLC/HPLC data.
2.4 Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides detailed structural information by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C). It is the gold standard for structure elucidation. For reaction monitoring, the disappearance of signals corresponding to the starting material and the appearance of new signals for the product can be tracked. Specifically, the benzylic protons (-CH₂CN) of the starting material have a characteristic chemical shift that will change upon reaction.

Group¹H NMR Shift (ppm, approx.)¹³C NMR Shift (ppm, approx.)Notes
Starting Material (-CH₂CN) 3.5 - 4.020 - 30The exact shift is influenced by the aromatic ring substituents. Protons adjacent to a nitrile are typically in the 2-3 ppm range, but the aryl group deshields them further.[15][16]
Nitrile Carbon (-CN) N/A115 - 125This signal is often weak in ¹³C NMR due to its long relaxation time.[15][17]
Hydrolysis Product (-CONH₂) Amide protons (broad, 5.0-8.0)Carbonyl (170-180)The benzylic protons (-CH₂CONH₂) will shift relative to the starting material.
Hydrolysis Product (-COOH) Carboxyl proton (very broad, 10-13)Carbonyl (175-185)The benzylic protons (-CH₂COOH) will also show a distinct chemical shift.[17]
  • Take a Representative Sample: Withdraw an aliquot from the reaction mixture.

  • Workup the Sample: Perform a rapid mini-workup. Evaporate the solvent in vacuo. If the reaction solvent is non-deuterated, this step is crucial.

  • Prepare NMR Sample: Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire Spectrum: Obtain a ¹H NMR spectrum.

  • Analyze: Compare the integration of a characteristic peak from the starting material (e.g., the -CH₂CN singlet) to a product peak. The ratio of these integrations provides the conversion percentage. For quantitative results (qNMR), a known amount of an internal standard must be added.[18]

Section 3: General Troubleshooting & Workflow Diagrams

Even with perfect analytical monitoring, reactions can fail. This section provides a logical framework for troubleshooting common synthetic problems.[19][20]

Q&A: Broader Reaction Problems

Q: My reaction has stalled. TLC and HPLC show ~50% conversion, and it hasn't changed for hours. What's my next step?

A: This is a classic problem. Systematically check the following:

  • Reagent Stoichiometry & Quality: Did you add the correct equivalents of all reagents? Are your reagents old or possibly degraded?[19]

  • Temperature: Is the reaction being maintained at the correct temperature? Is your heating/cooling bath functioning properly?

  • Atmosphere: If the reaction is air- or moisture-sensitive, was the inert atmosphere (N₂ or Ar) properly maintained?

  • Catalyst Deactivation: If the reaction is catalytic, has the catalyst died? Sometimes, adding another portion of the catalyst can restart the reaction.

  • Inhibitors: Could an impurity in the starting material or solvent be inhibiting the reaction?

Q: The reaction worked, but my yield was very low after workup. Where did my product go?

A: Product loss often occurs during the workup and purification, not the reaction itself.[21]

  • Aqueous Solubility: Could your product be partially soluble in the aqueous layers during extraction? Re-extract the aqueous layers with a different organic solvent.[21][22]

  • pH Sensitivity: Is your product unstable to the acidic or basic conditions used in the workup? Test the stability of a small sample before committing the entire batch.[21]

  • Volatility: Could your product have been lost during solvent removal on the rotary evaporator? Check the solvent in the collection flask.[21][22]

  • Purification Loss: Did the product stick to the silica gel during column chromatography? Re-evaluate your eluent system.

Diagrams for Experimental Workflow

This diagram illustrates a typical decision-making process for monitoring a reaction.

ReactionMonitoring Start Start Reaction TLC Monitor by TLC (Every 30-60 min) Start->TLC TLC_Check Is Starting Material Gone? TLC->TLC_Check HPLC_GC Quantitative Check: HPLC or GC-MS TLC_Check->HPLC_GC Yes Continue Continue Reaction TLC_Check->Continue No HPLC_Check Is Conversion >98%? HPLC_GC->HPLC_Check Workup Proceed to Workup & Purification HPLC_Check->Workup Yes Troubleshoot Troubleshoot Reaction (See Guide) HPLC_Check->Troubleshoot No Continue->TLC

Caption: A typical workflow for monitoring reaction progress.

This decision tree helps diagnose why a reaction may have stopped prematurely.

StalledReaction Stalled Reaction Stalled Check_Reagents Verify Reagent Quality & Stoichiometry Stalled->Check_Reagents Check_Conditions Verify Temperature & Atmosphere Check_Reagents->Check_Conditions Reagents OK Purify_SM Purify Starting Material & Solvents Check_Reagents->Purify_SM Quality Suspect Add_Reagent Add More Limiting Reagent/Catalyst Check_Conditions->Add_Reagent Conditions OK Re_Run Set Up Reaction Again with Pure Materials Check_Conditions->Re_Run Conditions Faulty Add_Reagent->Stalled No Change Purify_SM->Re_Run

Caption: Decision tree for troubleshooting a stalled reaction.

References
  • Chemguide. (n.d.). Hydrolysis of Nitriles.
  • Chemistry Steps. (n.d.). Converting Nitriles to Amides.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions.
  • JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • PubMed. (2010). 15N NMR studies of a nitrile-modified nucleoside.
  • Separations. (2015). HPLC going green: Generic replacement of acetonitrile with acetone.
  • SIELC Technologies. (n.d.). Separation of Acetonitrile, (m-chlorophenyl)- on Newcrom R1 HPLC column.
  • MicroSolv Technology Corporation. (n.d.). Using methanol instead of acetonitrile in an HPLC method should be done with caution.
  • ACS Publications. (2023). Nickel-Catalyzed Selective C–H Cyanation via Aromatic Thianthrenium Salts. The Journal of Organic Chemistry.
  • Shimadzu. (n.d.). Switching the Mobile Phase from Acetonitrile to Methanol.
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Cant Reproduce an Earlier Experiment!.
  • NC State University Libraries. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles.
  • University of Rochester, Department of Chemistry. (n.d.). Failed Reaction: FAQ.
  • KBV Research. (n.d.). Why is Acetonitrile Used in HPLC?.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Chemistry LibreTexts. (2022). Uses of TLC.
  • National Institutes of Health. (2025). Photo- and Cu-Mediated [11C]Cyanation of (Hetero)Aryl Thianthrenium Salts.
  • Chemistry LibreTexts. (2021). Reaction Work-Ups.
  • University of Rochester, Department of Chemistry. (n.d.). About Workup.
  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
  • University of Calgary, Department of Chemistry. (n.d.). Spectroscopic Analysis of Nitriles.
  • Chem Help ASAP. (2021). Reaction work-up, liquid-liquid extraction, & product isolation. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • Modgraph Consultants. (n.d.). Proton Chemical Shifts in NMR. Part 151.
  • Oxford Academic. (n.d.). Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Journal of Analytical Toxicology.
  • ResearchGate. (n.d.). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes.
  • PubMed. (2025). Interpretation of negative-ion chemical ionization GC-MS and GC-MS/MS mass spectra of perfluorinated organic analyte derivatives.
  • DC Fine Chemicals. (n.d.). (4-Methoxyphenyl)acetonitrile.
  • Jena Bioscience. (n.d.). Application Guide Isothermal Reaction and Troubleshooting.
  • ACS Publications. (2026). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). 2-Chloro-N-(4-methoxyphenyl)benzamide.

Sources

Technical Support Center: Column Chromatography of (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Application Science Team

Welcome to the technical support guide for the purification of (2-Chloro-4-methoxyphenyl)acetonitrile via column chromatography. This document is designed for researchers, chemists, and drug development professionals, providing field-proven insights and troubleshooting strategies to ensure successful purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered before and during the chromatographic purification of this compound.

Q1: What is the recommended stationary phase for purifying this compound?

For the separation of moderately polar aromatic compounds like this compound, the standard and most cost-effective choice is Silica Gel 60 (230-400 mesh particle size).[1] Silica gel is a polar stationary phase, which allows for effective separation based on the polarity of the compounds in your mixture.[2] Alternative stationary phases like alumina could be considered if the compound shows instability on silica gel, but this should be tested first.[3]

Q2: How do I determine the best mobile phase (solvent system) for my separation?

The optimal mobile phase should be determined using Thin-Layer Chromatography (TLC) prior to running the column.[4] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for this compound.[5] This Rf value typically ensures that the compound elutes from the column in a reasonable volume of solvent without being too close to the solvent front or sticking indefinitely to the stationary phase.

A common and effective solvent system for arylacetonitriles is a mixture of a non-polar solvent like Hexane (or Petroleum Ether) and a moderately polar solvent like Ethyl Acetate (EtOAc) .[6]

Recommended TLC Development Protocol:

  • Prepare several TLC chambers with different ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (like dichloromethane or ethyl acetate).

  • Spot the mixture onto the baseline of your TLC plates.[5]

  • Develop the plates in the prepared chambers.

  • Visualize the spots under a UV lamp (254 nm), as the aromatic rings should be UV-active.[2]

  • Select the solvent system that gives the desired Rf of ~0.3 for your target compound and provides the best separation from impurities.

Q3: My compound is a solid/oil. What is the best way to load it onto the column?

The method of loading depends on the sample's properties. The goal is always to apply the sample to the column in as narrow a band as possible.[1]

  • Wet Loading: If your crude product is an oil or dissolves easily in a minimal amount of the mobile phase (or a slightly more polar solvent), this is the preferred method.[7] Dissolve the sample in the smallest possible volume of solvent and carefully pipette it directly onto the top of the packed silica gel bed.[7]

  • Dry Loading: This method is ideal for solids that are not very soluble in the mobile phase.[7] Dissolve your crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel (about 10-20 times the mass of your sample), and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[7] This powder can then be carefully added to the top of the packed column.

Q4: Should I use an isocratic or gradient elution?

For most purifications where impurities have significantly different polarities, a gradient elution is more efficient.[1]

  • Start with a solvent system slightly less polar than the one determined by your TLC analysis (e.g., if 8:2 Hexane:EtOAc gave an Rf of 0.3, start the column with 9:1 Hexane:EtOAc).

  • Gradually increase the polarity of the mobile phase during the run (e.g., move from 9:1 to 8:2, then 7:3). This ensures that less polar impurities wash out first, followed by your product, and then more polar impurities, leading to a cleaner separation and sharper peaks.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the purification process.

Workflow for Troubleshooting Common Chromatography Issues

G cluster_start Problem Identification cluster_diagnosis Diagnosis cluster_solution Potential Solutions Start Problem Observed During Chromatography PoorSep Poor Separation / Overlapping Spots Start->PoorSep NoElution Compound Not Eluting Start->NoElution Streaking Spot / Band Streaking (Tailing) Start->Streaking LowYield Low Recovery / Yield Start->LowYield Solvent Adjust Solvent Polarity (Less polar for better separation) PoorSep->Solvent Gradient Use a Slower Gradient PoorSep->Gradient Overload Reduce Sample Load PoorSep->Overload IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity CheckStability Test Compound Stability on Silica NoElution->CheckStability Loading Improve Loading Technique (Use less solvent, dry load) Streaking->Loading Streaking->Overload Modifier Add Modifier (e.g., 0.1% Triethylamine) if compound is basic Streaking->Modifier LowYield->CheckStability Concentrate Concentrate All Fractions & Re-check LowYield->Concentrate

Caption: A decision tree for troubleshooting common chromatography problems.

Q&A for Specific Issues

Problem: My compound has an Rf of 0 on the TLC plate, even when using 100% Ethyl Acetate.

  • Cause: Your compound is very polar and is strongly adsorbed to the silica gel.

  • Solution: You need to use a more polar solvent system. Try adding methanol (MeOH) to your ethyl acetate or dichloromethane (DCM). Start with a small percentage, such as 1-5% MeOH in DCM, and gradually increase it.[3] A common solvent system for highly polar compounds is DCM:MeOH.[8]

Problem: The spots on my TLC plate or the bands on my column are streaking/tailing.

  • Cause 1: Sample Overload. You have spotted too much material on the TLC plate or loaded too much crude product onto the column.[2] This saturates the stationary phase, leading to poor separation.

    • Solution: Dilute your sample for TLC analysis. For column chromatography, use a larger column or reduce the amount of material you are purifying.

  • Cause 2: Compound Instability. The compound might be degrading on the acidic silica gel.[3] This can be tested by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.

    • Solution: If instability is confirmed, you can try deactivating the silica gel by adding a small percentage (e.g., 1%) of triethylamine to the mobile phase. Alternatively, switch to a different stationary phase like alumina.[3]

  • Cause 3: Poor Solubility. The compound may not be fully soluble in the mobile phase, causing it to streak as it moves.

    • Solution: Ensure you are using a solvent system that fully dissolves your compound. Dry loading can sometimes help mitigate this issue.[7]

Problem: I ran the column, but my final yield is very low. I suspect the compound is still on the column.

  • Cause 1: Compound did not elute. The mobile phase may not have been polar enough to elute your compound.

    • Solution: After you have collected the fractions containing your product, flush the column with a very polar solvent (e.g., 10% Methanol in Ethyl Acetate) and collect this "column flush" as a separate fraction. Concentrate it and check via TLC to see if it contains your missing compound.[3]

  • Cause 2: Compound Decomposition. As mentioned, the compound may have degraded on the silica gel.[3]

    • Solution: Test for stability. If it is unstable, a different purification technique (like recrystallization or distillation) or a different stationary phase may be necessary.

  • Cause 3: Fractions are too dilute. Your compound may have eluted, but it is spread across many fractions at a low concentration, making it difficult to detect by TLC.

    • Solution: Combine and concentrate the fractions where you expected to see your product and re-analyze by TLC.[3]

Problem: I can't separate my product from a close-running impurity.

  • Cause: The chosen solvent system does not have sufficient selectivity for the two compounds.

  • Solution 1: Optimize the Mobile Phase. Test a wider range of solvent systems. Sometimes, switching one of the solvents (e.g., using Dichloromethane:Hexane or Toluene:Ethyl Acetate) can alter the interactions with the stationary phase and improve separation.

  • Solution 2: Use a Longer Column. Increasing the column length provides more surface area and more opportunities for separation to occur (i.e., more theoretical plates).

  • Solution 3: Run a Slower Gradient. If using a gradient, make the increase in polarity more gradual. A slower, shallower gradient can significantly improve the resolution of closely eluting compounds.

Section 3: Recommended Protocol Summary

The following table summarizes the recommended starting conditions for the purification of this compound.

ParameterRecommendationRationale & Notes
Stationary Phase Silica Gel 60 (230-400 mesh)Standard choice for polar compounds.[1]
TLC Mobile Phase Hexane / Ethyl AcetateStart with 8:2 or 7:3 ratio and optimize for Rf ≈ 0.3.[5][6]
Column Mobile Phase Gradient: Hexane / Ethyl AcetateStart with a composition slightly less polar than the optimal TLC solvent.
Sample Loading Dry Loading (preferred) or Wet LoadingDry loading is recommended to ensure a narrow starting band.[7]
Column Dimensions ~50-100 g of silica per 1 g of crude materialA higher ratio improves separation but requires more solvent.
Detection UV visualization at 254 nmThe aromatic system of the molecule should be UV-active.[2]

References

  • University of Rochester, Department of Chemistry.
  • ChemistryViews. (2012).
  • Chrom Tech, Inc. (2024).
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
  • ACS Publications. (2026).
  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]
  • University of Colorado Boulder, Department of Chemistry.
  • Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]
  • PrepChem.com. Preparation of 4-methoxyphenylacetonitrile. [Link]
  • Waters Corporation. Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. [Link]
  • Google Patents.

Sources

Technical Support Center: Recrystallization of (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2-Chloro-4-methoxyphenyl)acetonitrile via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the principles at play, ensuring you can adapt and overcome challenges in your own laboratory setting.

I. Understanding the Compound: Key Physicochemical Properties

Before embarking on any purification, a thorough understanding of the compound's properties is paramount. This knowledge informs our choice of solvent and helps us anticipate potential challenges.

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 170737-93-6[1]
Molecular Formula C₉H₈ClNO[1]
Molecular Weight 181.62 g/mol [1]
Appearance White to off-white solid[1][2]
Melting Point 42-44 °C[1]
Water Solubility Insoluble[1][2]

The relatively low melting point of this compound is a critical piece of information that will directly influence our recrystallization strategy, particularly in avoiding a common pitfall known as "oiling out."

II. Solvent Selection: The Heart of Recrystallization

The ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, while specific solubility data is not extensively published, we can infer suitable solvents from its structural analogue, (4-Methoxyphenyl)acetonitrile, which is reported to be soluble in several common organic solvents.[3]

Recommended Solvents for Initial Screening:

  • Primary Recommendation:

    • Isopropanol (IPA): Often a good starting point for moderately polar compounds.

    • Ethanol: Similar to isopropanol, its polarity and boiling point make it a strong candidate.

  • Secondary Options:

    • Methanol: Higher polarity than ethanol and IPA, which might lead to lower solubility at room temperature.

    • Ethyl Acetate: A less polar option that could be effective.

    • Toluene: A non-polar aromatic solvent; may be useful in a mixed-solvent system.

General Solvent Screening Protocol:

  • Place a small amount (e.g., 20-30 mg) of your crude this compound into a small test tube.

  • Add a few drops of the solvent to be tested at room temperature. Observe the solubility. The ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tube in a warm water bath or on a hot plate.

  • Continue adding the solvent dropwise while heating until the solid just dissolves.

  • Allow the test tube to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good crop of crystals upon cooling.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Crystallization Failures

Q1: I've dissolved my compound in hot solvent and let it cool, but no crystals have formed. What should I do?

A1: This is a common issue, often referred to as a supersaturated solution. Here are several techniques to induce crystallization, in order of preference:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[4] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.

  • Reduce Solvent Volume: It's possible you've used too much solvent. Gently heat the solution to boil off a small amount of the solvent and then allow it to cool again.

  • Cooling: Ensure the solution has been adequately cooled in an ice bath after reaching room temperature.

Q2: My compound "oiled out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly. Given the low melting point of this compound (42-44 °C), this is a significant risk.

Causality: The compound is coming out of solution at a temperature above its melting point. Impurities can also lower the melting point, exacerbating this issue.[4]

Solutions:

  • Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) and then allow it to cool slowly. This keeps the compound in solution to a lower temperature before it precipitates.

  • Slower Cooling: Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface, before moving it to an ice bath. This gradual temperature change can favor crystal formation over oiling.

  • Change Solvents: If oiling out persists, consider a solvent with a lower boiling point.

Yield and Purity Issues

Q3: My final yield of pure crystals is very low. What are the likely causes?

A3: A low yield can be frustrating. Here are the most common reasons:

  • Excess Solvent: Using too much solvent during dissolution will result in a significant amount of your product remaining in the mother liquor upon cooling.[4]

  • Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step (if performed), you will lose product.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time, or not using an ice bath, can lead to incomplete precipitation.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product.

Self-Validation: To check if a significant amount of product remains in the mother liquor, take a small sample of the filtrate and evaporate the solvent. A large amount of solid residue indicates that your yield could be improved by using less solvent initially or by concentrating the mother liquor to obtain a second crop of crystals.

Q4: My recrystallized product is still colored/impure. What went wrong?

A4: While recrystallization is a powerful purification technique, it has its limitations.

  • Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between your product and the impurities. Some impurities may have similar solubility profiles.

  • Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.[4]

  • Insoluble Impurities: If your crude product contained insoluble impurities and you did not perform a hot gravity filtration, these will remain in your final product.

  • Colored Impurities: If the color is due to a high-molecular-weight, polar impurity, adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb it.

IV. Experimental Protocol: Single-Solvent Recrystallization

This protocol provides a step-by-step methodology for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Chosen recrystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil on a hot plate. Continue adding hot solvent in small portions until the solid is completely dissolved. Expert Tip: Avoid adding too much solvent to ensure a good yield.

  • (Optional) Hot Filtration: If insoluble impurities are present, add a slight excess of hot solvent and perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum running for a few minutes. For final drying, the crystals can be transferred to a watch glass.

V. Visualization of the Recrystallization Workflow

Recrystallization_Workflow A Crude Solid This compound B Dissolve in Minimum Hot Solvent A->B C Hot Saturated Solution B->C D Slow Cooling to Room Temperature C->D E Ice Bath Cooling D->E F Crystal Formation E->F G Vacuum Filtration F->G H Pure Crystals G->H Collect I Mother Liquor (Contains Impurities) G->I Separate

Caption: A workflow diagram illustrating the key stages of the single-solvent recrystallization process.

VI. References

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Weldegrima, A. S. (2021). A Practical Guide to Recrystallization. Millersville University.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Methods for (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical intermediates is a cornerstone of quality, safety, and efficacy. (2-Chloro-4-methoxyphenyl)acetonitrile, a key building block in organic synthesis, demands precise and reliable analytical methods to ensure its purity, identity, and stability.[1][2] This guide provides an in-depth comparison of the primary analytical techniques suitable for this compound, offering insights into the causality behind experimental choices and providing actionable protocols.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is critical for selecting and optimizing analytical methods.

PropertyValueSource
CAS Number 170737-93-6[2][3]
Molecular Formula C₉H₈ClNO[1][2]
Molecular Weight 181.62 g/mol [1][2]
Appearance White to off-white solid[1][2]
Melting Point 42-44°C[1][2]
Boiling Point 300.7 ± 27.0 °C at 760 mmHg[1]
Solubility Insoluble in water[1][2]

The compound's aromatic structure and nitrile functional group make it an excellent candidate for UV-based detection in liquid chromatography. Its thermal stability and defined boiling point also render it suitable for gas chromatography.

Chromatographic Techniques: A Comparative Analysis

Chromatography is the workhorse for separating and quantifying this compound from impurities and reaction mixtures. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analytical objective.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier method for the quantitative analysis of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase method is the logical choice due to the molecule's non-polar nature.

Expertise & Experience: Why Reversed-Phase HPLC?

The decision to use a reversed-phase setup is dictated by the molecule's hydrophobicity. The aromatic ring and chloro-substituent contribute to its non-polar character, leading to strong retention on a non-polar stationary phase (like C18) and elution with a polar mobile phase. Acetonitrile is often preferred over methanol as the organic component of the mobile phase due to its lower UV cutoff and often superior peak shape for aromatic compounds.[4] UV detection is ideal, as the benzene ring provides a strong chromophore.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Solid Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Transfer to Vial Separate C18 Column Separation Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify vs. Standard Integrate->Quantify

Caption: Workflow for quantitative analysis by HPLC.

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with acetonitrile (MeCN) to create a 1 mg/mL stock solution. Further dilute to create working standards (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Prepare the sample to be analyzed at a target concentration of ~50 µg/mL in MeCN. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[5]

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standards to generate a calibration curve. Inject the sample and quantify the peak area against the calibration curve.

Gas Chromatography (GC)

GC is an excellent alternative, particularly for assessing volatile impurities and for its high resolving power. Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of the main component and any co-eluting impurities.

Expertise & Experience: Why GC-MS?

Given the compound's boiling point of approximately 300°C, it is sufficiently volatile for GC analysis without derivatization.[1] A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5 or equivalent), is a standard choice for separating a wide range of organic molecules. The key advantage of GC-MS is its dual-functionality: the retention time provides chromatographic data, while the mass spectrum offers a molecular fingerprint, allowing for unambiguous peak identification. This is invaluable for impurity profiling, where the identity of unknown peaks must be determined.[6]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Dilute Dilute to ~100 µg/mL Dissolve->Dilute Inject Inject into GC Dilute->Inject Transfer to Vial Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Identify Identify via Library/Fragmentation Spectrum->Identify

Caption: Workflow for identification and purity analysis by GC-MS.

  • Sample Preparation: Prepare a solution of this compound in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 100 µg/mL.

  • GC-MS Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Splitless injection at 250°C.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Inject the sample. Identify the main peak by its retention time and mass spectrum. Analyze smaller peaks for potential impurities by comparing their spectra to library databases (e.g., NIST).

Spectroscopic Methods for Structural Confirmation

While chromatography excels at separation and quantification, spectroscopic methods provide definitive structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. For this compound, both ¹H and ¹³C NMR would provide a complete picture of the molecular architecture.

Expected ¹H NMR Signals (in CDCl₃):

  • ~3.8 ppm (singlet, 3H): Protons of the methoxy (-OCH₃) group.

  • ~3.7 ppm (singlet, 2H): Protons of the methylene (-CH₂CN) group.

  • ~6.9-7.4 ppm (multiplets, 3H): Aromatic protons, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

Expected ¹³C NMR Signals (in CDCl₃):

  • ~20-25 ppm: Methylene carbon (-CH₂CN).

  • ~55-60 ppm: Methoxy carbon (-OCH₃).

  • ~115-120 ppm: Nitrile carbon (-CN).

  • ~110-160 ppm: Six distinct signals for the aromatic carbons.

Mass Spectrometry (MS)

As part of GC-MS, the mass spectrum provides crucial information for identification.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A prominent peak at m/z 181, with a characteristic M+2 isotope peak at m/z 183 approximately one-third the intensity, confirming the presence of a single chlorine atom.

  • Key Fragments: Loss of the nitrile group (-CN) or the entire acetonitrile moiety (-CH₂CN) would be expected, leading to significant fragment ions.

Comparative Summary of Analytical Methods

MethodPrimary UseAdvantagesLimitations
HPLC-UV Quantification , PurityHigh precision and accuracy, robust, suitable for routine QC.Lower resolving power than capillary GC, requires reference standards for quantification.
GC-MS Identification , Impurity ProfilingExcellent separation, provides structural information for identification.Requires compound to be volatile and thermally stable.
NMR Structural Elucidation Unambiguous structure confirmation, provides detailed connectivity information.Lower sensitivity, higher cost, not ideal for trace analysis.
MS (Direct Infusion) Molecular Weight Confirmation Fast, provides accurate mass and isotopic pattern.No separation of mixtures, susceptible to ion suppression.

Conclusion

A multi-faceted approach is essential for the comprehensive analysis of this compound. For routine quality control focusing on potency and purity, a validated HPLC-UV method is the industry standard due to its robustness and precision. For in-depth impurity profiling and definitive identification during process development or troubleshooting, GC-MS is the superior choice, offering unparalleled separation and structural insight. Finally, NMR spectroscopy remains the gold standard for the absolute confirmation of the molecule's structure. By selecting the appropriate method based on the analytical question, researchers can ensure the quality and integrity of this vital chemical intermediate.

References

  • PubChem. (n.d.). Benzeneacetonitrile, 4-methoxy-. National Center for Biotechnology Information.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Environmental Monitoring and Governance.
  • Eurofins. (n.d.). Analytical Method Summaries.
  • NIST. (n.d.). 2-Methoxy-4-chloro-phenol. NIST Chemistry WebBook.
  • NIST. (n.d.). (3-Methoxyphenyl)acetonitrile. NIST Chemistry WebBook.
  • Organic Syntheses. (n.d.). Chloroacetonitrile.
  • Naveen, S., et al. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Analytical Sciences, 22(11), x265-x266.
  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).
  • Waters Corporation. (n.d.). Impurities Application Notebook.
  • 2a biotech. (n.d.). 2-(2-CHLORO-4-METHOXYPHENYL)ACETONITRILE.
  • PubChemLite. (n.d.). 2-(3-chloro-4-methoxyphenyl)acetonitrile (C9H8ClNO). University of Luxembourg.
  • MDPI. (n.d.). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. Molecules.
  • ACS Publications. (2026). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. Journal of the American Chemical Society.
  • De la Torre, M., et al. (n.d.). Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Journal of Forensic Sciences.
  • Eurachem. (n.d.). Acetonitrile analysis in hydrocarbon (crude c4) by gas chromotography.
  • SpectraBase. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone.
  • U.S. Environmental Protection Agency. (1996). Method 8033: Acetonitrile by Gas Chromatography with Nitrogen-Phosphorus Detection.
  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Beilstein Journals. (n.d.). Supplementary Information.
  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column.

Sources

HPLC analysis of (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the HPLC Analysis of (2-Chloro-4-methoxyphenyl)acetonitrile

Introduction

This compound is a substituted benzonitrile derivative often utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The purity and concentration of this starting material are paramount, as impurities can carry through subsequent reaction steps, impacting the yield, safety, and efficacy of the final product. Therefore, robust and validated analytical methods are essential for its quality control.

This guide provides an in-depth, objective comparison of two primary analytical techniques for the quantification and purity assessment of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and applicability to a wide range of compounds. For this compound, an analyte of moderate polarity, RP-HPLC offers an excellent balance of resolution, speed, and sensitivity.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the quintessential choice for reversed-phase chromatography. The non-polar C18 chains provide a hydrophobic surface that interacts with the moderately non-polar analyte, leading to effective retention and separation from more polar or less polar impurities.

  • Mobile Phase: A gradient mixture of a polar solvent (water) and a less polar organic modifier is used to elute the analyte from the column. Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity results in lower column backpressure, and it typically exhibits a lower UV cutoff, which is advantageous for detection at low wavelengths.[1][2] The use of a buffer, such as phosphate, is crucial to maintain a constant pH, ensuring that the analyte's retention time remains consistent and reproducible.

  • Detector: The benzonitrile moiety in the target molecule contains a chromophore (the aromatic ring and nitrile group) that absorbs ultraviolet (UV) light.[3][4] A UV-Vis detector is therefore a simple, robust, and sensitive method for quantification. The optimal wavelength is typically determined by acquiring a UV spectrum of the analyte, but a common starting point for aromatic compounds is 254 nm.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Weigh Sample Dissolve in Diluent (e.g., Acetonitrile/Water) Filter Filter Samples & Standards (0.45 µm) SamplePrep->Filter StandardPrep Weigh Reference Standard Prepare Stock Solution Create Calibration Curve Standards StandardPrep->Filter Injector Autosampler Injection Filter->Injector Inject into HPLC Column C18 Column Separation (e.g., 4.6 x 150 mm, 5 µm) Injector->Column Detector UV Detection (e.g., at 254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify using Calibration Curve Integration->Quantification Report Generate Report (Assay, Purity) Quantification->Report

Caption: Workflow for the HPLC-UV analysis of this compound.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given that this compound has a boiling point of approximately 301°C, it is sufficiently volatile and thermally stable for GC analysis.[5] Coupling GC with a Mass Spectrometry (MS) detector provides not only quantification but also definitive structural confirmation.

Causality Behind Experimental Choices
  • Separation Principle: In GC, a sample is vaporized in a heated inlet and swept by a carrier gas (e.g., helium) through a capillary column. Separation occurs based on the analyte's boiling point and its differential partitioning between the carrier gas and the stationary phase lining the column.

  • Stationary Phase (Column): A low-polarity column, such as one coated with 5% phenyl polysiloxane (e.g., DB-5 or HP-5ms), is highly effective for separating a wide range of semi-volatile organic compounds and is an excellent choice for this analysis.

  • Detector: While a Flame Ionization Detector (FID) offers robust quantification, a Mass Spectrometer (MS) is superior for this application.[6][7][8] MS provides high specificity by fragmenting the eluting molecules into a unique mass spectrum, acting as a "fingerprint" for the compound. This allows for unambiguous peak identification and the ability to screen for and identify unknown impurities.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS System cluster_data_gc Data Analysis SamplePrepGC Weigh Sample Dissolve in Volatile Solvent (e.g., Dichloromethane) InjectorGC GC Inlet Injection (Split/Splitless) SamplePrepGC->InjectorGC Inject StandardPrepGC Prepare Standard Solutions in the same solvent StandardPrepGC->InjectorGC Inject Vaporization Vaporization InjectorGC->Vaporization ColumnGC Capillary Column Separation (e.g., HP-5ms, 30m) Vaporization->ColumnGC TransferLine Heated Transfer Line ColumnGC->TransferLine MS Mass Spectrometer (Ionization, Mass Analysis) TransferLine->MS TIC Generate Total Ion Chromatogram (TIC) MS->TIC Data Acquisition MassSpectrum Extract Mass Spectrum TIC->MassSpectrum LibrarySearch Library Search & Peak Identification MassSpectrum->LibrarySearch QuantifyGC Quantify using Peak Area MassSpectrum->QuantifyGC

Caption: Workflow for the GC-MS analysis of this compound.

Comparative Performance Analysis

The choice between HPLC-UV and GC-MS depends heavily on the specific analytical goal, whether it is routine quality control, impurity profiling, or structural confirmation. The following table provides an objective comparison of their performance characteristics.

Performance Parameter RP-HPLC-UV GC-MS Rationale & Insights
Specificity GoodExcellentUV detection can be prone to interference from co-eluting impurities that also absorb at the detection wavelength. MS provides a unique mass spectrum for each compound, offering near-absolute identification.
Sensitivity (LOD/LOQ) Typically in the low ng rangeTypically in the low pg rangeGC-MS, especially in Selected Ion Monitoring (SIM) mode, generally offers higher sensitivity than standard UV detection.
Linearity (R²) Excellent (≥0.999)Excellent (≥0.999)Both techniques provide excellent linearity over a wide concentration range when properly optimized.
Precision (%RSD) Excellent (<1.0% for assay)Excellent (<2.0% for assay)Modern autosamplers for both instruments provide highly reproducible injections, leading to excellent precision.
Analysis of Impurities Ideal for non-volatile or thermally labile impurities.Ideal for volatile and semi-volatile impurities.HPLC is superior for analyzing potential high-molecular-weight impurities or degradation products that would not be suitable for GC. GC excels at separating closely related volatile isomers.
Sample Throughput HighModerate to HighHPLC run times are often shorter for routine QC tests. GC methods can have longer run times due to the required temperature programming.
Cost & Complexity Lower instrument cost, simpler operation.Higher instrument cost, more complex operation and data analysis.HPLC-UV systems are more common in QC labs due to their robustness and lower operational overhead. GC-MS requires more specialized training for maintenance and data interpretation.

Detailed Experimental Protocols

Protocol 1: RP-HPLC-UV Method

This protocol is designed for the assay and purity determination of this compound.

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized water.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Create a mobile phase composition of 50:50 (v/v) Acetonitrile:Water. Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Standard Solution Preparation (Example: 100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase (the diluent). This is the standard stock solution.

    • Prepare working standards for the calibration curve by serial dilution of the stock solution.

  • Sample Solution Preparation (Example: 100 µg/mL):

    • Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: 50:50 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Run Time: 10 minutes.

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.

    • The tailing factor for the analyte peak should be ≤ 2.0.

    • The number of theoretical plates should be ≥ 2000.

  • Analysis:

    • Construct a calibration curve from the working standards.

    • Inject the sample solution.

    • Calculate the concentration and purity of the sample based on the peak area response against the calibration curve.

Conclusion and Recommendations

Both RP-HPLC-UV and GC-MS are powerful and reliable methods for the analysis of this compound. The optimal choice is dictated by the analytical objective.

  • For routine quality control, assay, and purity testing in a manufacturing environment, RP-HPLC-UV is the recommended method. It is robust, cost-effective, high-throughput, and provides excellent quantitative performance. Its ability to analyze non-volatile impurities makes it a comprehensive choice for release testing.

  • For impurity identification, characterization of unknown peaks, and the analysis of volatile organic impurities, GC-MS is the superior technique. Its high resolving power and the structural information provided by mass spectrometry are invaluable for investigational studies and for developing a deeper understanding of the product's impurity profile.

Ultimately, a comprehensive analytical strategy in a drug development setting would leverage both techniques: HPLC for routine QC and GC-MS for initial characterization and troubleshooting. This dual approach ensures the highest level of quality and confidence in the analytical results.

References

  • Ministry of the Environment, Government of Japan. Analytical Methods.
  • Eurofins. Analytical Method Summaries.
  • U.S. Environmental Protection Agency. GC/MS (Gas Chromatography-Mass Spectrometry) Analysis of Organics in Drinking Water Concentrates and Advanced Waste Treatment Concentrates: Volume 2.
  • MDPI. An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene.
  • Eurachem. Acetonitrile analysis in hydrocarbon (crude c4) by gas chromotography.
  • Oxford Academic. Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones.
  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE.
  • Phenomenex. Guide to Choosing the Correct HPLC Solvent.
  • SciSpace. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine.
  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • PubMed. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry.
  • Shimadzu. 7 Key Differences in the Use of Methanol and Acetonitrile.
  • ResearchGate. Detection and determination of nitriles.
  • ACS Publications. Isotopically Selective Quantification by UPLC-MS of Aqueous Ammonia at Submicromolar Concentrations Using Dansyl Chloride Derivatization.
  • ResearchGate. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C.
  • ResearchGate. (PDF) Biocatalytic hydrolysis of nitriles.
  • ResearchGate. (PDF) Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.
  • PubMed. Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review.
  • ACTA PHYSICO-CHIMICA SINICA. Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles.
  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II.

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A Comparative Guide to the Synthesis of (2-Chloro-4-methoxyphenyl)acetonitrile for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

(2-Chloro-4-methoxyphenyl)acetonitrile is a key building block in the synthesis of a variety of pharmacologically active molecules. The strategic placement of the chloro, methoxy, and cyanomethyl groups on the phenyl ring provides a versatile scaffold for medicinal chemists to develop novel therapeutics.[1][2] This guide provides an in-depth comparison of the three primary synthetic routes to this valuable intermediate: the classical nucleophilic substitution, the venerable Sandmeyer reaction, and the modern palladium-catalyzed cross-coupling. Each route is evaluated on its chemical principles, operational efficiency, cost-effectiveness, and safety and environmental impact, providing researchers with the critical information needed to select the optimal pathway for their specific needs.

At a Glance: Comparison of Synthesis Routes

FeatureNucleophilic SubstitutionSandmeyer ReactionPalladium-Catalyzed Cyanation
Starting Material 2-Chloro-4-methoxybenzyl alcohol2-Chloro-4-methoxyaniline2-Bromo-1-chloro-5-methoxybenzene
Key Reagents Thionyl chloride, Sodium cyanideSodium nitrite, HCl, Copper(I) cyanidePalladium catalyst, Ligand, Cyanide source (e.g., K₄[Fe(CN)₆])
Typical Yield Good to Excellent (70-90%)Moderate to Good (60-80%)Good to Excellent (75-95%)
Reaction Conditions Moderate to high temperaturesLow to moderate temperaturesMild to moderate temperatures
Scalability Readily scalableScalable with caution (diazonium salts)Scalable, catalyst cost can be a factor
Cost-Effectiveness Generally cost-effectiveCost-effectiveHigher initial cost (catalyst)
Safety Concerns Highly toxic sodium cyanideUnstable diazonium salts, toxic copper cyanideToxic cyanide source, palladium waste
Environmental Impact Cyanide wasteCopper wastePalladium and cyanide waste

Route 1: Nucleophilic Substitution of 2-Chloro-4-methoxybenzyl Chloride

This classical approach is a two-step process commencing with the conversion of a commercially available benzyl alcohol to the corresponding benzyl chloride, followed by a nucleophilic attack by a cyanide salt. The reaction is a cornerstone of organic synthesis, valued for its reliability and straightforward execution.[3]

Mechanistic Rationale

The first step involves the conversion of the primary alcohol, 2-chloro-4-methoxybenzyl alcohol, into a better leaving group. Thionyl chloride is a common and effective reagent for this transformation, proceeding through a chlorosulfite intermediate to yield the benzyl chloride with gaseous byproducts (SO₂ and HCl).

The second step is a classic S_N2 reaction. The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of 2-chloro-4-methoxybenzyl chloride, displacing the chloride ion and forming the desired carbon-carbon bond.[4][5] The reaction is typically carried out in a polar aprotic solvent like DMSO or acetone to enhance the nucleophilicity of the cyanide salt.[2]

S_N2 Mechanism for Cyanation of Benzyl Chloride
Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-methoxybenzyl chloride

  • In a well-ventilated fume hood, to a stirred solution of 2-chloro-4-methoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/g of alcohol) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-4-methoxybenzyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a fume hood, dissolve sodium cyanide (1.5 eq) in dimethyl sulfoxide (DMSO, 4 mL/g of NaCN).

  • To this solution, add the crude 2-chloro-4-methoxybenzyl chloride (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 40-50 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into a large volume of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of water).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Route 2: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful and long-established method for the introduction of a variety of functional groups, including cyano, onto an aromatic ring via a diazonium salt intermediate.[6] This route begins with the commercially available 2-chloro-4-methoxyaniline.

Mechanistic Rationale

The reaction proceeds in two main stages. First, the primary aromatic amine, 2-chloro-4-methoxyaniline, is treated with a nitrous acid solution (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately.

In the second stage, the diazonium salt is added to a solution of copper(I) cyanide. The copper(I) species catalyzes the decomposition of the diazonium salt through a single-electron transfer (SET) mechanism, generating an aryl radical and dinitrogen gas.[7] The aryl radical then abstracts a cyanide group from the copper complex, and the active copper(I) catalyst is regenerated.

Sandmeyer_Mechanism NaNO2_HCl NaNO₂ / HCl Diazonium Ar-N₂⁺ Cl⁻ ArylRadical Ar• Diazonium->ArylRadical SETfrom Cu(I) N2 N₂ Diazonium->N2 CuCN CuCN CuCN->ArylRadical Catalyst Product Ar-CN ArylRadical->Product Reaction with [Cu(CN)Cl]⁻ CuCl CuCl ArylRadical->CuCl

Simplified Mechanism of the Sandmeyer Cyanation
Experimental Protocol
  • In a fume hood, dissolve 2-chloro-4-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution, allowing for the evolution of nitrogen gas.

  • After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours.

  • Cool the mixture to room temperature and extract with an organic solvent such as toluene or ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation under reduced pressure to yield this compound.

Route 3: Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions represent a modern and highly versatile approach for the synthesis of aryl nitriles.[8][9] This method offers several advantages, including milder reaction conditions, broader functional group tolerance, and the use of less toxic cyanide sources. The starting material for this route would typically be an aryl halide, such as 2-bromo-1-chloro-5-methoxybenzene.

Mechanistic Rationale

The catalytic cycle of palladium-catalyzed cyanation generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The cyanide source (e.g., [Fe(CN)₆]⁴⁻) transfers a cyanide group to the palladium center, displacing the halide.

  • Reductive Elimination: The aryl and cyano groups on the palladium complex couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst.[10]

The choice of ligand is crucial for the efficiency of the reaction, as it modulates the reactivity and stability of the palladium catalyst.

Pd_Catalysis_Mechanism PdII_ArX LₙPd(II)(Ar)(X) PdII_ArCN LₙPd(II)(Ar)(CN) PdII_ArX->PdII_ArCN Transmetalation ([Fe(CN)₆]⁴⁻) Product Ar-CN PdII_ArCN->Product Pd0 Pd0 PdII_ArCN->Pd0 Reductive Elimination

Catalytic Cycle of Palladium-Catalyzed Cyanation
Experimental Protocol
  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-1-chloro-5-methoxybenzene (1.0 eq), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.04 eq).

  • Add a solvent mixture of dioxane and water (e.g., 2:1 ratio).

  • Add a base, such as sodium carbonate (Na₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Safety and Environmental Considerations

Sodium Cyanide Handling: Sodium cyanide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[7][11] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat.[4][8][12] Acidic conditions must be strictly avoided as they will generate highly toxic hydrogen cyanide gas. Cyanide-containing waste must be quenched and disposed of according to institutional and environmental regulations.

Palladium Catalysis: While often considered a "greener" alternative due to its high efficiency and milder conditions, palladium catalysis is not without environmental concerns. Palladium is a precious and rare metal, and its extraction and purification have a significant environmental footprint.[13][14] Furthermore, residual palladium in the final product is a major concern in the pharmaceutical industry due to its potential toxicity, necessitating efficient removal strategies.[9] The use of less toxic cyanide sources like potassium ferrocyanide is a significant step towards a more sustainable process.[15][16]

Cost-Effectiveness Analysis

  • Nucleophilic Substitution: This route is often the most cost-effective for large-scale synthesis due to the relatively low cost of bulk reagents like thionyl chloride and sodium cyanide.[17] The commercial availability of 2-chloro-4-methoxybenzyl alcohol also contributes to its economic viability.[18][19][20][21]

  • Sandmeyer Reaction: The starting material, 2-chloro-4-methoxyaniline, is commercially available and generally affordable.[22][23][24] The reagents for diazotization and the copper cyanide are also relatively inexpensive, making this a competitive route in terms of cost.

  • Palladium-Catalyzed Cyanation: The primary cost driver for this route is the palladium catalyst and the often-proprietary phosphine ligands.[25][26][27][28] While the cost of the catalyst can be high, the high yields and efficiency, especially for small-scale and discovery chemistry applications, can offset this. The cost of the aryl halide precursor will also be a factor.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends heavily on the specific requirements of the researcher and the scale of the synthesis.

  • For large-scale, cost-driven production , the Nucleophilic Substitution route is likely the most attractive option, provided that appropriate safety measures for handling sodium cyanide are in place.

  • The Sandmeyer Reaction offers a reliable and cost-effective alternative, particularly when the corresponding aniline is readily available and the handling of diazonium salts is not a major concern.

  • For small-scale synthesis, medicinal chemistry programs, and applications requiring high functional group tolerance and milder conditions , Palladium-Catalyzed Cyanation is the superior choice, despite the higher initial cost of the catalyst. The development of more active and robust catalyst systems continues to enhance the appeal of this modern synthetic method.

Ultimately, a thorough evaluation of the available resources, safety infrastructure, and desired scale of production will guide the synthetic chemist in selecting the most appropriate and efficient pathway to this valuable pharmaceutical intermediate.

References

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A Comparative Guide to the Reactivity of (2-Chloro-4-methoxyphenyl)acetonitrile and (4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, arylacetonitriles are pivotal intermediates, serving as versatile synthons for a multitude of molecular scaffolds found in pharmaceuticals, agrochemicals, and materials science.[1][2] Their value lies in the dual reactivity of the benzylic methylene protons and the nitrile functional group. This guide provides an in-depth comparative analysis of two structurally related, yet electronically and sterically distinct, arylacetonitriles: (2-Chloro-4-methoxyphenyl)acetonitrile and (4-methoxyphenyl)acetonitrile .

While both molecules share a 4-methoxyphenyl core, the presence of a chlorine atom at the ortho position in the former introduces significant electronic and steric perturbations. Understanding these differences is crucial for chemists to anticipate reactivity, optimize reaction conditions, and strategically design synthetic routes. This document will dissect the underlying principles governing their differential reactivity in key transformations, supported by mechanistic insights and established experimental protocols.

Structural and Electronic Properties: The Decisive Influence of the Ortho-Chloro Substituent

The reactivity of a molecule is intrinsically linked to its structure and electron distribution. The key to understanding the differences between our two subject compounds lies in analyzing the interplay of inductive and resonance effects of their substituents.

(4-Methoxyphenyl)acetonitrile features a para-methoxy group (-OCH₃), a classic electron-donating group (EDG). While it is inductively electron-withdrawing (-I) due to the oxygen's electronegativity, its powerful electron-donating resonance effect (+R) is dominant. This +R effect enriches the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methoxy group.

In contrast, This compound possesses both the para-methoxy group and an ortho-chloro substituent. The chlorine atom is a halogen, which exhibits a dual electronic nature: it is strongly electron-withdrawing by induction (-I) but weakly electron-donating by resonance (+R).[3][4] Crucially, the inductive effect of chlorine is far more significant than its resonance contribution.[5] This results in two major consequences:

  • Ring Deactivation: The potent -I effect of the ortho-chloro group counteracts the +R effect of the methoxy group, leading to an overall decrease in the aromatic ring's electron density compared to the non-chlorinated analogue.

  • Increased Benzylic Acidity: The -I effect of the ortho-chloro group effectively stabilizes the negative charge of the carbanion formed upon deprotonation of the benzylic (α-carbon) position. This leads to a significant increase in the acidity of the α-protons.

  • Steric Hindrance: The presence of the relatively bulky chlorine atom adjacent to the acetonitrile moiety creates steric congestion around the reaction center, impeding the approach of reagents.[6]

The following diagram illustrates these competing electronic effects.

Caption: Competing electronic effects in the two arylacetonitriles.

Table 1: Physicochemical Properties Comparison

PropertyThis compound(4-methoxyphenyl)acetonitrile
Molecular Formula C₉H₈ClNO[7]C₉H₉NO[8]
Molecular Weight 181.62 g/mol [7]147.17 g/mol [1]
CAS Number 170737-93-6[7]104-47-2[8]
Appearance Crystalline SolidClear colorless to slightly yellow liquid[1]
Boiling Point Not readily available286-287 °C
Density Not readily available1.085 g/mL at 25 °C

Comparative Reactivity in Key Transformations

α-Alkylation (Benzylic Deprotonation and Nucleophilic Attack)

The alkylation at the α-carbon is one of the most common reactions for arylacetonitriles. It proceeds via a two-step mechanism: deprotonation to form a resonance-stabilized carbanion, followed by nucleophilic attack on an electrophile (e.g., an alkyl halide).

Reactivity Analysis:

  • Deprotonation: this compound is expected to undergo deprotonation more readily and under milder conditions than (4-methoxyphenyl)acetonitrile. The strong inductive effect of the ortho-chloro group significantly stabilizes the resulting carbanion, lowering the pKa of the benzylic protons.

  • Alkylation: The subsequent nucleophilic attack by the carbanion is where steric effects become paramount. The bulky ortho-chloro group in the chlorinated substrate sterically hinders the approach of the electrophile. This effect is magnified with larger, more branched electrophiles. Consequently, the alkylation step is often slower and may result in lower yields for the chloro-derivative compared to its unhindered counterpart.[9]

G Workflow for α-Alkylation of Arylacetonitriles Arylacetonitrile Arylacetonitrile (Substrate) Deprotonation Deprotonation (Carbanion Formation) Arylacetonitrile->Deprotonation Base Base (e.g., NaH, KOtBu) Base->Deprotonation Carbanion Benzylic Carbanion (Nucleophile) Deprotonation->Carbanion  Easier for Chloro-Substituted  due to inductive stabilization Alkylation Nucleophilic Attack (SN2 Reaction) Carbanion->Alkylation Electrophile Electrophile (e.g., R-X) Electrophile->Alkylation Product α-Alkylated Product Alkylation->Product  Slower for Chloro-Substituted  due to steric hindrance

Caption: Generalized workflow for the α-alkylation reaction.

Experimental Protocol: General Procedure for α-Alkylation

This protocol is a representative example and must be adapted based on the specific substrate and electrophile.

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add a solution of the arylacetonitrile (1.0 eq.) in a dry aprotic solvent (e.g., THF, DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base (e.g., Sodium Hydride, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Note: For (4-methoxyphenyl)acetonitrile, a stronger base or longer reaction time may be necessary for complete deprotonation.

  • Alkylation: Cool the resulting carbanion solution back to 0 °C. Add the alkyl halide electrophile (1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. Note: This step may be significantly longer for this compound due to steric hindrance.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nitrile Group Hydrolysis

The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions. The reaction proceeds via nucleophilic attack on the electrophilic carbon of the nitrile.

Reactivity Analysis:

  • Electrophilicity: The electron-withdrawing nature of the ortho-chloro substituent in this compound makes the nitrile carbon more electron-deficient (more electrophilic). This should increase its susceptibility to attack by nucleophiles like water or hydroxide ions.

  • Rate of Hydrolysis: Consequently, this compound is predicted to undergo hydrolysis at a faster rate than (4-methoxyphenyl)acetonitrile, where the electron-donating methoxy group slightly reduces the electrophilicity of the nitrile carbon. While steric hindrance from the ortho-chloro group exists, its impact on the approach of a small nucleophile like water or hydroxide to the linear nitrile group is generally less pronounced than its electronic effect.

Experimental Protocol: General Procedure for Acid-Catalyzed Hydrolysis

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine the arylacetonitrile (1.0 eq.) with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. Note: A shorter reflux time is anticipated for this compound.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Isolation: If the product precipitates, collect it by vacuum filtration. If it remains in solution, extract it with an appropriate organic solvent.

  • Purification: Wash the organic extracts, dry over an anhydrous salt, and remove the solvent in vacuo. The resulting carboxylic acid can be further purified by recrystallization.

Electrophilic Aromatic Substitution (EAS)

EAS reactions involve the substitution of a hydrogen atom on the aromatic ring by an electrophile. The reactivity and regioselectivity are dictated by the substituents already present on the ring.

Reactivity Analysis:

  • (4-methoxyphenyl)acetonitrile: The ring is strongly activated by the para-methoxy group. Electrophilic attack is highly favored and will occur under mild conditions. The methoxy group is a powerful ortho, para-director. Since the para position is blocked, substitution will occur at the ortho positions relative to the methoxy group (positions 3 and 5).

  • This compound: The ring is significantly deactivated compared to its non-chlorinated counterpart. The deactivating -I effect of the chlorine atom outweighs the activating +R effect of the methoxy group.[3] Therefore, harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids) will be required.

  • Regioselectivity: The directing outcome is a competition between the two substituents. The methoxy group directs ortho/para, and the chloro group also directs ortho/para.[4][5] Both groups will direct an incoming electrophile to position 5 (ortho to methoxy, meta to chloro) and position 3 (ortho to chloro, ortho to methoxy). However, due to the steric bulk of the chloro and acetonitrile groups, substitution at position 5 is generally the major observed outcome.

Table 2: Summary of Comparative Reactivity

Reaction TypeThis compound(4-methoxyphenyl)acetonitrileJustification
α-Deprotonation Faster / Milder ConditionsSlower / Harsher ConditionsInductive stabilization of carbanion by ortho-Cl.
α-Alkylation Slower Rate, Lower YieldsFaster Rate, Higher YieldsSteric hindrance from ortho-Cl impedes electrophile approach.
Nitrile Hydrolysis FasterSlowerIncreased electrophilicity of nitrile carbon due to -I effect of Cl.
EAS Reactivity Deactivated RingActivated RingDominant deactivating -I effect of Cl vs. activating +R of -OCH₃.
EAS Regioselectivity Complex, favors position 5Positions 3 and 5Competition between directing groups vs. strong directing -OCH₃.

Conclusion and Practical Implications

The presence of an ortho-chloro substituent dramatically alters the reactivity profile of (4-methoxyphenyl)acetonitrile. Researchers and process chemists must account for these differences to ensure successful synthetic outcomes.

  • This compound is characterized by highly acidic benzylic protons and an electrophilic nitrile carbon, facilitating deprotonation and hydrolysis reactions. However, its utility is often tempered by significant steric hindrance at the benzylic position and a deactivated aromatic ring.

  • (4-methoxyphenyl)acetonitrile , while requiring more forcing conditions for deprotonation, offers a sterically accessible reaction center and a highly activated aromatic ring, making it an ideal substrate for rapid α-alkylation and electrophilic aromatic substitution reactions.

Ultimately, the choice between these two intermediates depends on the specific transformation desired. By understanding the fundamental principles of electronic and steric effects, chemists can harness the unique reactivity of each molecule to achieve their synthetic goals efficiently and predictably.

References

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A Comparative Guide to the Biological Activity of (2-Chloro-4-methoxyphenyl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the biological potential of substituted phenylacetonitrile derivatives, with a particular focus on the (2-Chloro-4-methoxyphenyl)acetonitrile scaffold. While direct experimental data on derivatives of this specific parent molecule is emerging, a wealth of information on structurally related compounds allows for a robust comparative analysis. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, anticancer, antimicrobial, and potential anti-inflammatory activities of this promising class of compounds.

Introduction: The Phenylacetonitrile Scaffold in Medicinal Chemistry

The phenylacetonitrile moiety is a recognized "privileged structure" in medicinal chemistry, serving as a versatile building block for a wide array of biologically active compounds. The presence of the nitrile group, an excellent hydrogen bond acceptor and a reactive handle for further chemical transformations, combined with the tunable electronic and steric properties of the phenyl ring, makes it an attractive starting point for drug discovery.

This guide will focus on derivatives featuring chloro and methoxy substitutions on the phenyl ring, exemplified by the core structure of this compound (CAS No: 170737-93-6). We will explore how modifications to this scaffold influence its biological activity, drawing comparisons from closely related analogues to provide a predictive framework for future research and development.

Synthetic Strategies for Phenylacetonitrile Derivatives

The synthesis of biologically active phenylacetonitrile derivatives often employs well-established organic reactions. Two common and effective methods are the Knoevenagel condensation and nucleophilic substitution reactions.

Knoevenagel Condensation for Phenylacrylonitrile Derivatives

The Knoevenagel condensation is a cornerstone reaction for the synthesis of α,β-unsaturated nitriles, which are precursors to many active compounds. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as a phenylacetonitrile, in the presence of a weak base.

Experimental Protocol: General Procedure for Knoevenagel Condensation [1][2][3]

  • Reactant Preparation: Dissolve the substituted benzaldehyde (1.0 eq.) and the appropriate phenylacetonitrile derivative (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or sodium ethoxide, to the reaction mixture.

  • Reaction Condition: Reflux the mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product.

  • Purification: Recrystallize the solid product from a suitable solvent (e.g., ethanol) or purify by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the pure phenylacrylonitrile derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Knoevenagel Condensation

Knoevenagel_Condensation cluster_reactants Starting Materials cluster_process Reaction cluster_purification Purification Benzaldehyde Benzaldehyde Mixing Mix in Solvent (e.g., Ethanol) Benzaldehyde->Mixing Phenylacetonitrile Phenylacetonitrile Phenylacetonitrile->Mixing Catalysis Add Weak Base (e.g., Piperidine) Mixing->Catalysis Reflux Reflux (2-6 hours) Catalysis->Reflux Isolation Filtration or Concentration Reflux->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Product Pure Phenylacrylonitrile Derivative Purification->Product

Caption: Proposed anticancer mechanism involving inhibition of CDK1 and tubulin polymerization.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: A Broad Spectrum of Potential

Phenylacetonitrile derivatives have also been investigated for their antimicrobial properties, showing activity against a range of pathogenic bacteria.

Comparative Analysis of Antimicrobial Activity

Methoxy-substituted phenylacrylonitriles have demonstrated notable activity against Gram-positive bacteria. [1]Other complex derivatives incorporating the chloro- and methoxy-phenyl motifs have shown excellent activity against both Gram-positive and Gram-negative bacteria. [4][5][6]

Compound Type Bacterial Strain MIC (mg/mL) Reference
Methoxy-phenylacrylonitrile (2c) Escherichia coli 2.5 [1]
Methoxy-phenylacrylonitrile (2c) Pseudomonas aeruginosa 5 [1]
Methoxy-phenylacrylonitrile (2c) Staphylococcus aureus 5 [1]
Complex benzonitrile derivative Staphylococcus aureus 100 µg/mL [4]
Complex benzonitrile derivative Bacillus cereus 100 µg/mL [4]

| Complex benzonitrile derivative | Escherichia coli | 100 µg/mL | [4]|

Table 2: Comparative antimicrobial activity (MIC values) of selected phenylacetonitrile derivatives.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Molecular docking studies suggest that some phenylacrylonitrile derivatives may exert their antibacterial effect by binding to and inhibiting essential bacterial enzymes like penicillin-binding protein 2 (PBP2), which is crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall. [1]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: An Area for Future Exploration

While direct experimental data on the anti-inflammatory properties of this compound derivatives is limited, the structural similarities to known anti-inflammatory agents suggest this is a promising area for investigation.

Structure-Activity Relationship (SAR) Insights

The SAR of non-steroidal anti-inflammatory drugs (NSAIDs) often involves an acidic moiety attached to an aromatic ring. [7]While the nitrile group is not acidic, its electronic properties can be modulated by substituents on the phenyl ring. The presence of a methoxy group, as seen in some anti-inflammatory chalcones, can be beneficial for activity. [8][9]The chloro group's position and electronic influence could also play a critical role in receptor binding. [10][11]

Potential Mechanism of Action: Inhibition of Inflammatory Mediators

A plausible mechanism for anti-inflammatory activity could be the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory mediators like nitric oxide (NO) and cytokines through the inhibition of the NF-κB signaling pathway. [8][9][12] Experimental Protocol: Griess Assay for Nitric Oxide Production

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.

  • Griess Reagent: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the comparative analysis of structurally related compounds, its derivatives are predicted to exhibit significant anticancer and antimicrobial activities. The potential for anti-inflammatory properties also warrants further investigation.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. Elucidating the precise mechanisms of action and evaluating the in vivo efficacy and safety of the most potent compounds will be crucial steps in translating these promising findings into clinical applications.

References

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  • Synthesis and antibacterial activity of 2-2-[(4-chlorophenyl) sulfanyl] ethoxy- 3-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-2-furyl]benzonitrile. Der Pharma Chemica.
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  • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. NIH.
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  • Synthesis and anti-inflammatory activity of novel Ketoprofen and Ibuprofen deriv
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  • Structure activity relationship of synthetic derivatives.
  • Design and Synthesis of Methoxyphenyl- and Coumarin-based Chalcone Derivatives as Anti-inflammatory Agents by inhibition of NO Production and Down-Regulation of NF-κB in LPS-Induced RAW264.7 Macrophage Cells.
  • Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. PubMed.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central.
  • Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Deriv
  • Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide. Benchchem.
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH.
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  • Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflammatory Agents.

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A Spectroscopic Showdown: A Comparative Analysis of Substituted Phenylacetonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, substituted phenylacetonitriles are pivotal intermediates, valued for their versatility in constructing complex molecular architectures. The precise characterization of these compounds is paramount, ensuring the integrity of synthetic pathways and the purity of final products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are the cornerstones of this analytical process, providing a detailed fingerprint of molecular structure and electronic environment.[1][2][3][4]

This guide presents a comprehensive spectroscopic comparison of unsubstituted phenylacetonitrile and its para-substituted analogues: 4-methoxyphenylacetonitrile (an electron-donating substitution), and 4-chlorophenylacetonitrile (an electron-withdrawing substitution). By examining the subtle yet significant shifts in their spectral data, we can gain a deeper understanding of how substituent effects modulate molecular properties. This in-depth analysis is designed to equip researchers with the practical insights needed for unambiguous compound identification and characterization.[5]

The Influence of Substituents on Spectroscopic Signatures

The introduction of a substituent onto the phenyl ring of phenylacetonitrile alters the electron density distribution across the molecule. Electron-donating groups (EDGs) like the methoxy group (-OCH₃) increase electron density in the aromatic ring through resonance and inductive effects. Conversely, electron-withdrawing groups (EWGs) such as the chloro group (-Cl) decrease electron density, primarily through their inductive effect. These electronic perturbations directly impact the vibrational energies of bonds and the magnetic environments of atomic nuclei, leading to predictable and interpretable changes in their respective spectra.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic molecules.[1][2][8] Both ¹H and ¹³C NMR provide exquisitely detailed information about the chemical environment of each atom.

Comparative ¹H NMR Data

The chemical shifts of the benzylic protons (-CH₂CN) and the aromatic protons are particularly sensitive to the electronic nature of the para-substituent.

CompoundAr-H (ppm)-CH₂CN (ppm)Other Signals (ppm)
Phenylacetonitrile~7.2-7.4 (m, 5H)[9]~3.7 (s, 2H)[9]-
4-Methoxyphenylacetonitrile~6.8 (d, 2H), ~7.2 (d, 2H)[10]~3.6 (s, 2H)[11]~3.8 (s, 3H, -OCH₃)[12]
4-Chlorophenylacetonitrile~7.3 (d, 2H), ~7.4 (d, 2H)[13]~3.7 (s, 2H)[14]-

Analysis of ¹H NMR Data:

  • Phenylacetonitrile: The aromatic protons appear as a complex multiplet, characteristic of a monosubstituted benzene ring. The benzylic protons are a sharp singlet.[9]

  • 4-Methoxyphenylacetonitrile: The electron-donating methoxy group shields the aromatic protons, causing an upfield shift (lower ppm values) compared to the unsubstituted analog. The para-substitution pattern results in a characteristic pair of doublets. The benzylic protons are also slightly shielded. A distinct singlet for the methoxy protons is observed around 3.8 ppm.[10][11][12]

  • 4-Chlorophenylacetonitrile: The electron-withdrawing chloro group deshields the aromatic protons, leading to a downfield shift (higher ppm values). The benzylic protons show minimal change.[13][14]

Comparative ¹³C NMR Data

The chemical shifts of the nitrile carbon (-CN), the benzylic carbon (-CH₂CN), and the aromatic carbons are all influenced by the substituent. The nitrile carbon is characteristically found in the 115-130 ppm range.[15][16]

CompoundC≡N (ppm)-CH₂CN (ppm)Aromatic C (ppm)Other Signals (ppm)
Phenylacetonitrile~118~23~127-132[9]-
4-Methoxyphenylacetonitrile~118~22~114, 124, 129, 159[10]~55 (-OCH₃)[12]
4-Chlorophenylacetonitrile~117~23~128, 130, 131, 134[14]-

Analysis of ¹³C NMR Data:

  • Phenylacetonitrile: Exhibits a set of aromatic carbon signals in the typical range for a monosubstituted benzene.[9]

  • 4-Methoxyphenylacetonitrile: The methoxy group causes a significant upfield shift for the ortho and para carbons and a downfield shift for the ipso-carbon (the carbon attached to the methoxy group) due to resonance effects.[10][12]

  • 4-Chlorophenylacetonitrile: The chloro substituent leads to a downfield shift of the ipso-carbon and smaller shifts for the other aromatic carbons.[14]

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve 5-10 mg of the phenylacetonitrile derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. Typical acquisition parameters for ¹H NMR include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 45° pulse angle and a longer relaxation delay (e.g., 2-5 seconds) are common.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in CDCl₃ transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument tune Tune & Shim instrument->tune acquire Acquire ¹H & ¹³C Spectra tune->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference & Integrate phase->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.[1][3] The nitrile group (-C≡N) has a particularly strong and sharp absorption in a relatively clean region of the IR spectrum, making it a highly diagnostic peak.[17][18][19]

Comparative IR Data

The position of the C≡N stretching frequency is sensitive to the electronic environment. Conjugation with an aromatic ring generally lowers the frequency compared to saturated nitriles.[15][19]

CompoundC≡N Stretch (cm⁻¹)Other Key Absorptions (cm⁻¹)
Phenylacetonitrile~2250[15]~3030 (Ar-H stretch), ~1600, 1495 (C=C stretch)
4-Methoxyphenylacetonitrile~2245~3030 (Ar-H stretch), ~1610, 1510 (C=C stretch), ~1250 (C-O stretch)
4-Chlorophenylacetonitrile~2250~3030 (Ar-H stretch), ~1595, 1490 (C=C stretch), ~1090 (Ar-Cl stretch)

Analysis of IR Data:

  • The C≡N stretch for all three compounds appears in the expected range of 2220-2260 cm⁻¹.[18]

  • The electron-donating methoxy group in 4-methoxyphenylacetonitrile slightly lowers the C≡N stretching frequency due to increased electron density through resonance, which weakens the C≡N bond.[17]

  • The electron-withdrawing chloro group has a minimal effect on the C≡N stretching frequency.

  • Other characteristic peaks, such as aromatic C-H and C=C stretching, and the C-O stretch for the methoxy derivative, are also observed.

Experimental Protocol for FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing liquid and solid samples.[20]

  • Instrument Preparation: Ensure the FT-IR spectrometer with an ATR accessory is powered on and has completed its diagnostic checks.

  • Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Acquire a background spectrum to account for atmospheric and crystal absorbances.[20]

  • Sample Analysis: Place a small drop of the liquid phenylacetonitrile sample onto the center of the ATR crystal. For solid samples, press a small amount of the powder firmly onto the crystal.

  • Data Acquisition: Initiate the sample scan. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Data Processing: Label the significant peaks in the spectrum.

FTIR_Workflow cluster_prep Instrument Preparation cluster_analysis Sample Analysis cluster_processing Data Processing power_on Power On Spectrometer clean_crystal Clean ATR Crystal power_on->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply Sample to Crystal background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_spectrum Process & Analyze Spectrum acquire_spectrum->process_spectrum label_peaks Label Peaks process_spectrum->label_peaks Final IR Spectrum Final IR Spectrum label_peaks->Final IR Spectrum

Caption: Workflow for FT-IR spectroscopic analysis using an ATR accessory.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.[1][8] The fragmentation pattern observed in the mass spectrum offers valuable structural clues.[21][22]

Comparative Mass Spectrometry Data

The molecular ion peak (M⁺) will correspond to the molecular weight of each compound. The fragmentation patterns are influenced by the stability of the resulting carbocations. A common fragmentation for phenylacetonitriles is the loss of the -CH₂CN group to form a stable benzyl or substituted benzyl cation.

CompoundMolecular WeightKey Fragment Ions (m/z)
Phenylacetonitrile117.15117 (M⁺), 91 ([C₇H₇]⁺, tropylium ion), 77 ([C₆H₅]⁺)[23]
4-Methoxyphenylacetonitrile147.17147 (M⁺), 121 ([CH₃OC₇H₆]⁺), 106, 91[24]
4-Chlorophenylacetonitrile151.59151/153 (M⁺, due to ³⁵Cl/³⁷Cl isotopes), 125/127 ([ClC₇H₆]⁺), 116, 89[25][26]

Analysis of Mass Spectrometry Data:

  • Phenylacetonitrile: The base peak is often the tropylium ion at m/z 91, formed by rearrangement of the benzyl cation.[23]

  • 4-Methoxyphenylacetonitrile: The fragmentation is dominated by the formation of the stable methoxy-substituted benzyl cation at m/z 121.

  • 4-Chlorophenylacetonitrile: The presence of chlorine is readily identified by the characteristic M⁺ and M+2 isotopic pattern with a ratio of approximately 3:1. The base peak corresponds to the chloro-substituted benzyl cation at m/z 125.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile compounds.[27]

  • Sample Preparation: Prepare a dilute solution of the phenylacetonitrile derivative in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC. The compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column.

  • MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer's ion source (typically electron ionization, EI). The molecules are ionized and fragmented.

  • Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

  • Data Analysis: The resulting mass spectrum for each component is analyzed to determine the molecular weight and fragmentation pattern.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Analysis cluster_data Data Analysis prepare_solution Prepare Dilute Solution inject Inject Sample into GC prepare_solution->inject separate Separate Components inject->separate ionize Ionize & Fragment separate->ionize analyze Analyze m/z ionize->analyze detect Detect Ions analyze->detect generate_spectrum Generate Mass Spectrum detect->generate_spectrum analyze_spectrum Analyze Spectrum generate_spectrum->analyze_spectrum Compound Identification Compound Identification analyze_spectrum->Compound Identification

Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic analysis of substituted phenylacetonitriles provides a clear illustration of the profound influence of substituents on molecular properties. By systematically comparing the NMR, IR, and MS data of phenylacetonitrile with its 4-methoxy and 4-chloro derivatives, we can observe distinct and predictable trends. Electron-donating groups tend to shield nuclei in NMR and lower vibrational frequencies in IR, while electron-withdrawing groups have the opposite effect. In mass spectrometry, the fragmentation patterns are dictated by the stability of the resulting carbocations, which is also influenced by the substituent. A thorough understanding of these spectroscopic principles is indispensable for researchers in organic synthesis and drug development, enabling the confident and accurate characterization of these vital chemical building blocks.

References

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  • Britannica. (2025). Chemical compound - Spectroscopy, Organic, Analysis.
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
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  • PubMed Central. (n.d.). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters.
  • PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O.
  • Supporting Information. (n.d.). Metal-Ligand Cooperative Activation of Nitriles by a Ruthenium Complex with a De-Aromatized PNN Pincer.
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  • ResearchGate. (n.d.). Fig. S21 13 C NMR of 1-benzyl-4-chlorophenyl-1 H -1,2,3-triazole.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
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  • SpectraBase. (n.d.). 4-Chlorophenylacetonitrile - Optional[13C NMR] - Chemical Shifts.
  • National Institute of Standards and Technology. (n.d.). Benzyl nitrile - the NIST WebBook.
  • American Chemical Society. (2025). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation.
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  • CORE. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides.
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  • Amanote Research. (n.d.). (PDF) The Influence of Substituents on the 13c-NMR Chemical.
  • PubMed. (n.d.). 17O NMR Studies of Ortho-Substituent Effects in Substituted Phenyl Tosylates.
  • ACS Publications. (2026). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation.
  • Indian Academy of Sciences. (n.d.). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
  • MDPI. (n.d.). Spectroscopic and In Silico Studies on the Interaction of Substituted Pyrazolo[1,2-a]benzo[1][5][17][18]tetrazine-3-one Derivatives with c-Myc G4-DNA.
  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.

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A Comparative Guide to the Purity Assessment of Synthesized (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the journey from a chemical intermediate to a final Active Pharmaceutical Ingredient (API) is governed by stringent quality standards.[1] (2-Chloro-4-methoxyphenyl)acetonitrile is a key building block in the synthesis of various more complex molecules. Its purity is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the downstream synthetic processes.[2][3] Impurities, even in trace amounts, can lead to unwanted side reactions, reduce yields, and introduce potentially toxic byproducts into the final API, complicating purification and posing risks to patient safety.[2]

This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of synthesized this compound. We will move beyond simple protocol listings to explain the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to make informed decisions for robust and reliable quality control.

Synthetic Context: Understanding Potential Impurities

To effectively assess purity, one must first understand the potential impurities that can arise during synthesis. A common route to arylacetonitriles involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.[4][5]

Based on this, the primary synthesis of this compound likely proceeds from 2-chloro-4-methoxybenzyl chloride and a cyanide source (e.g., sodium cyanide) in a suitable solvent.

SM1 2-Chloro-4-methoxybenzyl chloride Product This compound SM1->Product Nucleophilic Substitution SM2 Sodium Cyanide (NaCN) SM2->Product Nucleophilic Substitution Solvent Solvent (e.g., DMSO, Acetone) Solvent->Product Nucleophilic Substitution Imp1 Unreacted Starting Material Product->Imp1 Potential Impurities Found In Imp2 Side-Product: Isomeric Acetonitrile Product->Imp2 Potential Impurities Found In Imp3 Degradation Product: Benzyl Alcohol Product->Imp3 Potential Impurities Found In Imp4 Residual Solvent Product->Imp4 Potential Impurities Found In

Caption: Synthesis pathway and potential process-related impurities.

This synthetic route introduces several classes of potential impurities:

  • Unreacted Starting Materials: Residual 2-chloro-4-methoxybenzyl chloride.

  • Side-Products: Isomeric impurities or products from competing reactions.

  • Degradation Products: Hydrolysis of the benzyl chloride starting material to the corresponding benzyl alcohol.

  • Reagent-Related Impurities: Residual cyanide salts or solvents.[6]

A robust purity assessment strategy must be capable of separating, identifying, and quantifying these diverse chemical entities.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for quantitation, identification of unknowns, or high-throughput screening. We will compare the three most powerful and commonly used techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Technique Principle Strengths for This Application Limitations Typical Purity Result (%) LOD for Impurities
HPLC-UV Differential partitioning of analytes between a stationary phase and a mobile liquid phase.Gold standard for pharmaceutical purity analysis; excellent for separating non-volatile impurities; high precision and robustness.[7]Requires reference standards for impurity quantification; different chromophores have different UV responses.[8]99.85%~0.01 - 0.05%
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Excellent for volatile impurities (e.g., residual solvents); MS provides structural information for identifying unknown peaks.[9]Not suitable for non-volatile or thermally labile impurities; requires derivatization for some compounds.99.90% (for volatile fraction)<0.01% (for amenable compounds)
qNMR Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified internal standard.A primary ratio method that can quantify impurities without needing their specific reference standards; provides structural confirmation; non-destructive.[10][11]Lower sensitivity compared to chromatographic methods; peak overlap can complicate analysis in complex mixtures.[12]99.7% (absolute purity)~0.1%

Workflow for Comprehensive Purity Determination

A self-validating and trustworthy purity assessment relies on an orthogonal approach, using at least two techniques based on different chemical principles.[11] The results from a primary chromatographic method like HPLC should be confirmed by a spectroscopic method like qNMR.

start Synthesized Batch of This compound hplc Primary Analysis: HPLC-UV (Purity & Impurity Profile) start->hplc gcms Volatile & Residual Solvent Analysis: Headspace GC-MS start->gcms qnmr Confirmatory Analysis: qNMR (Absolute Purity & Identity) start->qnmr decision Results Concordant? hplc->decision gcms->decision qnmr->decision pass Purity Confirmed Issue Certificate of Analysis decision->pass  Yes fail Investigate Discrepancy (e.g., LC-MS for ID) Re-purify if necessary decision->fail  No

Caption: Orthogonal workflow for robust purity assessment.

Experimental Protocols

The following protocols are designed to be self-validating by incorporating system suitability and calibration checks.

Protocol 1: Purity Determination by Reverse-Phase HPLC-UV

1. Rationale: This method is chosen for its high resolving power for aromatic compounds. A C18 column provides excellent retention for the non-polar phenyl ring, while a methanol/water mobile phase allows for fine-tuning of the separation. UV detection at 220 nm is selected to capture most aromatic impurities.

2. Instrumentation and Materials:

  • HPLC system with UV/Vis or PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.[13]

  • This compound sample.

  • Certified reference standard of this compound.

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A / 30% B to 20% A / 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

4. Procedure:

  • System Suitability Test (SST): Prepare a solution containing the reference standard (~10 µg/mL) and a known, related impurity. Inject six times. The system is suitable if the resolution between the two peaks is >2.0 and the relative standard deviation (RSD) for the main peak area is <1.0%.[14]

  • Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile at 1.0 mg/mL. Create a working standard at 0.1 mg/mL by dilution.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized this compound and dissolve in 10 mL of acetonitrile to get a 1.0 mg/mL solution. Filter through a 0.22 µm syringe filter.

  • Analysis: Inject the standard and sample solutions.

  • Calculation: Calculate the purity by area percent normalization. Identify impurities based on their relative retention time (RRT) to the main peak. Quantify known impurities using the response factor from the standard.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Absolute Purity by Quantitative NMR (qNMR)

1. Rationale: qNMR provides an independent measure of purity, orthogonal to chromatography.[11] By comparing the integral of a unique proton signal from the analyte to that of a certified internal standard of known purity and mass, the absolute purity of the analyte can be determined without requiring reference standards for the impurities themselves.[10]

2. Instrumentation and Materials:

  • NMR Spectrometer (≥400 MHz).

  • High-precision analytical balance.

  • Certified Internal Standard (e.g., Maleic Anhydride, Dimethyl sulfone). Must have signals that do not overlap with the analyte.

  • Deuterated solvent (e.g., DMSO-d6).

  • This compound sample.

3. Procedure:

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample into a vial.

    • Accurately weigh ~10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Critical Parameter: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. A D1 of 30 seconds is a safe starting point. This is crucial for accurate integration.[15]

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the CH₂ protons of the acetonitrile group) and a signal from the internal standard.

  • Calculation: The purity is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • P_std: Purity of the internal standard

Conclusion

The purity assessment of this compound is a multi-faceted task that requires a scientifically sound, orthogonal approach. While HPLC-UV serves as the workhorse for routine purity checks and impurity profiling, its results must be interpreted with an understanding of its limitations, particularly the response-factor dependency. GC-MS is invaluable for addressing volatile impurities and identifying unknowns.

For ultimate confidence and establishing a true, unbiased purity value, Quantitative NMR (qNMR) stands out as an essential, complementary technique.[10][12] Its ability to provide absolute quantification without reliance on individual impurity standards makes it a powerful tool for validating chromatographic results and ensuring the trustworthiness of the final purity assignment. By integrating these methods into a logical workflow, researchers and drug developers can ensure the quality and consistency of this critical intermediate, paving the way for safer and more effective pharmaceuticals.[7][16]

References

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A Comparative Guide to the X-ray Crystallography of (2-Chloro-4-methoxyphenyl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Molecular Architectures for Drug Discovery

In the landscape of modern drug development, a profound understanding of a molecule's three-dimensional structure is paramount. (2-Chloro-4-methoxyphenyl)acetonitrile and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The substituted phenylacetonitrile scaffold is a key pharmacophore in a variety of biologically active molecules.[1][2] The precise arrangement of atoms, dictated by bond lengths, angles, and intermolecular interactions, governs how these molecules interact with biological targets, thereby influencing their efficacy and selectivity.

X-ray crystallography stands as the definitive method for elucidating these intricate atomic arrangements in the solid state.[3][4][5] This guide provides a comparative analysis of the crystallographic data of derivatives related to this compound. While a dedicated crystal structure for this compound is not publicly available at the time of this publication, by examining the crystal structures of analogous compounds, we can infer and predict key structural features. This comparative approach offers valuable insights for researchers engaged in the synthesis and structural analysis of this promising class of molecules.

This guide will delve into the experimental workflow of single-crystal X-ray diffraction, present a comparative analysis of crystallographic data from related structures, and discuss the implications of these structural insights for drug design and development.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process. Each step is critical for obtaining high-quality data that can be confidently interpreted. The generalized workflow for the X-ray crystallography of small organic molecules is depicted below.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Figure 1: Generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized yet detailed procedure for obtaining the crystal structure of a this compound derivative.

1. Synthesis and Purification:

  • Synthesis: Derivatives of this compound can be synthesized through various organic chemistry routes. A common method involves the reaction of the corresponding aldehyde with an acetonitrile derivative. For instance, a base-catalyzed reaction of a substituted benzaldehyde with a substituted phenylacetonitrile can yield the desired acrylonitrile.[6]

  • Purification: The purity of the compound is critical for successful crystallization. The crude product should be purified using techniques such as column chromatography on silica gel, followed by recrystallization to obtain a highly pure sample.

2. Crystal Growth:

The growth of high-quality single crystals is often the most challenging step.[3][4] A crystal suitable for X-ray diffraction should ideally have dimensions greater than 0.1 mm in all directions and be free of significant defects.[4]

  • Methodology: Slow evaporation is a widely used technique for growing crystals of organic compounds.

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or acetonitrile) to form a saturated or near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.

    • Monitor the vial over several days to weeks for the formation of well-defined single crystals.

3. Data Collection:

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: Data collection is performed on a single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source and a CCD or pixel detector.[1][7]

  • Data Acquisition: The crystal is maintained at a low temperature (e.g., 100-173 K) to minimize thermal vibrations. The diffractometer rotates the crystal through a series of angles, and the intensities of the diffracted X-rays are measured at each orientation.

4. Structure Solution and Refinement:

  • Data Processing: The collected diffraction data are processed to correct for experimental factors and to obtain a set of unique reflection intensities.

  • Structure Solution: The initial atomic positions are determined using direct methods, a common approach for small molecules.[1][4]

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and reliability.

Comparative Analysis of this compound Derivatives and Related Structures

In the absence of a crystal structure for the parent this compound, we can draw valuable comparisons from the crystallographic data of structurally related compounds. The following table summarizes key crystallographic parameters for several relevant derivatives.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZR-factorRef.
2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrileC₁₇H₁₄ClNOSMonoclinicP2₁/c8.3060(4)10.5048(6)17.9795(9)100.598(5)40.046[8][9]
2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrileC₁₉H₁₉NO₄MonoclinicP2₁/c7.2880(4)8.1030(9)28.460(3)94.018(5)40.074[6]
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrileC₁₅H₁₉NO₂MonoclinicC2/c23.551(5)5.5477(11)23.190(5)115.22(3)80.043[10]
2-Chloro-N-(4-methoxyphenyl)benzamideC₁₄H₁₂ClNO₂OrthorhombicPbca11.234(2)8.524(2)25.599(5)9080.041[11]

Key Structural Insights and Comparisons:

  • Conformational Flexibility: The dihedral angle between the aromatic rings in 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile is 64.22(9)°.[8][9] This significant twist is a common feature in such multi-ring systems and is influenced by steric hindrance between the substituents. For this compound, a similar non-planar conformation can be anticipated, which will have implications for its receptor binding profile.

  • Intermolecular Interactions: In the crystal structure of 2-Chloro-N-(4-methoxyphenyl)benzamide, intermolecular N-H···O hydrogen bonds form chains, which are further linked by C-H···O and C-H···π interactions to create a three-dimensional network.[11] Similarly, in 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, inversion-related molecules are linked into dimers by interactions between the hydroxyl and nitrile groups.[10] These types of non-covalent interactions are crucial in determining the crystal packing and can influence the physicochemical properties of the solid, such as solubility and stability.

  • Role of Substituents: The electronic nature and position of substituents on the phenyl rings play a critical role in the molecular geometry and intermolecular interactions. The electron-donating methoxy group and the electron-withdrawing chloro group in the target compound will influence the charge distribution and potential for hydrogen bonding and other non-covalent interactions.

Implications for Drug Design and Development

A detailed understanding of the three-dimensional structure of this compound derivatives is a cornerstone for rational drug design.

drug_design_logic cluster_structure Structural Information cluster_design Drug Design Cycle cluster_properties Improved Properties Xray_Structure X-ray Crystal Structure Conformation Molecular Conformation Xray_Structure->Conformation Interactions Intermolecular Interactions Xray_Structure->Interactions SAR Structure-Activity Relationship (SAR) Conformation->SAR Interactions->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Binding_Affinity Enhanced Binding Affinity Lead_Opt->Binding_Affinity Selectivity Improved Selectivity Lead_Opt->Selectivity PK_Properties Favorable PK/PD Properties Lead_Opt->PK_Properties

Figure 2: The role of structural information in the drug design cycle.

  • Structure-Activity Relationship (SAR): By correlating the precise structural features of a series of derivatives with their biological activity, researchers can establish robust SAR models. This allows for the rational design of new analogs with improved potency and reduced off-target effects.

  • Lead Optimization: Crystallographic data provides a roadmap for lead optimization. It can reveal key pharmacophoric elements and identify regions of the molecule that can be modified to enhance binding affinity to a biological target, improve selectivity, and optimize pharmacokinetic properties.

  • In Silico Modeling: High-resolution crystal structures serve as the foundation for computational studies, such as molecular docking and molecular dynamics simulations. These in silico methods can predict how a molecule will bind to a protein target, guiding the design of more effective drug candidates.

Conclusion

While the definitive crystal structure of this compound remains to be determined, a comparative analysis of related derivatives provides a wealth of information. The experimental protocols and structural insights presented in this guide offer a solid foundation for researchers working with this class of compounds. The pursuit of high-resolution crystal structures of these and other phenylacetonitrile derivatives will undoubtedly continue to be a critical component in the quest for novel and effective therapeutic agents. The principles of X-ray crystallography, when applied with rigor, provide an unparalleled view into the molecular world, empowering scientists to design the medicines of tomorrow.

References

  • Excillum. (n.d.). Small molecule crystallography.
  • Mazik, M., & Seidel, R. W. (2024). Crystal structure of an acetonitrile solvate of 2-(3,4,5-triphenylphenyl)acetic acid.
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • Wikipedia. (2024, October 27). X-ray crystallography.
  • Al-Majidi, S. M., et al. (2023). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Molecules, 28(15), 5893. [Link]
  • Kumar, S., et al. (2014). Crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1155. [Link]
  • Wurz, N. T., et al. (2019). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 58(38), 13391-13395. [Link]
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  • Kumar, S., et al. (2014). Crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile.
  • Zeitschrift für Naturforschung B. (2007). Crystal Structure and NMR Study of Tetrakis(acetonitrile)silver(I) Fluorosulfonate [Ag(CH3CN)4]+[SO3F]-. Zeitschrift für Naturforschung B, 62(11), 1415-1418. [Link]
  • Angappa, C. V. J., et al. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Analytical Sciences, 22(11), x265-x266. [Link]
  • Enjalbert, R., & Galy, J. (2002). Crystal structures of acetonitrile polymorphs. Acta Crystallographica Section B: Structural Science, 58(Pt 6), 1037–1040. [Link]
  • Vámos, J., et al. (2016). Crystal structure of 2-[chloro(4-methoxyphenyl)methyl]-3-hydroxy-5,5-dimethyl-2-(4-methoxyphenyl)cyclohexan-1-one.
  • Wu, H., et al. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry, 32(10), 981-984. [Link]
  • Ducray, P., et al. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Bioorganic & Medicinal Chemistry Letters, 18(9), 2935-2938. [Link]
  • Saeed, A., & Simpson, J. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2963–o2964. [Link]
  • Vosegaard, T., et al. (2023). Comparative study of conventional and synchrotron X-ray electron densities on molecular crystals. IUCrJ, 10(Pt 5), 493–504. [Link]
  • PubChem. (n.d.). 2-(3-chloro-4-methoxyphenyl)acetonitrile.
  • Zhang, R., et al. (2006). 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 11), o5241–o5243. [Link]
  • Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6524. [Link]
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A Comparative Guide to Alternative Reagents for the Synthesis of (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of safer, more efficient, and environmentally benign methodologies is paramount. (2-Chloro-4-methoxyphenyl)acetonitrile is a key building block in the synthesis of various biologically active molecules. Its traditional synthesis often involves highly toxic cyanide reagents, posing significant safety and environmental challenges. This guide provides a comprehensive comparison of alternative reagents and synthetic strategies for the preparation of this compound, offering researchers and process chemists the data and insights necessary to make informed decisions for their synthetic endeavors.

Introduction: The Need for Safer Cyanation Strategies

The conventional synthesis of arylacetonitriles, including this compound, has historically relied on nucleophilic substitution reactions employing alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN). While effective, the acute toxicity of these reagents necessitates stringent handling procedures and presents significant environmental disposal concerns. Another classical method, the Sandmeyer reaction, transforms anilines into nitriles but also traditionally uses copper(I) cyanide, which is highly toxic.

This guide explores modern alternatives that mitigate these risks without compromising synthetic utility. We will delve into the use of less toxic cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂), in transition metal-catalyzed cross-coupling reactions. These alternatives offer a significant reduction in toxicity and are increasingly becoming the preferred choice in both academic and industrial settings.

Traditional Synthetic Routes: A Baseline for Comparison

To establish a benchmark, we will first outline two traditional methods for synthesizing aryl nitriles, which can be adapted for this compound.

Nucleophilic Substitution with Sodium Cyanide

This method involves the reaction of a benzyl halide with sodium cyanide. For our target molecule, the precursor would be 2-chloro-4-methoxybenzyl chloride.

Reaction Scheme:

2-Chloro-4-methoxybenzyl_chloride 2-Chloro-4-methoxybenzyl chloride Product This compound 2-Chloro-4-methoxybenzyl_chloride->Product NaCN NaCN NaCN->Product Solvent DMSO Solvent->Product

Caption: Nucleophilic substitution of 2-chloro-4-methoxybenzyl chloride with NaCN.

Experimental Protocol (Adapted from a similar procedure[1]):

  • In a well-ventilated fume hood, a solution of sodium cyanide (1.1 equivalents) in dimethyl sulfoxide (DMSO) is prepared in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • 2-Chloro-4-methoxybenzyl chloride (1.0 equivalent) is added dropwise to the sodium cyanide solution, maintaining the reaction temperature between 40-45°C.

  • The reaction mixture is stirred at this temperature for approximately 6 hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into cold water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by recrystallization or column chromatography.

Discussion: This method is straightforward and often provides good yields. However, the high toxicity of sodium cyanide is a major drawback, requiring specialized handling and disposal procedures. The use of DMSO as a solvent also presents challenges in workup and purification due to its high boiling point.

The Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[2] Starting from 2-chloro-4-methoxyaniline, this two-step process offers an alternative route to the target nitrile.

Reaction Workflow:

cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation Aniline 2-Chloro-4-methoxyaniline Diazonium_Salt 2-Chloro-4-methoxyphenyl diazonium chloride Aniline->Diazonium_Salt NaNO₂, HCl, 0-5 °C Product This compound Diazonium_Salt->Product CuCN, KCN Aryl_Halide 2-Chloro-4-methoxyphenyl chloride/bromide Product This compound Aryl_Halide->Product K4FeCN6 K₄[Fe(CN)₆] K4FeCN6->Product Catalyst Pd Catalyst Ligand Catalyst->Product Base Base (e.g., Na₂CO₃) Base->Product

Caption: Palladium-catalyzed cyanation using potassium ferrocyanide.

Experimental Protocol (General Procedure for Aryl Chlorides)[3]:

  • To a reaction vessel are added the 2-chloro-4-methoxyphenyl chloride (1.0 equivalent), potassium ferrocyanide trihydrate (0.4 equivalents), a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., cataCXium® A), and a base (e.g., sodium carbonate).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A solvent system, typically a mixture of an organic solvent (e.g., toluene or N,N-dimethylformamide) and water, is added.

  • The reaction mixture is heated to a temperature typically ranging from 100 to 140°C and stirred until the starting material is consumed (monitored by GC-MS or LC-MS).

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography or recrystallization.

Discussion: The use of potassium ferrocyanide represents a significant advancement in safe cyanation chemistry. [4][5][3]The reagent is inexpensive, readily available, and poses minimal toxicity risks. The reaction conditions are generally milder than traditional methods, and the protocol is tolerant of a wide range of functional groups. The main considerations are the need for a transition metal catalyst and a suitable ligand, which can add to the cost and complexity of the process.

Zinc Cyanide: A Less Toxic Alternative

Zinc cyanide (Zn(CN)₂) is another less toxic alternative to alkali metal cyanides. [5][6]It is a stable solid that is less water-soluble, which can be advantageous in controlling the concentration of free cyanide in the reaction mixture, thereby reducing catalyst poisoning.

Reaction Scheme:

Aryl_Halide 2-Chloro-4-methoxyphenyl bromide/triflate Product This compound Aryl_Halide->Product ZnCN2 Zn(CN)₂ ZnCN2->Product Catalyst Pd Catalyst Ligand Catalyst->Product

Caption: Palladium-catalyzed cyanation using zinc cyanide.

Experimental Protocol (General Procedure)[5][6]:

  • In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with 2-chloro-4-methoxyphenyl bromide or triflate (1.0 equivalent), zinc cyanide (0.6 equivalents), a palladium precatalyst (e.g., a palladacycle), and a suitable ligand.

  • A solvent, often a mixture of an organic solvent like THF and water, is added.

  • The reaction is stirred at a temperature ranging from room temperature to 40°C until completion.

  • The workup procedure is similar to that for the potassium ferrocyanide method, involving extraction and purification.

Discussion: Palladium-catalyzed cyanation with zinc cyanide can often be performed under milder conditions than with potassium ferrocyanide. [5][6]The lower toxicity of Zn(CN)₂ compared to NaCN/KCN is a significant advantage. However, zinc cyanide is still toxic and must be handled with care. The cost of the palladium catalyst and ligand remains a factor.

Performance Comparison

FeatureSodium CyanideSandmeyer ReactionPotassium FerrocyanideZinc Cyanide
Starting Material Benzyl HalideAnilineAryl HalideAryl Halide/Triflate
Reagent Toxicity Extremely HighHigh (CuCN/KCN)LowModerate
Reaction Conditions Moderate to High Temp.Low Temp. (Diazotization), Moderate Temp. (Cyanation)High Temp. (typically)Mild (RT to 40°C)
Yield Generally GoodVariable, can be goodGood to ExcellentGood to Excellent
Safety Concerns Highly toxic cyanide, exothermic potentialUnstable diazonium salts, toxic cyanidesMinimalToxic cyanide source
Cost Reagent is cheapReagents are cheapReagent is cheap, catalyst can be expensiveReagent is affordable, catalyst can be expensive
Environmental Impact HighHighLowModerate

Conclusion and Recommendations

The synthesis of this compound can be achieved through various methods, each with its own set of advantages and disadvantages. While traditional methods using sodium cyanide or the Sandmeyer reaction are well-established, the significant safety and environmental concerns associated with highly toxic cyanide reagents make them less desirable in a modern synthetic context.

The use of potassium ferrocyanide in palladium-catalyzed cross-coupling reactions emerges as a highly attractive alternative. Its non-toxic nature, low cost, and good to excellent yields make it a superior choice for both laboratory-scale synthesis and industrial production. The primary consideration is the optimization of the catalytic system to ensure efficient conversion.

Palladium-catalyzed cyanation with zinc cyanide also presents a viable and often milder alternative, though the toxicity of the cyanide source is not entirely eliminated.

For researchers and drug development professionals, the adoption of these modern, safer cyanating agents is strongly recommended. The initial investment in developing a robust catalytic system is far outweighed by the long-term benefits of enhanced safety, reduced environmental impact, and simplified handling and disposal procedures.

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
  • Loba Chemie. (2021).
  • Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K4[Fe(CN)6]. Organic letters, 13(4), 648–651. [Link]
  • PrepChem. (n.d.). Synthesis of 3-chloro-4-methoxy-phenylacetonitrile. [Link]
  • Anderson, K. W., & Buchwald, S. L. (2014). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Angewandte Chemie International Edition, 53(44), 11634-11637. [Link]

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Cost Analysis of Synthesis Methods for (2-Chloro-4-methoxyphenyl)acetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the efficient and cost-effective production of key intermediates is paramount. (2-Chloro-4-methoxyphenyl)acetonitrile is a valuable building block in the synthesis of various pharmaceutically active compounds. This guide provides a detailed cost analysis of three distinct synthetic routes to this intermediate, offering a comparative overview to aid researchers and process chemists in selecting the most suitable method for their needs. The analysis considers not only the direct cost of raw materials but also factors such as reaction yield, process complexity, and potential safety and environmental concerns.

Introduction to Synthetic Strategies

Three primary synthetic pathways for the preparation of this compound are evaluated in this guide:

  • Route 1: The Sandmeyer Reaction starting from 2-chloro-4-methoxyaniline.

  • Route 2: Benzylic Bromination followed by Cyanation commencing with 2-chloro-4-methoxytoluene.

  • Route 3: Conversion from 2-chloro-4-methoxybenzaldehyde via its tosylhydrazone.

Each route presents a unique set of advantages and disadvantages in terms of starting material availability, reagent costs, reaction conditions, and overall efficiency.

Route 1: The Sandmeyer Reaction

The Sandmeyer reaction is a classic and versatile method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[1] This route commences with the readily available 2-chloro-4-methoxyaniline.

Reaction Pathway

Sandmeyer Reaction A 2-Chloro-4-methoxyaniline B Diazonium Salt Intermediate A->B Diazotization reagent1 NaNO₂, HCl 0-5 °C C This compound B->C Cyanation reagent2 CuCN, NaCN

Caption: Synthetic pathway for Route 1: The Sandmeyer Reaction.

Experimental Protocol
  • Diazotization: 2-chloro-4-methoxyaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared. The cold diazonium salt solution is then slowly added to this cyanide solution.

  • Work-up: The reaction mixture is heated to decompose the intermediate complex and then cooled. The product is extracted with an organic solvent, washed, dried, and purified by distillation or crystallization.

Cost Analysis
ReagentMolar Mass ( g/mol )Price (USD/kg)Moles per mole of product (approx.)Cost per mole of product (USD)
2-Chloro-4-methoxyaniline157.601501.023.64
Sodium Nitrite69.00801.16.07
Copper(I) Cyanide89.561501.114.78
Sodium Cyanide49.014001.121.56
Total Estimated Reagent Cost 66.05

Note: Prices are estimates based on bulk catalog listings and may vary. Solvent and acid/base costs are considered minimal in comparison and are not included.

Evaluation
  • Advantages: This is a well-established and reliable method. The starting material is commercially available.

  • Disadvantages: The use of highly toxic cyanides requires stringent safety precautions. The reaction can be sensitive to temperature control. Yields can be variable depending on the stability of the diazonium salt.

Route 2: Benzylic Bromination and Cyanation

This two-step route begins with the radical bromination of the methyl group of 2-chloro-4-methoxytoluene, followed by a nucleophilic substitution with a cyanide salt.

Reaction Pathway

Benzylic Bromination and Cyanation A 2-Chloro-4-methoxytoluene B 2-Chloro-4-methoxybenzyl bromide A->B Bromination reagent1 NBS, BPO CCl₄, reflux C This compound B->C Cyanation reagent2 NaCN, DMSO

Caption: Synthetic pathway for Route 2: Benzylic Bromination and Cyanation.

Experimental Protocol
  • Benzylic Bromination: 2-chloro-4-methoxytoluene is dissolved in a non-polar solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide or AIBN) are added. The mixture is heated to reflux under illumination with a lamp to initiate the reaction. The reaction is monitored until the starting material is consumed.[2][3][4]

  • Cyanation: After cooling, the succinimide byproduct is filtered off. The solvent is removed under reduced pressure, and the crude benzyl bromide is dissolved in a polar aprotic solvent like DMSO. Sodium cyanide is added, and the mixture is stirred at room temperature or with gentle heating until the substitution is complete.

  • Work-up: The reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The final product is purified by distillation or crystallization.

Cost Analysis
ReagentMolar Mass ( g/mol )Price (USD/kg)Moles per mole of product (approx.)Cost per mole of product (USD)
2-Chloro-4-methoxytoluene156.612001.031.32
N-Bromosuccinimide (NBS)177.981501.129.37
Benzoyl Peroxide (BPO)242.23500.050.61
Sodium Cyanide49.014001.121.56
Total Estimated Reagent Cost 82.86

Note: Prices are estimates based on bulk catalog listings and may vary. Solvent costs are not included.

Evaluation
  • Advantages: This route avoids the potentially unstable diazonium intermediates of the Sandmeyer reaction. The reactions are generally high-yielding.

  • Disadvantages: The use of a hazardous solvent like carbon tetrachloride is a significant drawback, although greener alternatives are being explored.[4] The benzyl bromide intermediate can be lachrymatory and requires careful handling. The use of highly toxic cyanide is also a concern.

Route 3: Conversion from 2-chloro-4-methoxybenzaldehyde

This approach involves the conversion of a benzaldehyde to the corresponding acetonitrile. One common method proceeds via the formation of a tosylhydrazone, followed by reaction with a cyanide source.

Reaction Pathway

Conversion from Benzaldehyde A 2-Chloro-4-methoxybenzaldehyde B Tosylhydrazone Intermediate A->B Hydrazone Formation reagent1 Tosylhydrazine Ethanol, reflux C This compound B->C Cyanation reagent2 NaCN, Methanol

Caption: Synthetic pathway for Route 3: Conversion from Benzaldehyde.

Experimental Protocol
  • Tosylhydrazone Formation: 2-chloro-4-methoxybenzaldehyde and p-toluenesulfonylhydrazide (tosylhydrazine) are refluxed in a solvent like ethanol to form the corresponding tosylhydrazone.[5]

  • Cyanation: The isolated tosylhydrazone is then treated with a cyanide source, such as sodium cyanide, in a suitable solvent like methanol or DMF. The reaction may require heating.

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. Purification is typically achieved by column chromatography or crystallization.

Cost Analysis
ReagentMolar Mass ( g/mol )Price (USD/kg)Moles per mole of product (approx.)Cost per mole of product (USD)
2-Chloro-4-methoxybenzaldehyde170.592501.042.65
Tosylhydrazine186.233001.162.10
Sodium Cyanide49.014001.223.52
Total Estimated Reagent Cost 128.27

Note: Prices are estimates based on bulk catalog listings and may vary. Solvent costs are not included.

Evaluation
  • Advantages: This route may be suitable if 2-chloro-4-methoxybenzaldehyde is a readily available or inexpensive starting material.

  • Disadvantages: This is a multi-step process that often requires purification of the intermediate tosylhydrazone, which can lower the overall yield. The cost of tosylhydrazine is a significant contributor to the overall expense. The yields for the second step can be variable.

Comparative Summary

FeatureRoute 1: Sandmeyer ReactionRoute 2: Benzylic Bromination & CyanationRoute 3: Conversion from Benzaldehyde
Starting Material 2-chloro-4-methoxyaniline2-chloro-4-methoxytoluene2-chloro-4-methoxybenzaldehyde
Estimated Reagent Cost/mole $66.05 $82.86 $128.27
Number of Steps 1 (one-pot)22
Key Hazards Diazonium salts (potentially explosive), highly toxic cyanides.Lachrymatory benzyl bromide, toxic cyanides, hazardous solvents (CCl₄).Toxic cyanides.
Process Complexity Moderate; requires careful temperature control.Moderate; involves handling of a lachrymator and radical reaction conditions.High; requires isolation of an intermediate and potentially chromatography.
Estimated Overall Yield Moderate to GoodGood to ExcellentModerate

Conclusion and Recommendations

Based on this analysis, the Sandmeyer reaction (Route 1) appears to be the most cost-effective method for the synthesis of this compound from a raw materials perspective. Its one-pot nature also offers a potential advantage in terms of process simplicity. However, the inherent hazards associated with diazonium salts and the use of cyanides necessitate robust safety protocols and experienced personnel.

Route 2 (Benzylic Bromination and Cyanation) presents a viable alternative, particularly if high yields and avoidance of diazonium intermediates are prioritized. While the estimated reagent cost is higher than Route 1, the potential for higher overall yields could make it competitive. The main drawback is the use of hazardous solvents for the bromination step, and efforts should be made to substitute these with greener alternatives.

Route 3 (Conversion from Benzaldehyde) is the least economically favorable of the three options due to the high cost of tosylhydrazine and the multi-step nature of the process which can lead to lower overall yields. This route would likely only be considered if the starting aldehyde is significantly cheaper or more readily available than the starting materials for the other routes.

Ultimately, the choice of synthesis method will depend on a variety of factors including the scale of the synthesis, the available equipment, the cost and availability of starting materials from specific suppliers, and the emphasis placed on safety and environmental considerations. This guide provides a foundational cost analysis to inform this critical decision-making process.

References

  • Carreño, M. C., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes." The Journal of Organic Chemistry 61.20 (1996): 6758-6763.
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  • Lab Pro Inc. 2-Chloro-4-methoxytoluene, 25G - C3190-25G. (URL not available for direct linking)
  • Lee, J. C., and Y. C. Lee. "A very attractive green protocol for the preparation of benzylic bromides from alcohols using NBS/triphenylphosphine under microwave irradiation and solvent-free conditions has been reported by Lee and Hwang.
  • Al-Zaydi, K. M., and M. A. El-Gazzar.
  • Cantillo, D., et al. "A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow." The Journal of Organic Chemistry 78.23 (2013): 11835-11842.
  • Fisher Scientific. 2-Chloro-4-methoxytoluene 95.0+%, TCI America™. (URL not available for direct linking)
  • Sciedco. 2-Chloro-4-methoxytoluene, Min. 95.0 (GC), 25 g. (URL not available for direct linking)
  • Sigma-Aldrich. 2-chloro-4-methoxybenzaldehyde AldrichCPR. (URL not available for direct linking)
  • Procter, L. V., et al. "Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p-methoxybenzyl protection." Organic & Biomolecular Chemistry 17.6 (2019): 1551-1556.
  • Fisher Scientific. 2-Chloro-4-hydroxybenzaldehyde, 97% 1 g. (URL not available for direct linking)
  • Matrix Scientific. 2-Chloro-4-((2-(trimethylsilyl)ethoxy)methoxy)benzaldehyde. (URL not available for direct linking)
  • Da Silva, D., et al. "The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates." European Journal of Organic Chemistry 2010.32 (2010): 6219-6228.
  • Setamdideh, D., and S. Sofighaderi. "NaCN/DOWEX(R)50WX4: A Convenient System for Synthesis of Cyanohydrins from Aldehydes." Oriental Journal of Chemistry 29.3 (2013): 1135-1137.
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  • Wang, Y., et al. "Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source." Molecules 28.5 (2023): 2199.
  • BenchChem. A Comparative Guide to the Synthesis of 3- Methoxybenzaldehyde 2-((3- methoxyphenyl)methylene)hydrazone: Traditional vs. Novel Pathways. (URL not available for direct linking)
  • PubChem. 2-Chloro-4-methoxybenzaldehyde. (URL not available for direct linking)
  • European Patent Office. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives. (URL not available for direct linking)
  • Ndom, J. C., et al. "CONVENIENT CONVERSIONOF2-HYDROXY-4-METHOXYBENZALDEHYDE FROM THE ESSENTIAL OIL OF MONDIAWHITEI(HOOK. F.) SKEELS INTO 2,4-DINITROPHENYLHYDRAZONE: ACID-CATALYZED NUCLEOPHILIC ADDITION REACTION AND UV-VISIBLE SPECTROPHOTOMETRIC ANALYSIS." International Journal of Advanced Research 5.8 (2017): 1124-1133.
  • Huo, C., et al. "The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide." Acta Chimica Slovenica 56.3 (2009): 659-663.
  • Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. (URL not available for direct linking)
  • Google Patents. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde. (URL not available for direct linking)
  • Huo, C., et al. "The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide." Acta Chimica Slovenica 56.3 (2009): 659-663.

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A Comparative Guide to the Applications of (2-Chloro-4-methoxyphenyl)acetonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of (2-Chloro-4-methoxyphenyl)acetonitrile and its primary alternative, 4-methoxyphenylacetonitrile, in the context of pharmaceutical synthesis. We will delve into the known applications, supported by available data, and present detailed experimental protocols to offer a comprehensive resource for researchers in organic synthesis and drug development.

Introduction: The Phenylacetonitrile Scaffold in Medicinal Chemistry

Phenylacetonitrile and its derivatives are versatile building blocks in organic synthesis, serving as key precursors for a wide range of pharmaceuticals and biologically active compounds. The reactivity of the benzylic methylene group and the nitrile functionality allows for diverse chemical transformations, making these compounds invaluable in the synthesis of complex molecular architectures.

In this guide, we focus on this compound, a halogenated derivative, and compare its utility with the more commonly employed 4-methoxyphenylacetonitrile. The primary application for both compounds lies in the synthesis of intermediates for the antidepressant drug Venlafaxine and related analogs. The presence of the ortho-chloro substituent in this compound potentially influences its reactivity and offers an alternative synthetic route, which we will explore in detail.

Core Application: Synthesis of a Key Intermediate for Venlafaxine Analogs

The main documented application of this compound is in the synthesis of a crucial intermediate for 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol, a compound structurally related to Venlafaxine. This is achieved through a Darzen's condensation reaction.

This compound in Darzen's Condensation

A known patent describes the use of chloro-(4-methoxy-phenyl)-acetonitrile in a Darzen's condensation with cyclohexanone in the presence of a base.[1] This reaction forms an oxirane-carbonitrile, which is a precursor to the desired amino-alcohol. The ortho-chloro substituent likely modulates the acidity of the benzylic protons, potentially influencing the reaction's efficiency.

Comparative Analysis: Synthetic Routes to Venlafaxine Intermediates

The synthesis of Venlafaxine and its intermediates is well-documented, with the majority of routes employing the non-chlorinated 4-methoxyphenylacetonitrile as the starting material. This allows for a robust comparison of synthetic strategies.

Alternative 1: Base-Catalyzed Condensation of 4-Methoxyphenylacetonitrile with Cyclohexanone

A prevalent method for synthesizing the key intermediate, 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, involves the direct condensation of 4-methoxyphenylacetonitrile with cyclohexanone using a base.[2][3][4] This approach is widely cited in the patent literature for Venlafaxine synthesis.[5][6][7][8][9]

Reaction Scheme:

reactant1 4-Methoxyphenylacetonitrile product 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile reactant1->product reactant2 Cyclohexanone reactant2->product base Base (e.g., n-BuLi, NaH, NaOH) base->product

Caption: Base-catalyzed condensation of 4-methoxyphenylacetonitrile and cyclohexanone.

This reaction can be performed with various bases, such as n-butyllithium, sodium hydride, or sodium hydroxide, often in an organic solvent. The choice of base and reaction conditions can significantly impact the yield and purity of the product.

Performance Comparison
ParameterThis compound Route4-Methoxyphenylacetonitrile Route
Reaction Type Darzen's CondensationBase-Catalyzed Condensation
Key Intermediate 2-(4-methoxyphenyl)-1-oxaspiro[2.5]octane-2-carbonitrile2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
Reported Yields Not explicitly stated in available literatureGenerally high, with specific patents reporting yields up to 95% for the condensation step.
Potential Advantages The chloro group may offer handles for further functionalization or influence stereoselectivity.Well-established, widely documented, and optimized for large-scale production.
Potential Disadvantages Limited public data on reaction efficiency and potential for side reactions.Can require strong bases and anhydrous conditions, which may be challenging on an industrial scale.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-methoxyphenyl)-1-oxaspiro[2.5]octane-2-carbonitrile via Darzen's Condensation (General Procedure)

This protocol is based on the general description found in the patent literature.[1]

Materials:

  • This compound

  • Cyclohexanone

  • A suitable base (e.g., sodium methoxide, sodium ethoxide)

  • Anhydrous solvent (e.g., methanol, ethanol, t-butanol)

  • Magnetic stirrer and standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Add cyclohexanone to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., 10-25°C).

  • Slowly add the base to the stirred solution.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride solution).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by a suitable method (e.g., column chromatography, recrystallization).

Workflow Diagram:

start Start dissolve Dissolve this compound and Cyclohexanone in solvent start->dissolve add_base Add base at controlled temperature dissolve->add_base react Stir until reaction completion add_base->react quench Quench reaction react->quench workup Aqueous work-up and extraction quench->workup purify Purify product workup->purify end End purify->end

Caption: Workflow for Darzen's condensation.

Protocol 2: Synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (High-Yield Procedure)

This protocol is a representative example from the extensive literature on Venlafaxine synthesis.

Materials:

  • 4-Methoxyphenylacetonitrile

  • Cyclohexanone

  • Sodium hydroxide (50% aqueous solution)

  • Toluene

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Magnetic stirrer and standard glassware

Procedure:

  • To a stirred mixture of 4-methoxyphenylacetonitrile, cyclohexanone, and the phase-transfer catalyst in toluene, add the aqueous sodium hydroxide solution.

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • The product can often be used in the next step without further purification or can be recrystallized from a suitable solvent system.

Discussion: The Role of the Ortho-Chloro Substituent

The presence of a chlorine atom on the phenyl ring can influence the molecule's properties in several ways:

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can increase the acidity of the benzylic protons, potentially facilitating the initial deprotonation step in base-catalyzed reactions.

  • Steric Hindrance: The ortho-position of the chlorine atom may introduce steric bulk, which could influence the stereochemical outcome of the reaction.

  • Synthetic Handle: The chloro group can serve as a site for further chemical modifications through cross-coupling reactions or nucleophilic aromatic substitution, although this is not its role in the described application.

While the available literature does not provide a direct quantitative comparison, the choice to use this compound in a Darzen's condensation suggests a deliberate synthetic strategy. It is plausible that this approach offers advantages in terms of reaction control, yield, or impurity profile under specific industrial manufacturing conditions. However, without more published data, the well-established routes using 4-methoxyphenylacetonitrile remain the more documented and versatile option for laboratory-scale synthesis.

Conclusion

This compound serves as a specialized intermediate in pharmaceutical synthesis, with a notable application in a Darzen's condensation route towards Venlafaxine-related structures. While this presents an interesting alternative, the synthetic pathways starting from the non-chlorinated analogue, 4-methoxyphenylacetonitrile, are far more extensively documented and offer a wider range of established protocols with high reported yields.

For researchers and drug development professionals, the choice between these two building blocks will depend on the specific synthetic goals, scale of production, and the desired impurity profile. This guide provides a foundational comparison to aid in making an informed decision, highlighting the need for further research to fully elucidate the potential advantages of the chlorinated derivative in specific applications.

References

  • Zhu, Y.-Y., Li, T., & Gu, S.-X. (2004). Synthesis of Venlafaxine Hydrochloride. Chinese Journal of Pharmaceuticals.
  • WO2008059525A2.
  • New Drug Approvals. (2015). VENLAFAXINE PART 2/3.
  • WO2007069277A2.
  • WO2010046808A2.
  • Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. p-METHOXYPHENYLACETONITRILE. Organic Syntheses.
  • EP1249447B1. Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • BenchChem. (2025). An In-depth Technical Guide to 4-Methoxyphenylacetonitrile: Chemical Properties and Structure.
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Safety Operating Guide

Navigating the Disposal of (2-Chloro-4-methoxyphenyl)acetonitrile: A Comprehensive Procedural Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-Chloro-4-methoxyphenyl)acetonitrile (CAS No. 170737-93-6), a substituted acetonitrile derivative. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.

The structural features of this compound—a chlorinated aromatic ring and a nitrile group—necessitate a cautious approach to its disposal. The nitrile functional group can be toxic, and chlorinated organic compounds are often subject to stringent environmental regulations due to their potential for persistence and toxicity. This guide is designed to provide clear, actionable steps, grounded in established safety protocols and regulatory standards, to manage the waste generated from this compound effectively.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. While comprehensive toxicological data for this specific compound may be limited, its structural analogues and available safety data sheets (SDS) provide critical insights.

According to available safety data, this compound is an irritant and may be harmful by ingestion and inhalation. It is known to be an irritant to mucous membranes and the upper respiratory tract.[1] The toxicological properties of this compound have not been fully investigated, warranting a conservative approach to handling and disposal.[1]

Core Hazard Summary
Hazard ClassificationDescriptionSource
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[1]
Irritation Causes irritation to the skin, eyes, and respiratory tract.[1]
Environmental Hazards Data not fully known, but chlorinated organic compounds can be persistent and harmful to aquatic life.[2]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[1]
Personal Protective Equipment (PPE): The First Line of Defense

All personnel involved in the handling and disposal of this compound must wear appropriate PPE to prevent exposure.

  • Eye Protection : Chemical safety goggles are mandatory.[1]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection : A lab coat and, in cases of potential splashing, a chemical-resistant apron should be worn.[1]

  • Respiratory Protection : All handling of the compound and its waste should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1]

Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in collection by a licensed hazardous waste contractor.

Step 1: Waste Segregation and Containerization

Proper segregation of hazardous waste is a cornerstone of laboratory safety.

  • Designated Waste Container : A dedicated, properly labeled hazardous waste container must be used for all this compound waste. This includes unreacted material, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials.

  • Container Material : The container should be made of a material compatible with chlorinated organic compounds, such as glass or high-density polyethylene (HDPE).

  • Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Irritant").

Step 2: On-Site Accumulation and Storage
  • Secure Storage : The waste container should be kept securely closed except when adding waste.

  • Location : Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[1] This area should be well-ventilated and have secondary containment to capture any potential leaks.

  • Accumulation Time Limits : Adhere to institutional and regulatory limits for the on-site accumulation of hazardous waste.

Step 3: Spill and Emergency Procedures

In the event of a spill, a prompt and informed response is crucial.

  • Evacuate and Ventilate : Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated, and if the spill is contained within a fume hood, keep it operational.

  • Containment : For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collection : Carefully scoop the absorbed material into the designated hazardous waste container.[1]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

Step 4: Disposal of Empty Containers

Empty containers that previously held this compound must be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing : The standard procedure for decontaminating empty chemical containers is to triple rinse them with a suitable solvent that can dissolve the residue.

  • Rinsate Collection : The rinsate from all three rinses must be collected and disposed of as hazardous waste.

  • Final Disposal : Once triple-rinsed, the container can be defaced (to remove the original label) and disposed of as non-hazardous solid waste, in accordance with institutional policies.

Step 5: Final Disposal by a Licensed Contractor

The ultimate disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.

  • Contact Environmental Health and Safety (EHS) : Coordinate with your institution's EHS department to arrange for the pickup of the hazardous waste.

  • Documentation : Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately.

  • Incineration : The preferred method for the disposal of chlorinated organic compounds is high-temperature incineration in a facility equipped with appropriate emission controls. This process ensures the complete destruction of the compound, minimizing its environmental impact.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation & Handling cluster_management On-Site Management cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste into Labeled, Compatible Container ppe->segregate storage Store in Designated Satellite Accumulation Area segregate->storage spill_check Spill Occurs? storage->spill_check spill_protocol Follow Spill Cleanup Protocol spill_check->spill_protocol Yes final_disposal Arrange for Pickup by Licensed Hazardous Waste Contractor spill_check->final_disposal No spill_protocol->storage incineration High-Temperature Incineration at Permitted Facility final_disposal->incineration end End: Compliant Disposal incineration->end

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of chemical waste is a fundamental aspect of scientific research. For a compound like this compound, with its specific chemical properties and potential hazards, a meticulous and well-documented disposal procedure is not just a recommendation—it is a necessity. By following the steps outlined in this guide, researchers and laboratory personnel can ensure they are protecting themselves, their colleagues, and the environment, while maintaining the highest standards of safety and regulatory compliance.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (p-methoxyphenyl)acetonitrile, 97%.
  • SDFine. (n.d.). 4-METHOXYPHENYL ACETONITRILE Safety Data Sheet.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • GOV.UK. (2019). Acetonitrile - Incident management.
  • U.S. Environmental Protection Agency. (n.d.). Acetonitrile.
  • Keene State College. (n.d.). Hazardous Waste Management Procedures.
  • SD Fine-Chem. (n.d.). PHENYL ACETONITRILE Safety Data Sheet.
  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water.
  • National Center for Biotechnology Information. (n.d.). Phenylacetonitrile. PubChem Compound Database.

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Navigating the Synthesis Landscape: A Guide to Safely Handling (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and development, the synthesis of novel chemical entities is a daily reality. With these new molecular structures come unique handling challenges and safety considerations. This guide provides essential, immediate safety and logistical information for handling (2-Chloro-4-methoxyphenyl)acetonitrile, a key intermediate in various synthetic pathways. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of deep trust through scientifically grounded and field-proven insights. This document is structured to provide a comprehensive, yet easily digestible, operational plan, ensuring the safety of all laboratory personnel.

Hazard Identification and Risk Assessment: Understanding the Molecule

This compound (CAS No. 170737-93-6) is a substituted aromatic nitrile. Its chemical structure, featuring a chlorinated phenyl ring and a nitrile group, dictates its toxicological profile. The primary hazards associated with this compound are clearly outlined in its Safety Data Sheet (SDS) and are consistent with molecules of this class.

A thorough risk assessment is the cornerstone of safe laboratory practice. Before any handling of this compound, it is imperative to understand its inherent hazards.

GHS Hazard Statements:

Hazard CodeStatementSource
H302Harmful if swallowed[1][2]
H312Harmful in contact with skin[1][2]
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H332Harmful if inhaled[1]

The nitrile functional group (-CN) is of particular concern, as related compounds can release hydrogen cyanide upon decomposition or metabolism. The chlorinated aromatic moiety also contributes to its overall toxicity and potential for environmental persistence. Therefore, all handling procedures must be designed to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to create a robust barrier between the researcher and the chemical.[4] The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific laboratory operation being performed.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical splash gogglesDouble-gloving with nitrile glovesLab coatWork within a certified chemical fume hood.[5][6]
Chemical Reactions and Work-up Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a lab coatAll operations must be conducted in a chemical fume hood.[5]
Handling Solid Compound (Outside Hood) Not Recommended. If unavoidable, use chemical splash goggles and a face shield.Double-gloving with nitrile or neoprene glovesLab coatN95 respirator or higher.[4]

Causality Behind PPE Choices:

  • Eye Protection: The high risk of serious eye irritation necessitates the use of chemical splash goggles.[1] A face shield provides an additional layer of protection against splashes during transfers of larger volumes.

  • Hand Protection: Thin, disposable nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination.[7] For prolonged contact or when handling larger quantities, more robust gloves like neoprene are recommended.[8] Double-gloving is a best practice to protect against tears and provides an extra layer of safety.

  • Body Protection: A standard lab coat protects personal clothing. A chemical-resistant apron is crucial during procedures with a higher splash potential.

  • Respiratory Protection: Due to the risk of inhalation toxicity, all operations that could generate dust or aerosols must be conducted within a certified chemical fume hood.[5][6] This engineering control is the most effective way to prevent respiratory exposure.

Step-by-Step Operational Protocols

Adherence to standardized procedures is critical for minimizing risk. The following protocols provide a framework for the safe handling of this compound.

Preparation and Weighing
  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and is free of clutter. Have all necessary equipment, including spatulas, weighing paper, and solvent, within the hood.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Perform all weighing operations within the fume hood. Use a disposable weighing boat or paper to prevent contamination of the balance.

  • Dissolution: If preparing a solution, add the solvent to the solid in a controlled manner to avoid splashing. Cap the container before removing it from the fume hood.

Reaction and Work-up
  • Apparatus Setup: Assemble all reaction glassware within the chemical fume hood. Ensure all joints are properly sealed.

  • Reagent Transfer: Use appropriate techniques, such as cannula transfer for air-sensitive reactions, to move solutions containing the compound.

  • Monitoring: Monitor the reaction from outside the fume hood whenever possible. Keep the sash at the lowest practical height.

  • Quenching and Extraction: Perform all quenching and extraction steps within the fume hood, as these can be exothermic and may generate aerosols.

Post-Handling Decontamination
  • Surface Decontamination: After completing work, decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable solvent followed by soap and water is generally effective.[6]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Disposable items should be placed in a designated hazardous waste container. Reusable PPE should be cleaned according to institutional guidelines.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling any chemical, even if gloves were worn.[9]

Spill and Emergency Procedures

Preparedness is key to effectively managing an unexpected release of hazardous material.

Small Spills (within a chemical fume hood):

  • Alert personnel in the immediate vicinity.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

  • Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.[6]

Large Spills (outside a chemical fume hood):

  • Evacuate the area immediately.[10]

  • Alert your institution's Environmental Health and Safety (EHS) department.

  • Prevent entry into the affected area.

  • Provide the emergency response team with the Safety Data Sheet for this compound.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal of this compound and any contaminated materials is a critical final step to ensure both laboratory and environmental safety. All waste generated should be treated as hazardous.[6]

  • Waste Classification: This compound and any materials contaminated with it are classified as hazardous waste. Given its chlorinated nature, it should be segregated into a "chlorinated organic waste" stream.[4]

  • Containerization: Collect all waste in a designated, properly labeled, and sealed container.[10][11] The container should be clearly marked as "Hazardous Waste: Chlorinated Organic Compound."

  • Professional Disposal: The ultimate disposal of this hazardous waste must be conducted by a licensed and certified hazardous waste disposal service.[11][12] These professionals are equipped to handle and dispose of chemical waste in accordance with all local, state, and federal regulations.

Visualizing the Safety Workflow

To provide a clear, at-a-glance overview of the handling process, the following workflow diagram illustrates the key decision points and safety measures from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_post Post-Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Protocol start Start: Obtain this compound risk_assessment Conduct Risk Assessment (Review SDS) start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection weighing Weighing & Solution Prep ppe_selection->weighing reaction Reaction & Work-up weighing->reaction decontamination Decontaminate Surfaces & Equipment reaction->decontamination spill Spill Occurs reaction->spill ppe_removal Proper PPE Removal decontamination->ppe_removal hand_washing Wash Hands Thoroughly ppe_removal->hand_washing waste_collection Collect in Labeled Hazardous Waste Container hand_washing->waste_collection waste_disposal Arrange for Professional Disposal waste_collection->waste_disposal end End of Workflow waste_disposal->end small_spill Small Spill Protocol spill->small_spill Small large_spill Large Spill Protocol (Evacuate & Call EHS) spill->large_spill Large small_spill->decontamination large_spill->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.